Bicyclo[2.2.1]hept-2-ene
描述
Structure
3D Structure
属性
IUPAC Name |
(1R,4S)-bicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLZVQOOSMTJK-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-66-8 | |
| Record name | Bicyclo(2.2.1)heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,9,10-trinorborn-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORBORNENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q51FLS550 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Bicyclo[2.2.1]hept-2-ene via Diels-Alder Reaction
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This guide offers an in-depth examination of the synthesis of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, through the [4+2] cycloaddition of cyclopentadiene (B3395910) and ethylene (B1197577). Norbornene and its derivatives are crucial building blocks in polymer science and are pivotal intermediates in the synthesis of complex organic molecules for the pharmaceutical and materials industries. This document provides a detailed overview of the underlying reaction mechanism, experimental protocols, influencing factors, and quantitative data to serve as a comprehensive resource for professionals in chemical research and development.
Core Concepts: The Diels-Alder Reaction Mechanism
The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile) to form a cyclohexene (B86901) ring. In the synthesis of the parent this compound, cyclopentadiene serves as the diene and ethylene acts as the dienophile.
The reaction proceeds through a single, cyclic transition state, making it highly stereospecific. The diene must adopt an s-cis conformation for the reaction to occur, a requirement that is structurally enforced in cyclopentadiene, making it a highly reactive diene. The reaction between ethylene and cyclopentadiene is energetically favorable but can be slow due to the low reactivity of ethylene, which lacks electron-withdrawing substituents.[1] Consequently, industrial syntheses often employ high temperatures and pressures to achieve practical reaction rates and yields.[1]
Frontier Molecular Orbital (FMO) Theory
The reactivity in a Diels-Alder reaction is rationalized by Frontier Molecular Orbital (FMO) theory. The primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller energy gap between these orbitals leads to a more facile reaction. Electron-donating groups on the diene raise its HOMO energy, while electron-withdrawing groups on the dienophile lower its LUMO energy, accelerating the reaction.[2]
Stereoselectivity: The Endo Rule
When a dienophile with unsaturated substituents is used, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituent on the dienophile is oriented towards the newly formed double bond of the diene, is typically the kinetically favored product.[3][4] This preference is attributed to secondary orbital interactions between the p-orbitals of the substituent and the central p-orbitals of the diene in the transition state. Although the reaction of cyclopentadiene with unsubstituted ethylene does not produce endo or exo isomers, this principle is fundamental to the stereochemical outcome of nearly all other norbornene syntheses. At higher temperatures, the thermodynamically more stable exo product may be favored as the reaction becomes reversible.[3]
Caption: Diels-Alder reaction mechanism for norbornene synthesis.
Experimental Protocols
Precise and controlled execution of the experimental procedure is critical for a successful synthesis, particularly concerning the preparation of the highly reactive cyclopentadiene monomer.
Preparation of Cyclopentadiene Monomer via Retro-Diels-Alder
Cyclopentadiene readily dimerizes to dicyclopentadiene (B1670491) at room temperature via a Diels-Alder reaction with itself.[3] Therefore, the monomer must be freshly prepared before use by a retro-Diels-Alder reaction, a process commonly known as "cracking."
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. The distillation flask containing dicyclopentadiene is heated, typically in a high-temperature heating mantle or sand bath. The receiving flask must be cooled in an ice bath (0 °C) to prevent the freshly distilled cyclopentadiene monomer from re-dimerizing.
-
Cracking: Heat the dicyclopentadiene to its boiling point (~170 °C). The dimer will slowly dissociate into two molecules of the monomer.
-
Distillation: The cyclopentadiene monomer (b.p. 41-42 °C) is significantly more volatile than the dimer and will distill over.[4] Collect the monomer in the cooled receiving flask.
-
Storage and Use: The collected cyclopentadiene should be kept cold and used promptly, ideally within a few hours, to minimize dimerization.
Synthesis of this compound
The reaction of cyclopentadiene with ethylene requires specialized equipment to handle the gaseous dienophile and the necessary high-pressure conditions.
Methodology:
-
Reactor Preparation: A high-pressure stainless steel autoclave or reactor is charged with freshly prepared, chilled cyclopentadiene. A solvent such as toluene (B28343) or xylene may be used, although the reaction can be run neat.
-
Reaction Execution: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). Ethylene gas is then introduced into the reactor to the desired pressure.
-
Heating: The mixture is heated to the target temperature (typically in the range of 150-250 °C) with constant stirring. The reaction progress can be monitored by measuring the pressure drop as ethylene is consumed.
-
Workup: After the reaction is complete (typically several hours), the reactor is cooled to room temperature, and the excess pressure is carefully vented.
-
Purification: The crude product is removed from the reactor. Unreacted starting materials and low-boiling impurities are removed by distillation. The final product, this compound, is then purified by fractional distillation.
Caption: General experimental workflow for norbornene synthesis.
Quantitative Data on Norbornene Synthesis
The conditions for the Diels-Alder synthesis of norbornene and its derivatives can be tailored to optimize yield and, where applicable, stereoselectivity. Lewis acid catalysis is frequently employed to enhance reaction rates and control stereochemistry, particularly with substituted dienophiles.[5][6]
| Diene | Dienophile | Catalyst/Conditions | Solvent | Temp (°C) | Pressure | Time (h) | Yield (%) | Endo:Exo | Ref. |
| Cyclopentadiene | Ethylene | Thermal | None | 200-220 | 50-100 atm | 2-4 | >90 | N/A | [1] |
| Cyclopentadiene | Maleic Anhydride | Thermal | Ethyl Acetate | 25 | Ambient | <1 | ~95 | >99:1 | [4][7] |
| Cyclopentadiene | Methyl Acrylate | Thermal | Neat | 185 | Sealed Tube | 8 | Good | ~1:1 | [8] |
| Cyclopentadiene | Acryloyl Sultam | TiCl₄ (Lewis Acid) | CH₂Cl₂ | -78 | Ambient | 18-20 | 74 | >95:5 | [9][10] |
| Cyclopentadiene | 2-Bromoacrolein | Ti(O-i-Pr)₄/BINOL | CH₂Cl₂ | -30 | Ambient | 24 | 85 | 96:4 | [5] |
Table 1: Summary of selected reaction conditions for the synthesis of bicyclo[2.2.1]heptene derivatives. Data is compiled from various literature sources and patents.
Factors Influencing Reaction Outcome
Temperature and Thermodynamic vs. Kinetic Control
At lower temperatures, the Diels-Alder reaction is under kinetic control, favoring the formation of the endo product due to a lower activation energy barrier.[3] At higher temperatures, the reaction can become reversible (retro-Diels-Alder), leading to thermodynamic control. Under these conditions, the more stable exo product, which minimizes steric hindrance, can become the major isomer.[3]
Lewis Acid Catalysis
Lewis acids coordinate to electron-withdrawing groups (e.g., carbonyls) on the dienophile. This coordination lowers the dienophile's LUMO energy, accelerating the reaction and often enhancing its stereoselectivity.[6] Common Lewis acids include TiCl₄, SnCl₄, and MeAlCl₂.[6][9][11] Chiral Lewis acids can be used to induce enantioselectivity in the cycloaddition, a critical strategy in asymmetric synthesis.[5][12]
Caption: Logical relationship of endo/exo selectivity pathways.
Conclusion
The synthesis of this compound via the Diels-Alder reaction of cyclopentadiene and ethylene is a robust and industrially significant process. While the parent reaction requires forcing conditions, the fundamental principles of the cycloaddition allow for extensive variation, enabling the synthesis of a vast array of functionalized bicyclic structures. A thorough understanding of the reaction mechanism, stereochemical control, and the influence of catalysts and reaction parameters is essential for leveraging this powerful transformation in the development of novel polymers, pharmaceuticals, and complex organic materials. This guide provides the core technical knowledge required for the successful application of this pivotal reaction.
References
- 1. WO2024139679A1 - Production process for norbornene - Google Patents [patents.google.com]
- 2. web.mit.edu [web.mit.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. unwisdom.org [unwisdom.org]
- 8. sciforum.net [sciforum.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Norbornene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbornene, also known as bicyclo[2.2.1]hept-2-ene, is a bridged cyclic hydrocarbon that serves as a versatile building block in organic synthesis and polymer chemistry.[1][2] Its strained bicyclic structure, containing a cyclohexene (B86901) ring with a methylene (B1212753) bridge between carbons 1 and 4, imparts significant ring strain and high reactivity to the double bond.[1][2] This unique reactivity makes it a valuable monomer for various polymerization techniques and a precursor for the synthesis of complex organic molecules, including pharmaceutical intermediates.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of norbornene, complete with experimental protocols and detailed spectroscopic analysis, to support its application in research and development.
Physical Properties of Norbornene
Norbornene is a white, crystalline solid with a characteristic pungent odor at room temperature.[1][5] It is a volatile solid that sublimes readily. Above its melting point, it exists as a low-viscosity liquid.[5] The key physical properties of norbornene are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀ | [4] |
| Molecular Weight | 94.15 g/mol | [4] |
| Melting Point | 44-46 °C | [3][4] |
| Boiling Point | 96 °C | [3][4] |
| Density (solid) | 0.955 g/cm³ | [3] |
| Solubility | Soluble in ethanol, ether, chloroform, and most organic solvents. Insoluble in water. | [3][4] |
| Vapor Pressure | 30.06 kPa at 59 °C | [3] |
| Flash Point | -15 °C | [2] |
Experimental Protocols for Determination of Physical Properties
Melting Point Determination (Capillary Method - adapted from ASTM E324) [1][6]
-
Principle: A small, finely powdered sample of norbornene is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer or digital temperature probe.
-
Procedure:
-
A small amount of dry norbornene is introduced into a capillary tube and packed down to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first liquid appears (initial melting point) and the temperature at which the last solid crystal disappears (final melting point) are recorded. For pure norbornene, this range is typically narrow.[7]
-
Boiling Point Determination
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle.
-
Procedure:
-
A sample of norbornene is placed in a distillation flask with a few boiling chips.
-
The flask is fitted with a condenser and a thermometer, ensuring the top of the thermometer bulb is level with the bottom of the side arm of the flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the measured atmospheric pressure.
-
Density Determination (Pycnometer Method - adapted from ASTM D4052) [4][8]
-
Principle: The density is determined by measuring the mass of a known volume of the substance.
-
Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with molten norbornene (above its melting point) to a calibrated mark, ensuring no air bubbles are present.
-
The mass of the pycnometer filled with norbornene is measured.
-
The density is calculated by dividing the mass of the norbornene by the calibrated volume of the pycnometer.
-
Solubility Determination [9]
-
Principle: The solubility is determined by observing the amount of solute that can dissolve in a given amount of solvent at a specific temperature.
-
Apparatus: Test tubes, vortex mixer, temperature-controlled bath.
-
Procedure:
-
A known mass of norbornene is added to a test tube containing a known volume of the solvent to be tested (e.g., ethanol, water).
-
The mixture is agitated vigorously (e.g., using a vortex mixer) at a constant temperature.
-
Observations are made to determine if the norbornene has completely dissolved.
-
If it dissolves, more norbornene is added incrementally until saturation is reached (i.e., no more solute dissolves). The solubility is then expressed as mass of solute per volume of solvent.
-
Vapor Pressure Measurement (Static Method - adapted from OECD 104) [10]
-
Principle: The vapor pressure of a substance at a given temperature is measured in a closed system at equilibrium.
-
Apparatus: A vacuum-tight apparatus with a sample container, a pressure transducer, and a temperature-controlled bath.
-
Procedure:
-
A sample of norbornene is placed in the sample container.
-
The apparatus is evacuated to remove air.
-
The sample is heated to the desired temperature and allowed to reach thermal equilibrium.
-
The pressure inside the apparatus, which is the vapor pressure of norbornene at that temperature, is measured using the pressure transducer. This can be repeated at various temperatures to obtain a vapor pressure curve.[11][12]
-
Chemical Properties and Reactivity
The significant ring strain in the norbornene molecule makes its double bond highly reactive towards a variety of chemical transformations.
Synthesis of Norbornene: The Diels-Alder Reaction
Norbornene is synthesized via a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction, between cyclopentadiene (B3395910) (the diene) and ethylene (B1197577) (the dienophile).[2]
Experimental Protocol: Diels-Alder Synthesis of Norbornene [13]
-
Reactants: Dicyclopentadiene (B1670491) (source of cyclopentadiene), maleic anhydride (B1165640) (as a dienophile for a related synthesis, demonstrating the principle), ethyl acetate (B1210297), hexane.
-
Procedure:
-
Preparation of Cyclopentadiene: Dicyclopentadiene is "cracked" by heating it to its dissociation temperature (around 180 °C). The lower-boiling cyclopentadiene (b.p. 41 °C) is collected by fractional distillation. This must be used immediately as it readily dimerizes back to dicyclopentadiene at room temperature.
-
Reaction: In a flask, dissolve maleic anhydride in ethyl acetate with gentle warming. After cooling, add hexane. To this solution, add the freshly prepared cyclopentadiene.
-
The reaction is typically exothermic. The mixture is stirred and allowed to react.
-
Work-up and Purification: The product, in this case, cis-norbornene-5,6-endo-dicarboxylic anhydride, crystallizes upon cooling. The crystals are collected by vacuum filtration and can be recrystallized for purification. A similar principle applies to the reaction with ethylene under pressure to form norbornene.
-
Key Chemical Reactions of Norbornene
1. Ring-Opening Metathesis Polymerization (ROMP)
Norbornene is a key monomer in ROMP, a process that uses transition metal catalysts (e.g., Grubbs' catalysts) to polymerize cyclic olefins.[14] The high ring strain of norbornene provides a strong thermodynamic driving force for the polymerization.[15]
Experimental Protocol: ROMP of Norbornene with Grubbs' Catalyst [14]
-
Materials: Norbornene, Grubbs' catalyst (e.g., first, second, or third generation), anhydrous and deoxygenated solvent (e.g., dichloromethane (B109758) or toluene).
-
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve norbornene in the chosen solvent in a reaction vessel.
-
In a separate vial, dissolve a catalytic amount of the Grubbs' catalyst in the solvent.
-
Add the catalyst solution to the monomer solution with stirring.
-
The polymerization is typically rapid and may be exothermic. The reaction mixture may become viscous or solidify as the polymer forms.
-
The polymerization is quenched by adding a terminating agent, such as ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol.
-
The precipitated polynorbornene is collected by filtration, washed, and dried under vacuum.
-
2. Acid-Catalyzed Hydration
Norbornene undergoes acid-catalyzed hydration to form norborneol. This reaction proceeds via a carbocation intermediate and is of significant interest in the study of reaction mechanisms.
3. Thiol-Ene "Click" Reaction
The strained double bond of norbornene readily participates in thiol-ene "click" chemistry, a radical-mediated addition of a thiol across the double bond. This reaction is highly efficient, often initiated by light (photopolymerization), and proceeds with high yield and stereoselectivity.[2][16][17]
Experimental Protocol: Photoinitiated Thiol-Ene Reaction [18][19]
-
Materials: Norbornene-functionalized molecule, a thiol-containing molecule, a photoinitiator (e.g., LAP or Irgacure 2959), a suitable solvent (if not performed neat), a UV or visible light source.
-
Procedure:
-
The norbornene-containing compound, the thiol, and the photoinitiator are mixed in the desired stoichiometric ratio in a reaction vessel.
-
The mixture is then exposed to a light source of the appropriate wavelength to activate the photoinitiator.
-
The reaction progress can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the thiol S-H and alkene C=C stretching bands.[2]
-
The reaction is typically rapid and proceeds to high conversion.
-
Purification depends on the specific product; if a polymer network is formed, it may be washed to remove unreacted monomers and initiator.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of norbornene.
Infrared (IR) Spectroscopy
The IR spectrum of norbornene exhibits characteristic peaks corresponding to its functional groups.[20][21]
-
~3060 cm⁻¹: C-H stretching of the vinyl (=C-H) group.
-
~2850-2950 cm⁻¹: C-H stretching of the aliphatic (C-H) groups.
-
~1570 cm⁻¹: C=C stretching of the strained double bond.
-
~710-730 cm⁻¹: C-H bending (out-of-plane) of the cis-disubstituted alkene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of norbornene.[22][23]
¹H NMR Spectrum: The ¹H NMR spectrum of norbornene shows distinct signals for the different types of protons in the molecule.[24]
-
Olefinic Protons (H2, H3): These appear as a multiplet around δ 5.9-6.2 ppm .
-
Bridgehead Protons (H1, H4): These appear as a broad singlet or multiplet around δ 2.8 ppm .
-
Bridge Methylene Proton (H7, syn): This proton, which is on the same side as the double bond, appears at a different chemical shift than the anti-proton due to the magnetic anisotropy of the double bond.
-
Bridge Methylene Proton (H7, anti): This proton is on the opposite side of the double bond.
-
Methylene Protons (H5, H6): These protons also show distinct signals.
¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on the carbon skeleton.[22][23]
-
Olefinic Carbons (C2, C3): These appear around δ 135 ppm .
-
Bridgehead Carbons (C1, C4): These appear around δ 42 ppm .
-
Bridge Methylene Carbon (C7): This appears around δ 49 ppm .
-
Methylene Carbons (C5, C6): These appear around δ 25 ppm .
Mass Spectrometry (MS)
The mass spectrum of norbornene shows a molecular ion peak (M⁺) at m/z = 94, corresponding to its molecular weight. The fragmentation pattern is complex due to the bicyclic structure. A prominent fragmentation pathway is a retro-Diels-Alder reaction, which can lead to the formation of cyclopentadiene (m/z = 66) and ethylene (m/z = 28).[25][26][27][28]
Conclusion
Norbornene's unique combination of a rigid, strained bicyclic structure and a reactive double bond makes it a valuable and versatile molecule in modern chemistry. Its well-defined physical properties and diverse chemical reactivity, particularly in polymerization and cycloaddition reactions, have led to its use in the synthesis of a wide range of materials, from specialty polymers to complex pharmaceutical intermediates. This guide provides a foundational understanding of the key properties and experimental methodologies associated with norbornene, intended to facilitate its effective use in research and development applications.
References
- 1. store.astm.org [store.astm.org]
- 2. Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. infinitalab.com [infinitalab.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. knowledge.reagecon.com [knowledge.reagecon.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. consilab.de [consilab.de]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. studylib.net [studylib.net]
- 14. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thiol-norbornene photo-click hydrogels for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Norbornene(498-66-8) IR Spectrum [chemicalbook.com]
- 21. 2-Norbornene [webbook.nist.gov]
- 22. Microstructure of Copolymers of Norbornene Based on Assignments of 13C NMR Spectra: Evolution of a Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Norbornene(498-66-8) 1H NMR [m.chemicalbook.com]
- 25. researchgate.net [researchgate.net]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. researchgate.net [researchgate.net]
- 28. 2-Norbornene [webbook.nist.gov]
Structural Analysis of the Bicyclo[2.2.1]hept-2-ene Framework: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, is a bridged bicyclic hydrocarbon that serves as a pivotal structural motif in medicinal chemistry, materials science, and organic synthesis. Its rigid, strained framework imparts unique stereochemical and reactive properties, making it a valuable scaffold for the design of novel therapeutics and advanced polymers. This technical guide provides an in-depth analysis of the core structural features of the this compound framework, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Structural Parameters
The defining feature of the this compound skeleton is its significant ring strain, a consequence of the methylene (B1212753) bridge (C7) constraining the six-membered ring into a boat-like conformation.[1] This strain influences its reactivity, particularly in reactions that relieve this strain, such as ring-opening metathesis polymerization (ROMP).[2]
Detailed structural parameters have been elucidated through gas electron diffraction and X-ray crystallography. These studies provide precise measurements of bond lengths and angles, which are crucial for computational modeling and understanding the molecule's steric and electronic properties.
Table 1: Key Bond Lengths in this compound
| Bond | Length (Å) | Method |
| C1–C2 | 1.535 | Gas Electron Diffraction[3] |
| C2=C3 | 1.343 | Gas Electron Diffraction[3] |
| C1–C7 | 1.573 | Gas Electron Diffraction[3] |
Table 2: Key Bond Angles in this compound
| Angle | Degrees (°) | Method |
| ∠C1–C7–C4 | 94.1 | Gas Electron Diffraction[3] |
| Dihedral (C1-C2-C3-C4/C4-C5-C6-C1) | 115.6 | Gas Electron Diffraction[3] |
The crystal structure of norbornene at low temperatures has been determined to be monoclinic, with the space group P2(1)/c.[4]
Experimental Protocols
Accurate structural characterization of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the connectivity and stereochemistry of norbornene-based compounds.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5][6]
-
Instrumentation: Place the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.[5]
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected proton chemical shifts (typically 0-10 ppm).
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set a wider spectral width to cover the carbon chemical shift range (e.g., 0-220 ppm).
-
A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[7]
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.[7]
-
Data Collection:
-
Structure Solution and Refinement:
Visualizing Key Processes
The following diagrams illustrate important concepts related to the structural analysis and application of the this compound framework.
The rigid nature of the this compound framework makes it an attractive scaffold in drug design. Derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.[9][10][11]
One of the most significant applications of this compound is in polymer chemistry, particularly through Ring-Opening Metathesis Polymerization (ROMP). This reaction is driven by the relief of ring strain and is catalyzed by transition metal complexes.[12]
References
- 1. This compound, 2,3-dimethyl- [webbook.nist.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Mechanism of Electrophilic Addition to the Norbornene System
For Researchers, Scientists, and Drug Development Professionals
The norbornene system, a bicyclic alkene with a strained double bond, presents a unique and complex landscape for electrophilic addition reactions. Its rigid, bridged structure dictates specific stereochemical outcomes and frequently leads to skeletal rearrangements that are less common in simpler acyclic or monocyclic alkenes. This guide provides a detailed examination of the mechanisms governing these transformations, with a focus on the key intermediates, stereoselectivity, and the pivotal role of the non-classical carbocation.
The Unique Reactivity of the Norbornene Double Bond
Norbornene's double bond is highly strained due to the geometric constraints of the bicyclo[2.2.1]heptane framework. This strain contributes to a higher reactivity towards electrophiles compared to typical unstrained alkenes. The molecule has two distinct faces for electrophilic attack: the exo face, which is sterically more accessible, and the endo face, which is hindered by the opposing methylene (B1212753) bridge. This inherent structural bias is a critical factor in determining the stereochemistry of the addition products.
General Mechanism of Electrophilic Addition
The electrophilic addition to norbornene is typically a two-step process. The initial step involves the attack of the electron-rich π-bond on an electrophile (E+), leading to the formation of an intermediate. This intermediate is then attacked by a nucleophile (Nu-). The nature of this intermediate—whether it is a classical carbocation, a bridged ion, or a non-classical carbocation—defines the subsequent reaction pathway and the structure of the final product.
Figure 1: Generalized workflow for the two-step electrophilic addition to norbornene.
Key Electrophilic Addition Reactions and Their Mechanisms
Hydrohalogenation: The Realm of Cationic Rearrangements
The addition of hydrogen halides (HX) to alkenes proceeds through a carbocation intermediate.[1][2] In the case of norbornene, this pathway is complicated by the propensity for skeletal rearrangements.
Mechanism:
-
Protonation: The alkene double bond attacks the proton of the HX molecule, forming a secondary carbocation and a halide anion. Protonation occurs preferentially from the less hindered exo face.
-
Carbocation Rearrangement: The initially formed classical secondary carbocation is highly unstable and rapidly undergoes a Wagner-Meerwein rearrangement.[3][4] This involves a[5][6]-shift of the C1-C6 bond to C2, resulting in the formation of a more stable, delocalized non-classical carbocation, also known as the 2-norbornyl cation.[7][8]
-
Nucleophilic Attack: The halide ion attacks the carbocation. Due to the nature of the bridged non-classical ion, the nucleophile can attack at either C1 or C2, but the attack at C2 is favored and occurs from the exo face, leading predominantly to the exo-2-halonorbornane product.
Figure 2: Mechanism of hydrohalogenation of norbornene involving a Wagner-Meerwein rearrangement.
The 2-Norbornyl Non-Classical Carbocation: The debate over the structure of the 2-norbornyl cation—whether it is a rapidly equilibrating pair of classical carbocations or a single, bridged non-classical species with a three-center two-electron bond—is a cornerstone of physical organic chemistry.[7][8][9] In the non-classical model, the positive charge is delocalized over C1, C2, and C6, which explains the stereospecificity of the nucleophilic attack.[7][8]
Figure 3: Representations of the 2-norbornyl cation.
Oxymercuration-Demercuration: Stereospecific Addition without Rearrangement
Oxymercuration provides a method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements.[10] The reaction with norbornene is highly stereospecific.
Mechanism:
-
Mercurinium Ion Formation: Norbornene attacks mercuric acetate, Hg(OAc)₂, forming a bridged mercurinium ion intermediate. This attack occurs on the exo face.[11]
-
Nucleophilic Attack: A nucleophile (e.g., H₂O) attacks the mercurinium ion. This attack occurs from the endo face, opposite to the bulky mercury-containing group, resulting in a trans (or anti) addition.[5][6] The nucleophile adds to the carbon atom that can better stabilize a partial positive charge.
-
Demercuration: The resulting organomercury compound is treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.[6]
Figure 4: Pathway for the oxymercuration-demercuration of norbornene.
Halogenation: Bridged Ions and Neighboring Group Participation
The addition of halogens (e.g., Br₂) to norbornene can lead to a complex mixture of products, including rearranged structures. The reaction proceeds via a bridged halonium ion intermediate.
Mechanism:
-
Halonium Ion Formation: The electrophilic bromine molecule is attacked by the norbornene double bond, forming a bridged bromonium ion on the exo face.
-
Nucleophilic Attack and Rearrangement: A bromide ion can attack this intermediate. However, anchimeric assistance (neighboring group participation) from the C1-C6 sigma bond can lead to the formation of the non-classical carbocation, which then gets attacked by the bromide ion, yielding rearranged products.[12] The product distribution is highly dependent on reaction conditions. For instance, ionic addition of bromine to a dichloro-norbornene derivative yields over 90% of a rearranged product, while radical addition at higher temperatures gives a different principal product (72% yield).[12]
Quantitative Data Summary
The product distribution in electrophilic additions to norbornene is highly sensitive to the electrophile, nucleophile, and solvent conditions.
| Reaction | Electrophile/Reagents | Solvent | Major Product(s) | Yield/Ratio | Reference |
| Oxymercuration | Hg(OAc)₂ | Acetic Acid | 3-acetoxy-1,4-methylenecyclohexyl-2-mercuric salt | Quantitative | [5] |
| Oxymercuration | Hg(OAc)₂ | Methanol | Mixture of methoxy (B1213986) and acetoxy adducts | 97% total (65% methoxy, 35% acetoxy) | [5] |
| Bromination (Ionic) | Br₂ | Not specified | Rearranged norbornane (B1196662) 4 | >90% | [12] |
| Bromination (Radical) | Br₂ (at high temp.) | Not specified | Dibromo compound 3 | 72% | [12] |
Experimental Protocols
General Experimental Workflow
A typical experimental procedure for electrophilic addition involves the controlled mixing of reactants, followed by workup to isolate and purify the product, and subsequent analysis to determine its structure.
References
- 1. leah4sci.com [leah4sci.com]
- 2. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Nonclassical Cations in Biology [blueline.ucdavis.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
The Ascent of a Strained Alkene: A Technical Guide to the Historical Development of Norbornene Chemistry
For Researchers, Scientists, and Drug Development Professionals
Norbornene, a strained bicyclic alkene, has carved a unique and significant niche in the landscape of organic and polymer chemistry. Its inherent ring strain and versatile reactivity have made it a cornerstone for the development of novel polymerization techniques and complex molecular architectures. This technical guide provides an in-depth exploration of the historical evolution of norbornene chemistry, from its initial synthesis to its contemporary applications in advanced materials and drug delivery.
The Genesis of Norbornene: The Diels-Alder Reaction
The story of norbornene begins with the advent of one of the most powerful reactions in organic synthesis: the Diels-Alder reaction. In 1928, Otto Diels and Kurt Alder reported the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. This Nobel Prize-winning discovery laid the direct groundwork for the first synthesis of norbornene (bicyclo[2.2.1]hept-2-ene).
Norbornene is synthesized via the Diels-Alder reaction of cyclopentadiene (B3395910) and ethylene.[1] The high reactivity of cyclopentadiene as a diene and the strain of the resulting bicyclic system are key features of this transformation.
The endo/exo selectivity of the Diels-Alder reaction is a critical aspect, with the endo product often being the kinetically favored product due to secondary orbital interactions, especially with substituted dienophiles like maleic anhydride (B1165640).[2] However, the exo isomer is typically the thermodynamically more stable product.
Quantitative Data for Diels-Alder Reactions
The efficiency of the Diels-Alder reaction for producing norbornene derivatives is influenced by the nature of the dienophile, temperature, and reaction time. The following table summarizes representative data for the reaction of cyclopentadiene with various dienophiles.
| Diene | Dienophile | Temperature (°C) | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |
| Cyclopentadiene | Maleic Anhydride | 25 | 0.5 | >95 | 95:5 (endo favored) | [3][4] |
| Cyclopentadiene | Methyl Acrylate | 185 | 2 | ~90 | 1:1.85 (exo favored) | [5] |
| Dicyclopentadiene (in situ cracking) | Butyl Acrylate | 185 | 8 | Good | ~1:1 | [5] |
| Cyclopentadiene | 1,3-Butadiene | 205 | 1 | 25 | - | [6] |
A Polymerization Revolution: Ring-Opening Metathesis Polymerization (ROMP)
While norbornene's synthesis was an early success, its full potential was unlocked with the discovery and development of olefin metathesis, a reaction that involves the redistribution of alkene bonds. This led to the development of Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for polymerizing strained cyclic olefins like norbornene.
The initial discoveries in olefin metathesis were made in the 1950s by industrial chemists at DuPont, Phillips Petroleum, and Standard Oil of Indiana, who observed unexpected disproportionation of olefins over metal oxide catalysts.[7] However, the mechanism remained a puzzle until 1971 when Yves Chauvin proposed the now-accepted mechanism involving a metal-carbene intermediate and a metallacyclobutane intermediate.[7]
The true breakthrough for the widespread application of ROMP came with the development of well-defined, single-site catalysts by Richard R. Schrock (molybdenum- and tungsten-based) and Robert H. Grubbs (ruthenium-based). These catalysts, for which they, along with Chauvin, were awarded the 2005 Nobel Prize in Chemistry, offered unprecedented control over the polymerization process, enabling the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI).[8]
Quantitative Data for ROMP of Norbornene Derivatives
The choice of catalyst and the nature of the norbornene monomer significantly impact the resulting polymer's properties. The following table provides a comparative summary of ROMP data for various norbornene derivatives using different Grubbs catalysts.
| Monomer | Catalyst | [M]/[I] Ratio | Mn (kDa) | PDI | Reference |
| Norbornene | Grubbs 1st Gen. | 100:1 | 60 | 2.6 | [9] |
| Norbornene | Grubbs 2nd Gen. | 500:1 | - | - | [10] |
| Norbornadiene Diester | Grubbs 3rd Gen. | 200:1 | 3.6-4.3 (theor.) | 1.05-1.09 | [11] |
| Norbornene-(N-methyl)-phthalimide | Hoveyda-Grubbs 2nd Gen. | 100:1 | 28.5 | 1.12 | [6] |
| ω-bromoalkylnorbornene/Norbornene | Grubbs 2nd Gen. | - | - | - | [12] |
Expanding the Toolbox: The Catellani Reaction
Norbornene's utility extends beyond polymerization. In 1997, Marta Catellani and coworkers discovered a palladium-catalyzed reaction that utilizes norbornene as a transient mediator to achieve ortho-C-H functionalization and ipso-cross-coupling of aryl halides in a single pot. This powerful transformation, now known as the Catellani reaction, has become a valuable tool for the synthesis of highly substituted aromatic compounds.
The mechanism of the Catellani reaction is intricate, involving a cascade of oxidative addition, carbopalladation with norbornene, C-H activation to form a palladacycle, and subsequent cross-coupling and reductive elimination steps.
Applications in Drug Development and Beyond
The unique properties of polynorbornenes, such as high glass transition temperatures, optical clarity, and tunable functionality, have led to their use in a variety of applications.[1] In the realm of drug development, norbornene-based polymers have emerged as promising platforms for drug delivery systems.
The ability to incorporate functional groups into norbornene monomers before or after polymerization allows for the attachment of therapeutic agents, targeting ligands, and imaging agents. For example, polyethylene (B3416737) glycol (PEG) chains can be incorporated to enhance biocompatibility and circulation time.[13] Drugs can be attached via cleavable linkers that respond to specific stimuli in the tumor microenvironment, such as acidic pH.[14]
Detailed Experimental Protocols
To provide a practical understanding of the key reactions in norbornene chemistry, detailed experimental protocols for the synthesis of a norbornene derivative and its subsequent polymerization are provided below.
Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride
This procedure is adapted from typical undergraduate organic chemistry laboratory experiments.[5][15]
Materials:
-
Maleic anhydride (1.0 g, 10.2 mmol)
-
Ethyl acetate (B1210297) (5 mL)
-
Ligroin (petroleum ether) (5 mL)
-
Dicyclopentadiene
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked by heating to ~170-190 °C to yield cyclopentadiene monomer via a retro-Diels-Alder reaction. The freshly distilled, volatile cyclopentadiene (b.p. 41 °C) should be collected in a cooled receiver and used immediately.[3]
-
Reaction Setup: In a 25 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 5 mL of ethyl acetate.
-
Addition of Dienophile: To the maleic anhydride solution, add 5 mL of ligroin.
-
Diels-Alder Reaction: Carefully add approximately 1.0 mL of the freshly distilled cyclopentadiene to the flask. The reaction is exothermic and may cause brief boiling.[15]
-
Crystallization: Allow the reaction mixture to cool to room temperature. A white solid product will begin to precipitate. The flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ligroin. The product can be further purified by recrystallization from a mixture of ethyl acetate and ligroin.
-
Characterization: The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, can be characterized by its melting point (~164-165 °C) and by IR and NMR spectroscopy.
ROMP of a Functionalized Norbornene Monomer
The following is a general procedure for the ROMP of a functionalized norbornene monomer using a Grubbs catalyst. Specific monomer, catalyst, and solvent choices will influence the reaction conditions and polymer properties. This protocol is based on the polymerization of 5-norbornene-2-(N-methyl)-phthalimide.[6]
Materials:
-
5-norbornene-2-(N-methyl)-phthalimide (monomer) (0.1 g)
-
Hoveyda-Grubbs 2nd generation catalyst (1 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (4 mL)
-
Ethyl vinyl ether
Procedure:
-
Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, dissolve 1 mg of the Hoveyda-Grubbs 2nd generation catalyst in 1 mL of anhydrous CH₂Cl₂. Stir the solution for 15 minutes.
-
Monomer Solution Preparation: In a separate flask, dissolve 0.1 g of the 5-norbornene-2-(N-methyl)-phthalimide monomer in 3 mL of anhydrous CH₂Cl₂.
-
Polymerization: Add the catalyst solution to the monomer solution and stir the reaction mixture at room temperature under an inert atmosphere for 2 hours.
-
Termination: To quench the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for an additional 20 minutes.
-
Polymer Precipitation: Pour the reaction solution into a large volume of methanol (e.g., 400 mL) to precipitate the polymer.
-
Isolation and Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: The resulting polymer, poly(norbornene-(N-methyl)-phthalimide), can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by NMR and IR spectroscopy to confirm its structure.
Conclusion
The historical development of norbornene chemistry is a testament to the power of fundamental discoveries in catalysis and reaction mechanisms. From its straightforward synthesis via the Diels-Alder reaction to its controlled polymerization via ROMP and its role in sophisticated C-H activation reactions, norbornene has proven to be a remarkably versatile building block. For researchers in materials science and drug development, the rich chemistry of norbornene continues to offer exciting opportunities for the design and synthesis of functional materials with tailored properties and applications.
References
- 1. Norbornene - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scribd.com [scribd.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mylens.ai [mylens.ai]
- 10. Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(ω-bromoalkylnorbornenes-co-norbornene) by ROMP-hydrogenation: a robust support amenable to post-polymerization functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Modifying the Backbone Chemistry of PEG-based Bottlebrush Block Copolymers for the Formation of Long-Circulating Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Acid-Labile PEG and PEG-Doxorubicin-Conjugate Nanoparticles via Brush-First ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unwisdom.org [unwisdom.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[2.2.1]heptan-2-one, a foundational structure in medicinal chemistry and materials science, and its related derivatives. Due to its rigid, bridged-ring structure, the spectroscopic analysis of this class of compounds is crucial for characterization and quality control. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Bicyclo[2.2.1]heptan-2-one and a representative derivative, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (Camphor).
Bicyclo[2.2.1]heptan-2-one (Norcamphor)
Table 1: ¹H NMR Data for Bicyclo[2.2.1]heptan-2-one [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.65 | m | 1H | H1 |
| 2.45 | m | 1H | H4 |
| 1.80-2.00 | m | 2H | H3 (exo and endo) |
| 1.50-1.70 | m | 4H | H5, H6 (exo and endo) |
| 1.30 | m | 2H | H7 (syn and anti) |
| Note: Data is representative and may vary slightly based on solvent and instrument. |
Table 2: ¹³C NMR Data for Bicyclo[2.2.1]heptan-2-one [1]
| Chemical Shift (δ) ppm | Assignment |
| 217.0 | C=O (carbonyl) |
| 49.5 | C1 |
| 45.0 | C4 |
| 37.5 | C7 |
| 35.0 | C3 |
| 27.5 | C5 |
| 24.0 | C6 |
Table 3: IR Spectroscopic Data for Bicyclo[2.2.1]heptan-2-one [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretching |
| 1745 | Strong | C=O (carbonyl) stretching |
| 1450 | Medium | C-H bending |
| Note: The carbonyl stretching frequency is characteristic of a strained cyclic ketone. |
Table 4: Mass Spectrometry Data for Bicyclo[2.2.1]heptan-2-one [1]
| m/z | Relative Intensity | Assignment |
| 110 | High | [M]⁺ (Molecular Ion) |
| 82 | Moderate | [M - CO]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 66 | Moderate | [C₅H₆]⁺ |
| Source: NIST Mass Spectrometry Data Center.[1] |
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor)
Table 5: Spectroscopic Data for 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 300 MHz) | δ 1.86 (q, J = 7.2 Hz, 1H), 1.70–1.50 (m, 3H), 1.48–1.25 (m, 3H), 1.14 (s, 3H), 1.11 (s, 3H), 0.96 (d, J = 7.2 Hz, 3H) ppm[2] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 221.4 (C=O), 55.0, 53.6, 50.4, 45.2, 34.2, 29.3, 19.7, 14.3, 8.8 ppm[2] |
| IR (Neat) | ν 2957, 2870, 1745 (C=O), 1455, 1378 cm⁻¹[2] |
| Mass Spec (EI) | m/z 152 [M]⁺, 137, 109, 95, 81, 69, 55, 41[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Bicyclo[2.2.1]heptan-2-one or derivative sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 300 MHz or higher)[1]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.[1]
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.[1]
-
Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. Tune and shim the spectrometer to optimize the magnetic field homogeneity.[1]
-
¹H NMR Acquisition: Acquire a single-pulse ¹H NMR spectrum. Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Set the spectral width to cover the expected range of carbon resonances (e.g., 0-220 ppm). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum and identify multiplicities.[1]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Bicyclo[2.2.1]heptan-2-one or derivative sample
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)
-
Volatile solvent (e.g., dichloromethane) for thin film preparation
Procedure (ATR method):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Procedure (Thin Film method):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent. Deposit a drop of the solution onto a salt plate. Allow the solvent to evaporate, leaving a thin film of the sample.[1]
-
Spectrum Acquisition: Place the salt plate in the spectrometer's sample compartment and acquire the spectrum as described above.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Bicyclo[2.2.1]heptan-2-one or derivative sample
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane)
-
Vial and syringe for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.[1]
-
Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.[1]
-
Sample Introduction: Introduce the sample solution into the ion source.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of Bicyclo[2.2.1]heptan-2-one and its derivatives.
Caption: Workflow for the spectroscopic analysis of bicyclic ketones.
References
Stereochemistry of Bicyclo[2.2.1]hept-2-ene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, framework is a rigid and strained bicyclic system that has garnered significant attention in synthetic organic chemistry and medicinal chemistry. Its unique three-dimensional structure provides a versatile scaffold for the synthesis of complex molecules with well-defined stereochemistry. This technical guide delves into the core principles of stereocontrol in the synthesis of this compound derivatives, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Stereoselective Synthesis: The Diels-Alder Reaction
The primary and most efficient method for constructing the this compound skeleton is the [4+2] cycloaddition, or Diels-Alder reaction, between a cyclopentadiene (B3395910) derivative (the diene) and a substituted alkene (the dienophile). The stereochemical outcome of this reaction is governed by several factors, leading to the formation of different stereoisomers.
1.1. Endo vs. Exo Diastereoselectivity
The relative orientation of the substituent on the dienophile with respect to the diene in the transition state determines the formation of either the endo or exo diastereomer.
-
Endo Rule: Under kinetic control (lower temperatures), the Diels-Alder reaction typically favors the formation of the endo product. This preference is attributed to secondary orbital interactions between the substituent on the dienophile and the developing pi-system of the diene.
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to the formation of the more thermodynamically stable exo product, which minimizes steric hindrance.
1.2. Facial Selectivity in Asymmetric Diels-Alder Reactions
When the diene or dienophile is prochiral, the cycloaddition can occur from two different faces, leading to a mixture of enantiomers. Achieving high enantioselectivity is crucial in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Asymmetric Diels-Alder reactions can be achieved through several strategies:
-
Chiral Auxiliaries: A chiral auxiliary is a chiral moiety that is temporarily attached to the dienophile (or diene). It directs the approach of the other reactant to one of the two faces, leading to a diastereoselective reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product. Oppolzer's camphorsultam is a widely used and highly effective chiral auxiliary for this purpose.[1][2]
-
Chiral Lewis Acid Catalysts: Chiral Lewis acids can coordinate to the dienophile, activating it towards cycloaddition and creating a chiral environment that favors the approach of the diene from a specific face.
Quantitative Data on Stereoselectivity
The efficiency of stereoselective syntheses is quantified by the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.). The following tables summarize representative data for the synthesis of this compound derivatives.
Table 1: Diastereoselectivity in Diels-Alder Reactions
| Diene | Dienophile | Conditions | endo:exo Ratio | Reference |
| Cyclopentadiene | Methyl acrylate | 25 °C, neat | 75:25 | [3] |
| Cyclopentadiene | Maleic anhydride (B1165640) | 25 °C, ethyl acetate (B1210297) | >99:1 (endo) | [3] |
| Cyclopentadiene | Acrylonitrile | 25 °C, neat | 68:32 | [3] |
| Cyclopentadiene | Vinyl chloride | 150-170 °C | Kinetically favored endo | [4] |
| Cyclopentadiene | Vinyl chloride | 190-220 °C | Thermodynamically favored exo | [4] |
Table 2: Enantioselectivity in Asymmetric Diels-Alder Reactions
| Dienophile | Chiral Auxiliary/Catalyst | Diene | Lewis Acid | Temp (°C) | d.r. (endo:exo) | e.e. (%) | Reference |
| N-Acryloyl-camphorsultam | Oppolzer's Camphorsultam | Cyclopentadiene | Et₂AlCl | -78 | >95:5 | >98 | [5] |
| N-Crotonyl-camphorsultam | Oppolzer's Camphorsultam | Cyclopentadiene | TiCl₄ | -78 | >95:5 | >95 | [2] |
| Methyl acrylate | BINOL-TiCl₂ | Cyclopentadiene | - | -30 | 97:3 | 92 | |
| 3-Acryloyl-1,3-oxazolidin-2-one | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)-Cu(OTf)₂ | Cyclopentadiene | - | 0 | 98:2 | 98 |
Experimental Protocols
3.1. Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride
-
Reactants: Maleic anhydride, Dicyclopentadiene.
-
Procedure:
-
Dicyclopentadiene is "cracked" by heating to its boiling point (~170 °C). The monomeric cyclopentadiene is collected by distillation and kept cold.
-
A solution of maleic anhydride in ethyl acetate is prepared in a round-bottom flask.
-
The freshly distilled cyclopentadiene is added dropwise to the maleic anhydride solution at room temperature.
-
The reaction is exothermic and the product precipitates out of solution.
-
The mixture is stirred for a short period and then cooled in an ice bath to complete the precipitation.
-
The solid product is collected by vacuum filtration, washed with cold ethyl acetate, and dried.
-
3.2. Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam [2][5]
-
Reactants: N-Acryloyl-(+)-camphorsultam, Cyclopentadiene, Diethylaluminum chloride (Et₂AlCl).
-
Procedure:
-
A solution of N-acryloyl-(+)-camphorsultam in anhydrous dichloromethane (B109758) (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of diethylaluminum chloride in hexanes is added dropwise to the stirred solution.
-
Freshly cracked cyclopentadiene is then added dropwise.
-
The reaction mixture is stirred at -78 °C for several hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
Biological Relevance and Applications in Drug Development
The rigid bicyclo[2.2.1]heptane scaffold is an attractive feature for the design of biologically active molecules as it can precisely position functional groups for interaction with biological targets.
4.1. Prostaglandin D2 (PGD2) Receptor Antagonists
Prostaglandin D2 is a key mediator in allergic inflammation, such as in asthma and allergic rhinitis.[6][7] It exerts its effects by binding to two receptors, DP1 and DP2 (also known as CRTH2).[8] The binding of PGD2 to the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a pro-inflammatory cascade.[8] Derivatives of bicyclo[2.2.1]heptane have been developed as potent and selective antagonists of the DP2 receptor, blocking the downstream signaling and thus reducing the inflammatory response.[9]
Figure 1. Prostaglandin D2 signaling pathway and its inhibition by Bicyclo[2.2.1]heptane derivatives.
4.2. Nucleoside Analogues
The bicyclo[2.2.1]heptane skeleton has also been incorporated into nucleoside analogues, where it serves as a rigid carbocyclic mimic of the furanose ring found in natural nucleosides.[10][11] These conformationally locked nucleosides can exhibit interesting biological activities, including antiviral and anticancer properties.[12][13][14] The fixed conformation of the sugar mimic can lead to enhanced binding to viral or cellular enzymes, or in some cases, act as chain terminators in DNA or RNA synthesis.
Experimental and Drug Discovery Workflow
The development of new drugs based on the this compound scaffold follows a structured workflow from initial synthesis to biological evaluation.
Figure 2. General workflow for the discovery of drugs based on the this compound scaffold.
Conclusion
The stereochemistry of this compound derivatives is a rich and important area of study with significant implications for the development of new therapeutic agents. The Diels-Alder reaction provides a powerful tool for the construction of this bicyclic system with a high degree of stereocontrol, which can be further enhanced through the use of chiral auxiliaries and catalysts. The rigid nature of the norbornene scaffold allows for the precise positioning of functional groups, making it an ideal platform for the design of potent and selective modulators of biological targets, as exemplified by the development of DP2 receptor antagonists and novel nucleoside analogues. A systematic and integrated workflow, encompassing stereoselective synthesis, thorough characterization, and comprehensive biological evaluation, is essential for unlocking the full potential of this versatile chemical scaffold in drug discovery.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. uochb.cz [uochb.cz]
- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]
- 12. mdpi.com [mdpi.com]
- 13. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Geometry of Bicyclo[2.2.1]hept-2-ene: An In-depth Technical Guide to Quantum-Chemical Calculations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum-chemical calculations used to elucidate the three-dimensional structure of Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene. This strained bicyclic alkene serves as a fundamental building block in organic synthesis and drug discovery. Understanding its precise geometry is crucial for predicting its reactivity and designing novel molecular entities. This document summarizes key quantitative data from both computational and experimental studies, details the methodologies employed, and visualizes the intricate relationships and workflows involved.
Molecular Geometry: A Comparative Analysis
The determination of the precise bond lengths, bond angles, and dihedral angles of this compound has been a subject of numerous computational and experimental investigations. The inherent strain in the bicyclic framework leads to notable deviations from standard hydrocarbon geometries. Below is a compilation of key geometric parameters obtained from various methods, offering a comparative perspective.
Table 1: Calculated and Experimental Bond Lengths of this compound (in Ångstroms)
| Bond | DFT (B3LYP/6-31G*) | Gas-Phase Electron Diffraction | Low-Temperature X-ray Diffraction |
| C1-C2 | 1.538 | 1.535(4) | 1.539(2) |
| C2=C3 | 1.342 | 1.343(2) | 1.336(2) |
| C1-C6 | 1.560 | 1.573(14) | 1.558(2) |
| C1-C7 | 1.545 | 1.560(24) | 1.549(2) |
| C4-C5 | 1.560 | 1.573(14) | 1.558(2) |
| C4-C7 | 1.545 | 1.560(24) | 1.549(2) |
| C5-C6 | 1.538 | 1.535(4) | 1.539(2) |
Table 2: Calculated and Experimental Bond Angles of this compound (in Degrees)
| Angle | DFT (B3LYP/6-31G*) | Gas-Phase Electron Diffraction | Low-Temperature X-ray Diffraction |
| C1-C2-C3 | 107.4 | 107.3(5) | 107.5(1) |
| C2-C3-C4 | 107.4 | 107.3(5) | 107.5(1) |
| C1-C6-C5 | 103.2 | 103.1(8) | 103.3(1) |
| C1-C7-C4 | 94.3 | 94.1(3.0) | 94.5(1) |
| C2-C1-C6 | 106.8 | 106.9(6) | 106.7(1) |
| C2-C1-C7 | 102.1 | 102.0(7) | 102.2(1) |
| C6-C1-C7 | 102.1 | 102.0(7) | 102.2(1) |
Table 3: Calculated and Experimental Dihedral Angles of this compound (in Degrees)
| Dihedral Angle | DFT (B3LYP/6-31G*) | Gas-Phase Electron Diffraction | Low-Temperature X-ray Diffraction |
| C1-C2-C3-C4 | 0.0 | 0.0 (fixed) | 0.1(2) |
| C6-C1-C2-C3 | 114.8 | 115.6(2.2) | 114.7(1) |
| C7-C1-C2-C3 | -113.9 | - | -113.8(1) |
| C1-C7-C4-C5 | 69.8 | - | 69.7(1) |
Experimental and Computational Protocols
The data presented above are the result of rigorous experimental and computational procedures. Understanding these methodologies is essential for critically evaluating the results and for designing future studies.
Quantum-Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory has emerged as a powerful tool for accurately predicting the geometric and electronic properties of molecules. The B3LYP functional combined with the 6-31G* basis set is a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules.
Protocol for DFT-based Geometry Optimization:
-
Initial Structure Generation: A preliminary 3D structure of this compound is generated using molecular modeling software.
-
Geometry Optimization: A geometry optimization calculation is performed using the B3LYP functional and the 6-31G* basis set. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface. The convergence criteria for the optimization are typically set to a tight threshold for forces and displacement.
-
Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).
Experimental Structure Determination
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions present in the solid state.
Protocol for Gas-Phase Electron Diffraction:
-
Data Acquisition: A high-energy beam of electrons is scattered by a jet of gaseous this compound molecules. The scattered electrons produce a diffraction pattern that is recorded on a detector.
-
Data Reduction: The raw diffraction intensities are converted into a molecular scattering function. This involves correcting for background scattering and other experimental factors.
-
Structure Refinement: A theoretical molecular scattering curve is calculated based on an initial structural model. This model is then refined by least-squares fitting of the theoretical curve to the experimental data. During the refinement, geometric parameters (bond lengths, angles, and dihedral angles) and vibrational amplitudes are adjusted to achieve the best possible agreement.
Single-crystal X-ray diffraction at low temperatures provides highly precise structural information of molecules in the solid state.
Protocol for Low-Temperature X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of this compound are grown, often by slow sublimation or recrystallization at low temperatures.
-
Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, from which bond lengths, angles, and dihedral angles are calculated.
Visualizing the Workflow and Relationships
To better understand the interplay between computational and experimental approaches, the following diagrams, generated using the DOT language, illustrate the typical workflows and logical connections.
Conclusion
The structural characterization of this compound through quantum-chemical calculations, corroborated by experimental data, provides a solid foundation for understanding its chemical behavior. The presented data and protocols offer a valuable resource for researchers in the fields of organic chemistry, computational chemistry, and drug development. The close agreement between high-level DFT calculations and experimental results underscores the predictive power of modern computational methods in molecular design and analysis. This integrated approach of combining theoretical calculations with experimental validation is indispensable for advancing our understanding of complex molecular systems.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Silicon-Containing Norbornene Monomers
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing silicon-containing norbornene monomers. These monomers are of significant interest in materials science and drug development due to the unique properties conferred by the silicon-containing moieties, such as increased thermal stability, gas permeability, and biocompatibility. This document details the two predominant synthetic methodologies: the Diels-Alder reaction and hydrosilylation, supported by experimental protocols and a summary of quantitative data.
Synthetic Methodologies
The synthesis of silicon-containing norbornene monomers is primarily achieved through two well-established chemical reactions: the Diels-Alder reaction and the hydrosilylation of norbornene derivatives.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful and versatile method for the synthesis of cyclic compounds. In the context of silicon-containing norbornene monomers, this reaction typically involves the [4π+2π] cycloaddition of a silicon-substituted dienophile (an alkene or alkyne) with cyclopentadiene.[1][2][3] Cyclopentadiene is often generated in situ by cracking its dimer, dicyclopentadiene.[4] This method is a classic and efficient route to a wide variety of norbornene derivatives.[2][3]
Hydrosilylation
Hydrosilylation is another key method for the synthesis of silicon-containing norbornene monomers. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond of a norbornene derivative, typically 2,5-norbornadiene (B92763) or 5-vinyl-2-norbornene.[5][6] The reaction is catalyzed by various transition metal complexes, with platinum, rhodium, and palladium catalysts being the most common.[1][6] The choice of catalyst and ligands can significantly influence the stereoselectivity of the reaction, with palladium-based systems often favoring the formation of the more polymerization-reactive exo-isomer.[1][6][7]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of specific silicon-containing norbornene monomers via hydrosilylation.
Synthesis of 5-(2-trimethoxysilylethyl)-2-norbornene via Hydrosilylation of 5-vinyl-2-norbornene[5]
Materials:
-
5-vinyl-2-norbornene
-
Chloroplatinic acid hexahydrate solution in 2-ethylhexanol (platinum concentration of 2 wt%)
-
Ammonium (B1175870) hydrogencarbonate
Procedure:
-
A flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer is charged with 120 g (1.0 mole) of 5-vinyl-2-norbornene, 0.12 g of a chloroplatinic acid hexahydrate solution in 2-ethylhexanol (platinum concentration of 2 wt%), and 0.4 g (0.005 mole) of ammonium hydrogencarbonate. The mixture is heated to 60°C.
-
With the internal temperature maintained at 60-70°C, 124 g (1.0 mole) of trimethoxysilane is added dropwise over 2 hours.
-
After the completion of the dropwise addition, the reaction mixture is stirred at 80°C for 2 hours.
-
The reaction solution is then distilled to collect the product, 5-(2-trimethoxysilylethyl)-2-norbornene.
Synthesis of exo-5-(pentamethyldisiloxanyl)norbornene via Hydrosilylation of 2,5-norbornadiene[1]
Materials:
-
2,5-norbornadiene (NBD)
-
Allylpalladium(II) chloride dimer
-
(R)-(+)-2-Methoxy-2'-(diphenylphosphino)-1,1'-binaphthyl (R-MOP)
-
Toluene (B28343), absolute
Procedure:
-
A mixture of 2,5-norbornadiene (1.0 g, 1.1 × 10⁻² mol) and pentamethyldisiloxane (1.8 g, 1.2 × 10⁻² mol) is prepared under an argon atmosphere.
-
To prepare the catalyst solution, R-MOP (3.5 × 10⁻³ g, 7.5 × 10⁻⁶ mol) is placed into a Schlenk flask, which is then evacuated and filled with argon three times.
-
A 5.0 × 10⁻³ M solution of allylpalladium(II) chloride dimer in absolute toluene (0.20 ml, 1.9 × 10⁻⁶ mol) is added to the Schlenk flask under argon.
-
The mixture of norbornadiene and pentamethyldisiloxane (0.95 g, 3.7 × 10⁻³ mol of norbornadiene) is added to the catalyst solution under argon.
-
The reaction mixture is heated to 75°C and stirred for 10 hours.
-
The product is isolated and purified.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various silicon-containing norbornene monomers.
Table 1: Hydrosilylation of 5-vinyl-2-norbornene[5]
| Dienophile | Hydrosilane | Catalyst | Additive | Yield (%) | Purity (%) | Product |
| 5-vinyl-2-norbornene | Trimethoxysilane | H₂PtCl₆ | Ammonium hydrogencarbonate | 91 | 99.9 | 5-(2-trimethoxysilylethyl)-2-norbornene |
| 5-vinyl-2-norbornene | Trimethoxysilane | H₂PtCl₆ | Ammonium acetate | - | - | 5-(2-trimethoxysilylethyl)-2-norbornene (95.2% selectivity) |
| 5-vinyl-2-norbornene | Methyldiethoxysilane | H₂PtCl₆ | Ammonium hydrogencarbonate | - | - | 5-(2-methyldiethoxysilylethyl)-2-norbornene |
| 5-vinyl-2-norbornene | Dimethyltrimethylsiloxysilane | H₂PtCl₆ | Ammonium hydrogencarbonate | 79 | 99.0 | 5-(2-dimethyltrimethylsiloxysilylethyl)-2-norbornene |
Note: '-' indicates data not provided in the source.
Table 2: Hydrosilylation of 2,5-norbornadiene[1][8]
| Dienophile | Hydrosilane | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Product(s) |
| 2,5-norbornadiene | Pentamethyldisiloxane | (acac)Rh(CO)₂ | 25 | 10 | 100 | exo/endo-isomers and nortricyclane derivative |
| 2,5-norbornadiene | Pentamethyldisiloxane | Allylpalladium(II) chloride dimer / R-MOP | 75 | 10 | 100 | exo-isomer and nortricyclane derivative |
| 2,5-norbornadiene | 1,1,1,3,5,5,5-heptamethyltrisiloxane | (acac)Rh(CO)₂ | 25 | 10 | 100 | exo/endo-isomers and nortricyclane derivative |
| 2,5-norbornadiene | Trichlorosilane | Dichloro(cyclooctadiene)palladium / Triethyl phosphite | 80 | 6 | - | Bis(trichlorosilyl)norbornane (65% yield) |
| 2,5-norbornadiene | Trichlorosilane | Dichloro(cyclooctadiene)palladium / Triisopropyl phosphite | 80 | 6 | - | Bis(trichlorosilyl)norbornane (74% yield) |
| 2,5-norbornadiene | Trichlorosilane | Dichloro(cyclooctadiene)palladium / Triphenyl phosphine | 80 | 6 | - | Bis(trichlorosilyl)norbornane |
Note: '-' indicates data not provided in the source.
Table 3: Diels-Alder Synthesis of Silicon-Containing Norbornenes[2]
| Dienophile | Diene | Temp (°C) | Time (h) | Yield (%) | endo/exo ratio | Product |
| Vinyltrichlorosilane | Cyclopentadiene | 25-100 | 1 | 60 | - | 5-(trichlorosilyl)norbornene |
| Vinylmethyldichlorosilane | Cyclopentadiene | 50-60 | 2 | 70-75 | - | 5-(methyldichlorosilyl)norbornene |
| Vinyltrimethylsilane | Cyclopentadiene | 170 | 8 | 83 | - | 5-(trimethylsilyl)norbornene |
| Trimethylsilylacetylene | Cyclopentadiene | 175-200 | 6 | - | - | 5-(trimethylsilyl)norbornadiene |
Note: '-' indicates data not provided in the source.
References
- 1. The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. studylib.net [studylib.net]
- 5. US8742155B2 - Preparation of organoxysilyl or siloxy-containing ethylnorbornene compound - Google Patents [patents.google.com]
- 6. The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Vinylic Polymerization of Norbornene using Late Transition Metal Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinylic or addition polymerization of norbornene and its derivatives, facilitated by late transition metal catalysts, yields saturated polynorbornenes with the bicyclic structure intact.[1] These polymers exhibit a unique combination of properties including high thermal stability, high glass transition temperatures (Tg), optical transparency, chemical resistance, and low moisture absorption, making them highly desirable for applications in microelectronics, optical films, and as dielectric materials.[2][3] This document provides detailed application notes and experimental protocols for the vinylic polymerization of norbornene using catalysts based on palladium, nickel, and cobalt.
Catalytic Systems and Performance
Late transition metals, particularly palladium (Pd), nickel (Ni), and cobalt (Co), are effective in catalyzing the vinyl polymerization of norbornene.[4][5] These catalyst systems often require a cocatalyst, such as methylaluminoxane (B55162) (MAO), for activation.[3] The choice of metal, ligands, and reaction conditions significantly influences the catalytic activity, as well as the molecular weight and solubility of the resulting polymer.[2]
Data Summary of Catalytic Performance
The following tables summarize the quantitative data from various reported catalytic systems for the vinylic polymerization of norbornene.
Table 1: Palladium-Based Catalysts
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Yield (%) | M_n ( g/mol ) | M_w/M_n (PDI) | Reference |
| [Pd(OAc)(MeCN)(P(i-Pr)3)2][B(C6F5)4] | 1000:1 | 80 | 17 | 71 | 3390 | 1.46 | [6] |
| [Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2]/PCy3/NaBArF4 | 500000:1 | RT | 1 | 95 | 110000 | 2.1 | [7] |
| (t-Bu3P)PdMeCl/[Li(OEt2)2.5]B(C6F5)4 | 100:1 | 25 | 21 | >99 | 10400 | 1.08 | [8] |
| Pd2(dba)3/PCy3/[Ph3C]+[B(C6F5)4]− | 1000:1 | 25 | 1 | ~60 | 46000 | 1.22 | [9] |
Table 2: Nickel-Based Catalysts
| Catalyst System | Al/Ni Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | M_w ( g/mol ) | M_w/M_n (PDI) | Reference |
| Ni(II) diNHC complex/MMAO | 1000:1 | 25 | 2 | 91.7 | - | - | [10] |
| Bispyrazolylimine dinickel(II)/MAO | 1000:1 | 30 | 0.5 | 92.5 | 1.157 x 10^6 | 2.08 | [11] |
| [ArN=C(R)—C(R)=NAr]NiX2/MAO | 1000:1 | 50 | 120 | High | - | - | [2] |
| Ni(II) pseudotetrahedral benzimidazole/MAO | - | - | - | High | - | - | [3] |
Table 3: Cobalt-Based Catalysts
| Catalyst System | Al/Co Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | M_n ( g/mol ) | M_w/M_n (PDI) | Reference |
| CoCl2(PR3)2/MAO | 1000:1 | 25 | 1 | 95 | 1.71 x 10^5 | 1.8 | [12] |
| Terpyridine Cobalt(II)/d-MAO | 500:1 | RT | 3 | 99 | 3.2 x 10^4 | 1.7 | [13] |
| [(2,6-ArN=C(Me))2C5H3N]CoX2/MAO | 1000:1 | 50 | 120 | Modest | - | - | [2] |
Experimental Protocols
The following are generalized protocols for the vinylic polymerization of norbornene. Specific details may vary based on the chosen catalyst system and desired polymer characteristics. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[14]
Materials
-
Monomer: Norbornene (NB) should be purified prior to use, for example, by sublimation or distillation over a drying agent.
-
Catalyst Precursor: Late transition metal complex (e.g., Palladium(II) acetate, Nickel(II) acetylacetonate, Cobalt(II) chloride).
-
Ligands: Phosphines (e.g., tricyclohexylphosphine (B42057) (PCy3), tri(tert-butyl)phosphine (P(t-Bu)3)), imines, or N-heterocyclic carbenes (NHCs) as required by the specific catalyst system.
-
Cocatalyst/Activator: Methylaluminoxane (MAO) or modified methylaluminoxane (MMAO) solution in toluene, or a borate (B1201080) salt such as [Ph3C]+[B(C6F5)4]−.
-
Solvent: Dry, deoxygenated solvents such as toluene, chlorobenzene, or dichloromethane (B109758).
General Polymerization Procedure (MAO as cocatalyst)
-
Reactor Setup: A Schlenk flask or a glass reactor equipped with a magnetic stirrer is dried in an oven and then cooled under a stream of inert gas.
-
Reagent Preparation:
-
In the reactor, the desired amount of norbornene is dissolved in the chosen solvent.
-
In a separate Schlenk tube, the transition metal catalyst precursor is dissolved or suspended in a small amount of solvent.
-
-
Reaction Initiation:
-
The reactor containing the monomer solution is brought to the desired reaction temperature.
-
The MAO solution is added to the reactor via syringe, followed by the catalyst solution.
-
-
Polymerization: The reaction mixture is stirred for the specified duration. The formation of a viscous solution or a precipitate indicates polymer formation.
-
Termination and Polymer Isolation:
-
The polymerization is quenched by the addition of a protic solvent like methanol (B129727) or acidified methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at an elevated temperature (e.g., 60-80 °C) to a constant weight.
-
General Polymerization Procedure (Borate Activator)
-
Catalyst Activation: In a Schlenk tube, the palladium precursor, a phosphine (B1218219) ligand, and the borate activator (e.g., [Ph3C]+[B(C6F5)4]−) are mixed in a solvent like dichloromethane to form the active cationic catalyst.[9]
-
Polymerization:
-
In a separate reactor, the norbornene monomer is dissolved in the solvent.
-
The pre-activated catalyst solution is then transferred to the monomer solution to initiate polymerization.
-
-
Work-up: The polymer is isolated following the same procedure as described for the MAO system.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the vinylic polymerization of norbornene.
Caption: Experimental workflow for vinylic polymerization.
Catalytic Cycle for Vinylic Polymerization
This diagram outlines the generally accepted mechanism for the vinylic polymerization of norbornene catalyzed by a cationic late transition metal complex.
Caption: Catalytic cycle for vinylic polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Vinyl Polymerization of Norbornene with Late Transition Metal Catalysts [gfztb.com]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. promerus.com [promerus.com]
- 7. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Bicyclo[2.2.1]hept-2-ene in Cyclic Olefin Copolymers (COCs) for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of Cyclic Oleolefin Copolymers (COCs) derived from the monomer bicyclo[2.2.1]hept-2-ene, commonly known as norbornene. Detailed protocols for polymerization and the formulation of drug delivery systems are provided to facilitate practical implementation in a research and development setting.
Introduction to Norbornene-Based Cyclic Olefin Copolymers
Cyclic Olefin Copolymers are a class of amorphous thermoplastics renowned for their exceptional optical clarity, high purity, excellent biocompatibility, and robust chemical resistance. The incorporation of the rigid, bicyclic structure of norbornene into the polymer backbone imparts a unique combination of properties, making these materials highly valuable in specialized applications, including medical devices, optical components, and advanced packaging. In the realm of drug development, the inert and biocompatible nature of norbornene-based COCs makes them attractive candidates for primary packaging of sensitive biologics and as a matrix for controlled drug delivery systems.
Synthesis of Norbornene-Based COCs
Norbornene can be polymerized into COCs through two primary pathways: addition polymerization, typically with a comonomer like ethylene (B1197577), and Ring-Opening Metathesis Polymerization (ROMP).
Addition Polymerization of Norbornene and Ethylene
Addition polymerization of norbornene with ethylene is a common industrial method for producing COCs. This process utilizes transition metal catalysts, such as metallocenes, to create a copolymer with alternating norbornene and ethylene units. The ratio of norbornene to ethylene in the polymer chain can be precisely controlled to tailor the material's properties, particularly the glass transition temperature (Tg).
Application Notes and Protocols: Functionalization of Bicyclo[2.2.1]hept-2-ene for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key functionalization strategies for bicyclo[2.2.1]hept-2-ene, commonly known as norbornene. This strained bicyclic alkene serves as a versatile scaffold in the synthesis of complex molecular architectures, making it a valuable building block for pharmaceutical intermediates. The protocols outlined below offer methodologies for epoxidation, dihydroxylation, and the synthesis of a key chiral intermediate, the Vince lactam, which is a precursor to important antiviral drugs.
Introduction to Norbornene Functionalization in Pharmaceutical Synthesis
The rigid, bicyclic structure of norbornene provides a unique stereochemical framework that can be exploited to generate a variety of functionalized intermediates with high regioselectivity and stereoselectivity. The inherent ring strain of the double bond makes it highly reactive towards a range of chemical transformations. Key functionalization reactions include, but are not limited to, epoxidation, dihydroxylation, cycloaddition, and hydroamination. These reactions introduce oxygen, nitrogen, and other heteroatoms, as well as carbon-carbon bonds, paving the way for the synthesis of complex carbocyclic nucleoside analogues and prostaglandin (B15479496) precursors.[1][2]
A notable example of the utility of norbornene derivatives is the synthesis of the antiviral drugs Abacavir and Carbovir, which are derived from the chiral intermediate (-)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[3][4] Furthermore, functionalized norbornenes are key starting materials for the synthesis of prostaglandins (B1171923) via intermediates like the Corey lactone.[5][6][7]
Key Functionalization Reactions and Protocols
This section details the experimental protocols for several high-impact functionalization reactions of norbornene. The quantitative data for these reactions are summarized in the subsequent tables.
Epoxidation of this compound
Epoxidation of the norbornene double bond yields a reactive epoxide ring that can be opened by various nucleophiles to introduce diverse functionalities. This transformation is a critical step in the synthesis of various bioactive molecules.
Materials:
-
This compound
-
Dimethyldioxirane (B1199080) (DMDO) solution in acetone (B3395972) (0.075 M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Petroleum ether
-
Silica (B1680970) gel for column chromatography
-
Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (2.0 mL) in CH₂Cl₂ (20 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a 0.075 M solution of dimethyldioxirane in acetone (80 mL, 6.0 mmol) to the cooled solution.
-
Continue stirring the reaction mixture at 0°C for 5 hours.
-
After the reaction is complete, evaporate the solvents under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using a mixture of CH₂Cl₂ and petroleum ether (2:1) as the eluent to afford the pure epoxide.
Materials:
-
This compound
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Pyridine-2,6-dicarboxylic acid
-
Hydrogen peroxide (30% aqueous solution)
-
tert-Amyl alcohol
-
Standard glassware for organic synthesis
Procedure:
-
In a suitable reaction vessel, dissolve this compound in tert-amyl alcohol.
-
Add a catalytic amount of RuCl₃·xH₂O and pyridine-2,6-dicarboxylic acid as a ligand.
-
To this mixture, add aqueous hydrogen peroxide dropwise at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or GC).
-
Upon completion, quench the reaction and work up by extracting the product into an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by a suitable method like column chromatography.
Syn-Dihydroxylation of this compound
The syn-dihydroxylation of norbornene produces a cis-diol, another versatile intermediate for further functionalization. The Upjohn dihydroxylation method using a catalytic amount of osmium tetroxide is a common and effective procedure.[8][9][10]
Materials:
-
This compound
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃), saturated aqueous solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in a 10:1 mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (1.2-1.5 equivalents) to the solution and stir until dissolved.
-
Carefully add a catalytic amount of osmium tetroxide solution (0.01-0.05 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite and stir vigorously for 30-60 minutes.
-
Filter the mixture through a pad of Celite, washing with acetone or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude diol.
-
Purify the product by flash column chromatography.
Synthesis of (-)-Vince Lactam: A Key Chiral Intermediate
(-)-Vince lactam is a crucial building block for the synthesis of carbocyclic nucleoside analogues like Abacavir and Carbovir. Its synthesis often involves the resolution of the racemic lactam. Enzymatic resolution is a highly effective method.[3][4]
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one ((±)-Vince lactam)
-
Phosphate (B84403) buffer (0.2 M, pH 7.4)
-
Acetone
-
Wet cell mass of a suitable microorganism (e.g., ATCC No. 21285)
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Standard laboratory equipment for biotransformations
Procedure:
-
Suspend (±)-Vince lactam (0.2 g) in a 9:1 mixture of phosphate buffer (10 parts) and acetone.
-
Add the wet cell mass (0.1 g) to the suspension.
-
Stir the mixture for 24 hours.
-
Remove the cell mass by filtering through Celite.
-
Extract the filtrate with dichloromethane (5 times).
-
Combine the organic extracts and remove the solvent under reduced pressure to yield the optically active (-)-Vince lactam.
-
The unreacted (+)-enantiomer can be recovered from the aqueous layer.
Data Presentation
The following tables summarize the quantitative data for the described functionalization reactions of this compound and its derivatives.
Table 1: Epoxidation of this compound
| Reagent/Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| Dimethyldioxirane (DMDO) | CH₂Cl₂/Acetone | 0°C | 5 h | 85 | [11] |
| RuCl₃·xH₂O / H₂O₂ | tert-Amyl alcohol | Room Temp. | - | >99 | [12] |
Table 2: Spectroscopic Data for Exo-epoxybicyclo[2.2.1]heptane [11]
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ = 3.04 (s, 2H), 2.42 (s, 2H), 1.49-1.42 (m, 2H), 1.31-1.26 (m, 1H), 1.21-1.15 (m, 2H), 0.69-0.65 (m, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 51.4, 36.6, 26.2, 25.1 |
| MS (EI, 70 eV) | m/z (%) = 110 (M⁺, 3), 109 (5), 95 (19), 92 (16), 91 (15), 82 (31), 81 (100), 79 (55), 54 (32), 41 (39), 39 (62) |
Table 3: Synthesis of Key Pharmaceutical Intermediates from Norbornene Derivatives
| Intermediate | Precursor | Key Transformation | Application | Reference |
| (-)-Vince Lactam | (±)-Vince Lactam | Enzymatic Resolution | Synthesis of Abacavir, Carbovir | [3][13] |
| Corey Lactone | Norbornene derivative | Baeyer-Villiger oxidation | Synthesis of Prostaglandins | [5][6] |
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows described in these application notes.
Caption: Synthetic pathways for the epoxidation of this compound.
Caption: Experimental workflow for the syn-dihydroxylation of norbornene.
Caption: Logical relationship in the synthesis of antiviral drug precursors.
References
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemmethod.com [chemmethod.com]
- 12. chemmethod.com [chemmethod.com]
- 13. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution on 5-Chlorobicyclo[2.2.1]hept-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols for nucleophilic substitution reactions on 5-chlorobicyclo[2.2.1]hept-2-ene. This versatile building block, also known as 5-chloronorbornene, is a key intermediate in the synthesis of a variety of complex organic molecules. Its strained bicyclic framework and the presence of a reactive chlorine atom make it a valuable precursor for introducing diverse functionalities.
5-Chlorothis compound exists as two stereoisomers, endo and exo, which exhibit significantly different reactivities. The exo isomer is substantially more reactive towards nucleophilic substitution, a crucial consideration for experimental design.
General Reaction Mechanism and Stereochemistry
Nucleophilic substitution reactions on 5-chlorothis compound predominantly proceed through an S(_N)1 mechanism. This involves the formation of a carbocation intermediate, which is susceptible to rearrangement, leading to a mixture of products. The rate-determining step is the ionization of the carbon-chlorine bond to form a 2-norbornyl carbocation.[1] This intermediate is then captured by a nucleophile.
The significant difference in reaction rates between the exo and endo isomers is a hallmark of the bicyclo[2.2.1]heptane system. The exo isomer reacts several hundred times faster than the endo isomer.[2] This is attributed to two main factors:
-
Steric Hindrance: The endo face is sterically hindered by the bicyclic structure, which impedes the departure of the leaving group.
-
Sigma (σ) Participation: The C1-C6 bonding electrons in the exo isomer can participate in the ionization process, stabilizing the transition state and leading to the formation of a non-classical carbocation. This anchimeric assistance is geometrically unfavorable for the endo isomer.
Due to the formation of a carbocation intermediate, Wagner-Meerwein rearrangements and hydride shifts are common, often resulting in a complex mixture of products.[1]
Experimental Protocols
Azide (B81097) Substitution
The introduction of an azide group is a valuable transformation as it can be readily converted to an amine or used in click chemistry.
Reaction Scheme:
Protocol:
A detailed protocol for the synthesis of 5-azidothis compound is as follows:
-
In a round-bottom flask, dissolve 5-chlorothis compound in dimethylformamide (DMF).
-
Add an excess of sodium azide (NaN(_3)) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-azidothis compound.[3][4]
-
Further purification can be achieved by column chromatography.[3][4]
Quantitative Data:
| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-chlorothis compound | NaN(_3) | DMF | 80-100 | 12-24 | Not specified |
Solvolysis (Hydrolysis/Ethanolysis)
Solvolysis is a nucleophilic substitution where the solvent acts as the nucleophile. The rate of solvolysis is highly dependent on the solvent's ionizing power and the stereochemistry of the substrate. Polar protic solvents like water and ethanol (B145695) accelerate the reaction by stabilizing the carbocation intermediate.[5]
Reaction Scheme (Hydrolysis):
Protocol for Kinetic Measurement of exo-5-Chlorothis compound Solvolysis:
This protocol describes a method to determine the first-order rate constant for the solvolysis in 50% aqueous ethanol by titration.[1]
Reagents and Solutions:
-
exo-5-chlorothis compound stock solution (0.2 M in acetone)
-
Solvent mixture: 50:50 (v/v) ethanol and deionized water
-
NaOH titrant (0.01 M, standardized)
-
Bromothymol blue indicator solution
Procedure:
-
Set up a constant temperature water bath (e.g., 25.0 °C).
-
In a 100 mL Erlenmeyer flask, add 50.0 mL of the 50:50 EtOH/H(_2)O solvent mixture and a few drops of bromothymol blue indicator.
-
Place the flask in the water bath to reach thermal equilibrium.
-
Add a precise initial aliquot (e.g., 1.00 mL) of the 0.01 M NaOH solution to the flask. The solution should be blue.
-
Initiate the reaction by rapidly pipetting 1.00 mL of the 0.2 M substrate stock solution into the flask, swirl to mix, and start a timer.
-
Record the exact time it takes for the indicator to turn from blue to yellow.
-
Immediately add another 1.00 mL aliquot of NaOH. The solution will turn blue again.
-
Repeat this process to collect data points over time.
Data Analysis:
The reaction follows first-order kinetics. The rate constant, k, can be determined by plotting ln(V(∞ / (V_∞_ - V_t_)) versus time, where V(t) is the cumulative volume of NaOH added up to time t, and V(∞) is the volume of NaOH required for complete reaction. The slope of the resulting straight line is the first-order rate constant.
Illustrative Quantitative Data for Solvolysis:
The following tables provide representative data on the solvent effects on the solvolysis of exo- and endo-5-chlorothis compound.
Table 1: Relative Solvolysis Rates at 25°C [5]
| Solvent | Relative Rate (exo) | Relative Rate (endo) | kexo/kendo Ratio |
| 80% Ethanol (v/v) | 1.00 | 1.0 x 10-4 | 10,000 |
| Acetic Acid | 0.05 | 5.0 x 10-6 | 10,000 |
| 100% Ethanol | 0.01 | 1.0 x 10-6 | 10,000 |
Table 2: Product Distribution for Solvolysis of exo-5-Chlorothis compound [5]
| Solvent | exo-Bicyclo[2.2.1]hept-2-en-5-ol/acetate (%) | Rearranged Products (%) | Other (%) |
| 80% Ethanol | 60 | 35 | 5 |
| Acetic Acid | 55 | 40 | 5 |
Table 3: Product Distribution for Solvolysis of endo-5-Chlorothis compound [5]
| Solvent | endo-Bicyclo[2.2.1]hept-2-en-5-ol/acetate (%) | Bicyclo[3.2.0]hept-2-en-6-ol/acetate (%) | Other Rearranged Products (%) |
| 80% Ethanol | 10 | 70 | 20 |
| Acetic Acid | 15 | 65 | 20 |
Visualizations
References
Application Notes and Protocols: Polynorbornene in Vibration and Sound-Dampening Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of polynorbornene (PNB) in the development of advanced vibration and sound-dampening materials. It includes a summary of its key properties, relevant experimental protocols for characterization, and the underlying principles of its damping mechanism.
Introduction to Polynorbornene
Polynorbornene is a unique amorphous, high molecular weight polyolefin polymer produced through the ring-opening metathesis polymerization of the norbornene monomer.[1] A commercial example of this polymer is sold under the trade name Norsorex®.[2] Its distinctive molecular structure, featuring a bulky bicyclic repeating unit, imparts a high glass transition temperature (Tg), typically in the range of 35°C to 45°C.[2][3] This high Tg is central to its exceptional damping capabilities, as the polymer can dissipate a significant amount of mechanical energy when subjected to vibrations near this temperature.[2]
A key advantage of polynorbornene is its ability to absorb large quantities of plasticizers and extender oils, which allows for the tuning of its glass transition temperature and other mechanical properties to suit specific damping applications.[2][4] This versatility makes PNB an ideal candidate for formulating high-performance damping materials.
Applications
The excellent shock absorption and vibration-dampening properties of polynorbornene-based compounds make them suitable for a wide range of applications, including:[2][4]
-
Automotive: Engine mounts, suspension bushings, and body panel damping to reduce noise, vibration, and harshness (NVH).
-
Industrial Machinery: Feet for vibrating machines and damping pads for heavy equipment to isolate vibrations and reduce noise pollution.[4][5]
-
Aerospace and Defense: Damping treatments for structural components to mitigate vibrations and enhance fatigue life.
-
Construction: Resilient supports for buildings to provide seismic isolation and dampen structural vibrations.[6]
-
Electronics: Dampers in loudspeakers and protective components for sensitive electronic devices.[4]
-
Personal Protective Equipment: Anti-vibration gloves and shock-absorbing insoles for footwear.[4]
Quantitative Data on Polynorbornene Properties
The following tables summarize the key physical, mechanical, and dynamic properties of polynorbornene.
Table 1: Typical Physical and Mechanical Properties of Polynorbornene (Norsorex®)
| Property | Value | Reference |
| Physical Properties | ||
| Appearance | White Powder | [3] |
| Density | 0.94 - 0.96 g/cm³ | [3] |
| Glass Transition Temp. (Tg) | 35 - 45 °C | [2][3] |
| Decomposition Temperature | ~456 °C (trans), ~466 °C (cis) | [3] |
| Molecular Weight (Mw) | 2,000,000 - 3,000,000 g/mol | [3] |
| Mechanical Properties | ||
| Tensile Strength | 50 - 60 MPa | [3] |
| Tensile Modulus | 1,400 MPa | [3] |
| Elongation at Break | 10 - 20% | [3] |
Table 2: Dynamic Mechanical Analysis (DMA) Data of Polynorbornene Blends
The damping performance of a material is often characterized by its storage modulus (E'), which represents its elastic response, and its loss factor (tan δ), which is the ratio of loss modulus to storage modulus and indicates the material's ability to dissipate energy. A higher tan δ value signifies better damping performance. The data below is illustrative of how PNB can be blended with other elastomers to enhance damping properties.
| Material Composition (phr)¹ | Peak tan δ Value | Temperature at Peak tan δ (°C) | Effective Damping Range (tan δ ≥ 0.3) | Reference |
| NBR (70) / Norsorex® (30) | 0.788 | 19.7 | Not Specified | [2] |
| PNR / EPDM (25/75) | 1.62 | -34 | Not Specified | [2] |
| Pure PNR (plasticized) | > 1.0 | ~40 | ~113 °C | [2] |
¹ phr: parts per hundred rubber
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Sample Preparation of Polynorbornene Compounds
Objective: To prepare plasticized polynorbornene compounds for subsequent dynamic mechanical analysis.
Materials:
-
Polynorbornene (PNB) powder (e.g., Norsorex®)
-
Plasticizer (e.g., paraffinic oil, Norman 747 LV)[2]
-
Other rubbers for blending (e.g., NBR, EPDM)[2]
-
Standard rubber compounding ingredients (e.g., sulfur, accelerators, activators, fillers like carbon black)[1]
-
Two-roll mill or internal mixer
-
Vulcanizing press
Procedure:
-
Mastication: If blending with other rubbers, masticate the base rubber (e.g., NBR) on a two-roll mill until a band is formed.
-
Incorporation of PNB: Gradually add the PNB powder to the masticated rubber on the mill. Continue mixing until a homogeneous blend is achieved.
-
Plasticizer Addition: Slowly add the pre-weighed amount of plasticizer to the blend. The plasticizer will be absorbed by the PNB, making the compound softer and more processable.
-
Addition of Other Ingredients: Add other compounding ingredients such as activators (zinc oxide, stearic acid), fillers (carbon black), and finally the vulcanizing agents (sulfur, accelerators).
-
Homogenization: Continue mixing until all ingredients are uniformly dispersed.
-
Vulcanization: Compression mold the compounded rubber into sheets of desired thickness (e.g., 2 mm) using a vulcanizing press at a specified temperature and pressure (e.g., 150°C at 15 MPa for 10 minutes).[1]
-
Specimen Cutting: After cooling, cut the vulcanized sheets into specimens of the dimensions required for the specific characterization technique (e.g., 30 mm x 10 mm x 2 mm for DMA in three-point bending mode).[2]
Protocol 2: Dynamic Mechanical Analysis (DMA) for Damping Properties (based on ASTM E756)
Objective: To measure the vibration-damping properties (Storage Modulus E', Loss Modulus E'', and Loss Factor tan δ) of polynorbornene compounds as a function of temperature and frequency.
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., three-point bending, cantilever).[2]
-
Temperature control chamber (liquid nitrogen for sub-ambient temperatures).
-
Data acquisition and analysis software.
Procedure:
-
Specimen Mounting: Securely mount the rectangular specimen of known dimensions in the DMA fixture.
-
Test Parameters Setup:
-
Temperature Range: Define the temperature range of interest, for example, from -90°C to 90°C.[2]
-
Heating Rate: Set a controlled heating rate, such as 2°C/min.[2]
-
Frequency: Select a fixed oscillation frequency (e.g., 1 Hz) or a range of frequencies to be tested at each temperature step.[2]
-
Strain/Stress Amplitude: Apply a small, controlled oscillatory strain or stress in the linear viscoelastic region of the material (e.g., 40 µm amplitude).[2]
-
-
Equilibration: Cool the specimen to the starting temperature and allow it to thermally equilibrate.
-
Data Acquisition: Initiate the temperature sweep. The instrument will apply the sinusoidal strain and measure the resultant stress, calculating E', E'', and tan δ (tan δ = E''/E') at each temperature increment.
-
Data Analysis:
-
Plot E', E'', and tan δ as a function of temperature.
-
Identify the peak of the tan δ curve, which corresponds to the glass transition temperature (Tg) at that frequency. The magnitude of the peak indicates the maximum damping capacity.
-
Determine the temperature range over which the material exhibits effective damping (e.g., where tan δ ≥ 0.3).[2]
-
The standard test method for measuring vibration-damping properties of materials is detailed in ASTM E756.[7][8][9][10][11] This method is applicable for a frequency range of 50 to 5000 Hz.[8]
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of polynorbornene in damping materials.
Caption: Workflow for Evaluating PNB Damping Properties.
Caption: PNB Structure-Property Relationship for Damping.
Conclusion
Polynorbornene is a highly effective polymer for creating advanced vibration and sound-dampening materials. Its high intrinsic damping capacity, coupled with the ability to tune its properties through plasticization and blending, offers significant advantages for a wide array of industrial and commercial applications. The experimental protocols outlined in this document provide a framework for the systematic characterization and development of PNB-based damping solutions. By leveraging its unique molecular structure, researchers can design materials with superior energy dissipation characteristics, leading to enhanced performance, comfort, and structural integrity in various systems.
References
- 1. CN103694500A - Polynorbornene-containing damping rubber production method - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. download.polympart.ir [download.polympart.ir]
- 4. materialsampleshop.com [materialsampleshop.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. ASTM E756: Vibration-Damping Test Method [bsbedge.com]
- 10. damping.com [damping.com]
- 11. infinitalab.com [infinitalab.com]
Application Notes and Protocols: Synthesis and Olfactory Evaluation of Bicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and olfactory evaluation of bicyclo[2.2.1]heptane derivatives, a class of compounds with significant potential as novel odorants. The rigid bicyclo[2.2.1]heptane scaffold, also known as the norbornane (B1196662) skeleton, provides a unique structural motif that can give rise to a diverse range of odor profiles, from floral and fruity to woody and camphoraceous.
This document details the synthetic methodologies for accessing these compounds, with a focus on the Diels-Alder reaction. It also provides protocols for the sensory evaluation of the synthesized molecules, including determination of odor thresholds and characterization of their olfactory profiles using Gas Chromatography-Olfactometry (GC-O).
Data Presentation
The following table summarizes the synthetic yields and olfactory properties of representative bicyclo[2.2.1]heptane derivatives.
| Compound ID | Structure | Systematic Name | Yield (%) | Odor Description | Odor Threshold (ng/L air) |
| 1 | ![]() | 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one (Fenchone) | - | Camphoraceous, woody | - |
| 2 | ![]() | 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (Camphor) | - | Camphoraceous, medicinal | - |
| 3 | ![]() | 4,7,7-trimethyl-6-oxabicyclo[3.2.1]octan-3-one | 90 | Woody, floral | - |
| 4 | ![]() | 1-hexylbicyclo[2.2.1]heptan-2-one | 45 | Woody, slightly fruity | - |
| 5 | ![]() | 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one | 85 | Woody, piney | - |
| 6 | ![]() | (rac)-Herbanone | 45 | Woody | 18.9[1] |
| 7 | ![]() | (+)-Herbanone | - | Woody | 13.7[1] |
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[2.2.1]heptanone Derivatives via Sequential Diels-Alder/Rearrangement Reaction
This protocol describes a general procedure for the synthesis of functionalized bicyclo[2.2.1]heptanones, adapted from the work of Brenna et al. (2014).[1][2]
Materials:
-
α,β-Unsaturated aldehyde (e.g., acrolein, methacrolein)
-
1,3-Butadiene derivative (e.g., isoprene, myrcene)
-
Methylaluminum dichloride (MeAlCl₂) solution (1.0 M in hexane)
-
Methyl tert-butyl ether (MTBE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of the α,β-unsaturated aldehyde (10.0 mmol) and the diene (20.0 mmol) in toluene (20.0 mL) in a flame-dried, argon-purged round-bottom flask, cool the mixture to -20 °C using a cooling bath.
-
Slowly add MeAlCl₂ (2.0 mL of a 1.0 M solution in hexane, 2.0 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at -20 °C for 1 hour to complete the Diels-Alder step. Monitor the reaction progress by gas chromatography (GC).
-
After completion of the Diels-Alder reaction, add additional MeAlCl₂ (10.0 mL of a 1.0 M solution in hexane, 10.0 mmol).
-
Allow the reaction temperature to rise to room temperature and remove the hexane under reduced pressure.
-
For the rearrangement of certain substrates, the reaction mixture may need to be heated to 80 °C for 1 hour.[2]
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with MTBE (50.0 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/MTBE gradient as the eluent, followed by bulb-to-bulb distillation to yield the desired bicyclo[2.2.1]heptanone derivative.[2]
Protocol 2: Olfactory Evaluation of Synthesized Compounds
This protocol outlines the procedure for the sensory analysis of the synthesized bicyclo[2.2.1]heptane derivatives.
Part A: Odor Profile Description
Materials:
-
Synthesized bicyclo[2.2.1]heptane derivatives
-
Dipropylene glycol (DPG) or ethanol (B145695) as a solvent
-
Smelling strips (blotters)
-
A panel of at least two professional perfumers or trained sensory panelists
Procedure:
-
Prepare 10% solutions of the synthesized compounds in DPG or ethanol.
-
Dip a smelling strip into the solution, ensuring not to oversaturate it.
-
Present the smelling strip to the panelists in a well-ventilated, odor-free room.
-
Ask the panelists to describe the odor character at different time points (top note, middle note, and dry-down) to assess the odor linearity and purity.
-
Record the odor descriptors provided by the panelists.
Part B: Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O combines gas chromatographic separation with human sensory detection to identify odor-active compounds in a mixture.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5MS).
-
Helium as the carrier gas.
-
Humidifier for the ODP make-up gas.
Procedure:
-
Prepare a diluted solution of the synthesized compound in a suitable solvent.
-
Inject an appropriate volume of the sample into the GC.
-
The effluent from the GC column is split between the FID and the ODP.
-
A trained panelist sniffs the effluent from the ODP and records the retention time and the odor description of each eluting compound.
-
The data from the FID and the ODP are correlated to identify the specific compounds responsible for the perceived odors.
Typical GC Conditions for Fragrance Analysis:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C, and hold for 10 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (Helium)
-
Split Ratio: 50:1
-
FID Temperature: 280 °C
-
ODP Transfer Line Temperature: 250 °C
-
ODP Make-up Gas: Humidified air at 30 mL/min
Visualizations
Caption: Synthetic workflow for Bicyclo[2.2.1]heptanone derivatives.
Caption: Workflow for olfactory evaluation of synthesized compounds.
References
Application Notes: Strategic Use of Bicyclo[2.2.1]hept-2-ene Derivatives in Prostaglandin Synthesis
Introduction
Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects in animals.[1] Their complex molecular architecture, characterized by a cyclopentane (B165970) ring with two extended side chains and multiple stereocenters, presents a formidable challenge for synthetic organic chemists.[2] The landmark synthesis of prostaglandins by E.J. Corey established a highly effective strategy that utilizes bicyclo[2.2.1]hept-2-ene (norbornene) derivatives to control the intricate stereochemistry of the prostaglandin (B15479496) core.[3] This approach, centered around a key intermediate known as the "Corey Lactone," has become a cornerstone in the field and has paved the way for the synthesis of numerous prostaglandin analogues used as pharmaceuticals.[2][4]
The rigid, strained framework of the bicyclo[2.2.1]heptane system provides a conformational bias that allows for predictable and highly stereoselective transformations. By strategically manipulating this scaffold, chemists can install the required functional groups and stereocenters with a high degree of control, which is crucial for the biological activity of the final prostaglandin product.
Core Synthetic Strategy: The Corey Lactone
The retrosynthetic analysis of prostaglandins, such as PGF2α, reveals that the complex structure can be simplified by disconnecting the two side chains, leading back to a versatile bicyclic intermediate—the Corey Lactone.[2] This key building block contains the necessary stereochemical information for the cyclopentane core of the target prostaglandin. The synthesis of the Corey Lactone typically begins with a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable ketene (B1206846) equivalent, which establishes the bicyclo[2.2.1]heptene skeleton.
Subsequent functional group manipulations, including oxidation and rearrangement reactions, are performed on this bicyclic system. A pivotal step in this sequence is the Baeyer-Villiger oxidation of a bicyclo[2.2.1]heptanone derivative to furnish the characteristic lactone moiety.[5][6] This reaction is often highly regioselective, a consequence of the strained nature of the bicyclic ketone. Once the Corey Lactone is synthesized, the two side chains of the prostaglandin are introduced through a series of well-established chemical transformations, including Wittig reactions and reductions.
Data Presentation
The following table summarizes representative yields for key transformations in a typical Corey-type synthesis of a prostaglandin precursor starting from a this compound derivative.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reference |
| 1 | Diels-Alder Reaction | Cyclopentadiene, 2-Chloroacrylonitrile, Reflux | ~85-95 | [7] |
| 2 | Hydrolysis and Ketalization | KOH, H2O/DMSO; Ethylene glycol, p-TsOH | ~80-90 | General Knowledge |
| 3 | Baeyer-Villiger Oxidation | m-CPBA, NaHCO3, CH2Cl2 | ~85-95 (for desired regioisomer) | [5][6] |
| 4 | Iodolactonization | I2, KI, NaHCO3, H2O | ~85-95 | [8] |
| 5 | Reduction of Iodide | (n-Bu)3SnH, AIBN, Benzene, Reflux | ~90-99 | [8] |
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of Bicyclo[2.2.1]heptan-2-one to form the Corey Lactone Precursor
This protocol describes the oxidation of a bicyclic ketone to the corresponding lactone, a crucial step in the synthesis of the Corey Lactone.[6]
Materials:
-
Bicyclo[2.2.1]heptan-2-one derivative (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)
-
Sodium bicarbonate (NaHCO3, 2.0 eq)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve the bicyclo[2.2.1]heptan-2-one derivative (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium bicarbonate (2.0 eq) to the solution to buffer the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure lactone.
Protocol 2: Chemoenzymatic Baeyer-Villiger Oxidation
This protocol outlines an alternative, environmentally benign approach using a Baeyer-Villiger monooxygenase (BVMO) for the asymmetric oxidation of the bicyclic ketone.[2][9]
Materials:
-
Bicyclic ketone substrate
-
Baeyer-Villiger monooxygenase (BVMO)
-
NADPH (cofactor)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a buffered aqueous solution containing the bicyclic ketone substrate.[2]
-
Add the Baeyer-Villiger monooxygenase (BVMO) and the cofactor (e.g., NADPH).[2]
-
If necessary, include a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).[2]
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking.[2]
-
Monitor the reaction progress by HPLC or GC.[2]
-
Upon completion, extract the lactone product with an organic solvent and purify by column chromatography.[2]
Mandatory Visualization
Caption: Synthetic workflow from a this compound derivative to a prostaglandin.
Caption: Logical relationship of key intermediates in prostaglandin synthesis.
References
- 1. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs | MDPI [mdpi.com]
- 9. The enzymatic Baeyer–Villiger oxidation of a series of bicyclo[2.2.1]hept-2-en-7-ones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Copolymerization of Norbornene for Polyolefin Elastomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed copolymerization of norbornene and its derivatives to synthesize advanced polyolefin elastomers. The protocols cover catalyst preparation, polymerization procedures, and polymer characterization, with a focus on producing high molecular weight, functionalized elastomers with tunable properties.
Introduction
Palladium-catalyzed coordination polymerization is a powerful method for producing polyolefin elastomers with unique microstructures and properties. The use of norbornene and its functionalized derivatives as comonomers allows for the incorporation of cyclic units into the polymer backbone, leading to materials with high glass transition temperatures, excellent thermal stability, and tunable mechanical properties.[1][2] Late transition metal catalysts, particularly those based on palladium, exhibit high tolerance to polar functional groups, enabling the direct copolymerization of ethylene (B1197577) and norbornene with polar comonomers to create functionalized polyolefin elastomers.[3][4][5]
These elastomers find applications in various fields due to their desirable characteristics, such as low density, chemical resistance, and weatherability.[1] The incorporation of polar functionalities can further enhance properties like adhesion, dyeability, and compatibility with other materials.[2]
Catalyst Systems
A variety of palladium-based catalysts have been developed for norbornene copolymerization. Phosphine-sulfonate and α-diimine palladium complexes are among the most effective, demonstrating high activity and the ability to produce high molecular weight polymers.[1][3][4]
2.1. Phosphine-Sulfonate Palladium Catalysts
These catalysts are known for their high thermal stability and ability to copolymerize ethylene with polar vinyl monomers. The synthesis of these catalysts typically involves the reaction of a diarylphosphinobenzene-2-sulfonic acid with a tertiary amine, followed by the addition of a palladium precursor like [PdMeCl(cod)].
2.2. α-Diimine Palladium Catalysts
Cationic α-diimine palladium(II) complexes are highly effective for olefin polymerization and are known for their "chain walking" mechanism, which can lead to branched polymer architectures.[3][4] These catalysts are also tolerant to polar functionalities.
Experimental Protocols
3.1. General Materials and Methods
-
Reagents: All manipulations involving air- and moisture-sensitive compounds should be performed using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use. Monomers (norbornene, ethylene, functionalized norbornenes) should be purified before polymerization.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine comonomer incorporation and polymer microstructure.[3]
-
Gel Permeation Chromatography (GPC), often at high temperatures (e.g., 150-160 °C in 1,2,4-trichlorobenzene), is employed to determine the molecular weight and molecular weight distribution of the polymers.[1][2]
-
Differential Scanning Calorimetry (DSC) is used to measure thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[1]
-
3.2. Protocol 1: Synthesis of a Phosphine-Sulfonate Palladium Pre-catalyst
This protocol is based on the general synthesis of anionic methylpalladium(II) complexes with bidentate phosphine-sulfonate ligands.
Materials:
-
Diarylphosphinobenzene-2-sulfonic acid
-
Triethylamine (B128534) or Diisopropylethylamine
-
[PdMeCl(cod)] (cod = 1,5-cyclooctadiene)
-
Dichloromethane (anhydrous)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the diarylphosphinobenzene-2-sulfonic acid in anhydrous dichloromethane.
-
Add one equivalent of triethylamine or diisopropylethylamine and stir the solution at room temperature.
-
In a separate Schlenk flask, dissolve [PdMeCl(cod)] in anhydrous dichloromethane.
-
Slowly add the palladium solution to the phosphine-sulfonate/amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting anionic methylpalladium complex can be isolated by precipitation with a non-polar solvent like pentane (B18724) or hexane (B92381) and filtration.
3.3. Protocol 2: General Procedure for Ethylene/Norbornene Copolymerization
This protocol provides a general framework for the copolymerization of ethylene with norbornene and its derivatives using a palladium catalyst.
Materials:
-
Palladium pre-catalyst (e.g., phosphine-sulfonate complex)
-
Cocatalyst/activator (if required, e.g., MAO, borates)
-
Toluene (B28343) (anhydrous)
-
Norbornene (NB) or functionalized norbornene derivative
-
Ethylene (polymerization grade)
-
Methanol (acidified with HCl)
Equipment:
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls.
Procedure:
-
Thoroughly dry and purge the reactor with nitrogen or argon.
-
Add anhydrous toluene to the reactor, followed by the desired amount of norbornene comonomer.
-
Heat the reactor to the desired temperature (e.g., 80°C).[1]
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 8 atm).[1]
-
In a separate Schlenk tube, dissolve the palladium pre-catalyst in a small amount of anhydrous toluene or dichloromethane. If a cocatalyst is needed, it should be added to the catalyst solution or directly to the reactor.
-
Inject the catalyst solution into the reactor to initiate the polymerization.
-
Maintain the temperature and ethylene pressure for the desired reaction time (e.g., 1 hour).[1]
-
After the polymerization time, vent the ethylene pressure and cool the reactor to room temperature.
-
Quench the reaction by adding acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.
3.4. Protocol 3: Characterization of Norbornene Copolymers
3.4.1. NMR Spectroscopy for Composition Analysis
-
Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., C₂D₂Cl₄ at 120°C for high-temperature NMR).[1]
-
Acquire ¹H NMR spectra.
-
The comonomer incorporation can be determined by integrating the characteristic signals of the norbornene units and the ethylene units in the polymer backbone.[1]
3.4.2. High-Temperature Gel Permeation Chromatography (HT-GPC) for Molecular Weight Analysis
-
Dissolve the polymer sample in 1,2,4-trichlorobenzene (B33124) (TCB) at a concentration of approximately 1-2 mg/mL at 150-160°C.
-
Analyze the sample using a GPC system equipped with a refractive index or infrared detector, calibrated with polystyrene or polyethylene (B3416737) standards.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined from the GPC chromatogram.[1]
Data Presentation
The following tables summarize typical quantitative data obtained from palladium-catalyzed ethylene/norbornene terpolymerizations.
Table 1: Ethylene Terpolymerization with Dicyclopentadiene (DCPD) and Polar Norbornenes. [1]
| Entry | Comonomer 1 | Comonomer 2 | Activity (10⁵ g mol⁻¹ h⁻¹) | Comonomer 1 Inc. (mol%) | Comonomer 2 Inc. (mol%) | Mn ( kg/mol ) | PDI | Tm (°C) |
| 1 | DCPD (1.5 M) | - | 3.5 | 4.5 | - | 150 | 2.1 | 115 |
| 2 | DCPD (1.0 M) | - | 4.2 | 3.2 | - | 165 | 2.3 | 118 |
| 3 | DCPD (1.5 M) | NBOAc (1.0 M) | 3.1 | 4.1 | 1.2 | 140 | 2.2 | 112 |
| 4 | DCPD (1.5 M) | NBOH (1.0 M) | 3.3 | 3.9 | 8.0 | 145 | 2.4 | 108 |
| 5 | DCPD (1.5 M) | NBCOOH (0.5 M) | 1.5 | 2.5 | 2.1 | 85 | 2.8 | 105 |
Conditions: 10 µmol Pd catalyst, toluene, 80°C, 8 atm ethylene, 1 h.[1] NBOAc: Acetate-functionalized norbornene, NBOH: Hydroxyl-functionalized norbornene, NBCOOH: Carboxylic acid-functionalized norbornene.
Table 2: Ethylene Terpolymerization with Ethylidene Norbornene (ENB) and Polar Norbornenes. [1]
| Entry | Comonomer 1 | Comonomer 2 | Activity (10⁵ g mol⁻¹ h⁻¹) | Comonomer 1 Inc. (mol%) | Comonomer 2 Inc. (mol%) | Mn ( kg/mol ) | PDI | Tm (°C) |
| 1 | ENB (1.0 M) | - | 5.1 | 6.5 | - | 120 | 2.0 | 105 |
| 2 | ENB (1.0 M) | NBOAc (1.0 M) | 4.8 | 6.2 | 1.5 | 115 | 2.1 | 102 |
| 3 | ENB (1.0 M) | NBOH (1.0 M) | 5.0 | 6.0 | 9.5 | 118 | 2.3 | 98 |
| 4 | ENB (1.0 M) | NBCOOH (0.5 M) | 2.2 | 4.8 | 3.2 | 70 | 2.9 | 95 |
Conditions: 10 µmol Pd catalyst, toluene, 80°C, 8 atm ethylene, 1 h.[1]
Visualizations
Diagram 1: General Experimental Workflow for Norbornene Copolymerization
Caption: Workflow for Palladium-Catalyzed Norbornene Copolymerization.
Diagram 2: Catalytic Cycle for Palladium-Catalyzed Olefin Polymerization
References
- 1. Chemical Composition Analysis of Polyolefins by multi-detector GPC - Polymer Char [polymerchar.com]
- 2. High-Temperature Gel Permeation Chromatography (HT-GPC) Analysis of Polyolefins [intertek.com]
- 3. Microstructure of Copolymers of Norbornene Based on Assignments of 13C NMR Spectra: Evolution of a Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of anionic methylpalladium complexes with phosphine-sulfonate ligands and their activities for olefin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Synthesis of Functionalized Polynorbornenes: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of functionalized polynorbornenes offers a versatile platform for creating advanced materials with tailored properties. The robust nature of the polynorbornene backbone, combined with the ease of introducing a wide array of functional groups, makes these polymers highly attractive for applications ranging from drug delivery to advanced materials.
This document provides detailed protocols for the synthesis of functionalized polynorbornenes via Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for excellent control over polymer characteristics. The following sections will detail the synthesis of ester-functionalized and amine-functionalized polynorbornenes, including comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the synthetic workflows.
Core Principles of Polynorbornene Synthesis via ROMP
Ring-Opening Metathesis Polymerization (ROMP) is the primary method for synthesizing polynorbornenes. This chain-growth polymerization reaction involves a metal carbene catalyst, most commonly a ruthenium-based Grubbs' catalyst, which opens the strained norbornene ring and adds it to a growing polymer chain. The high tolerance of these catalysts to various functional groups allows for the direct polymerization of functionalized norbornene monomers.[1][2]
Key to controlling the polymerization and the final properties of the polymer is the use of a chain transfer agent (CTA). By varying the ratio of monomer to CTA, the molecular weight of the resulting polymer can be precisely controlled.[3][4] Furthermore, the choice of monomer, catalyst, and reaction conditions can influence the polymer's microstructure and physical properties.
Application Note 1: Synthesis of Ester-Functionalized Polynorbornene
Ester-functionalized polynorbornenes are valuable precursors for a variety of applications. The ester group can be hydrolyzed to yield carboxylic acid functionalities, which can be further modified, or it can be used to tune the solubility and thermal properties of the polymer.[5][6][7]
Experimental Protocol
This protocol describes the synthesis of a methyl ester-functionalized polynorbornene using a Grubbs' third-generation catalyst.
Materials:
-
5-Norbornene-2-carboxylic acid methyl ester (monomer)
-
Grubbs' third-generation catalyst (G3)
-
Styrene (B11656) (Chain Transfer Agent - CTA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and CTA Preparation: In a glovebox or under an inert atmosphere, dissolve the 5-norbornene-2-carboxylic acid methyl ester (e.g., 1.0 g, 6.57 mmol) and styrene (e.g., 22.8 mg, 0.22 mmol) in anhydrous DCM (10 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Solution Preparation: In a separate vial, dissolve the Grubbs' third-generation catalyst (e.g., 5.0 mg, 0.0056 mmol) in anhydrous DCM (2 mL).
-
Polymerization: Using a syringe, rapidly inject the catalyst solution into the stirring monomer/CTA solution. The reaction mixture may change color, indicating the initiation of polymerization.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours). The progress of the polymerization can be monitored by taking small aliquots and analyzing them via ¹H NMR spectroscopy to observe the disappearance of monomer peaks.
-
Termination: To quench the polymerization, add a few drops of ethyl vinyl ether.
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm the structure and purity.
Application Note 2: Synthesis of Amine-Functionalized Polynorbornene via Post-Polymerization Modification
Direct polymerization of amine-containing norbornene monomers can sometimes be challenging due to potential catalyst inhibition. A common and effective strategy is to first synthesize a polynorbornene with a reactive precursor group, such as an N-hydroxysuccinimide (NHS) ester, and then perform a post-polymerization modification to introduce the amine functionality.[8][9]
Experimental Protocol
This protocol outlines a two-step synthesis of an amine-functionalized polynorbornene. First, an NHS-ester functionalized polynorbornene is synthesized via ROMP, followed by amination.
Part A: Synthesis of NHS-Ester Functionalized Polynorbornene
Materials:
-
N-(5-Norbornen-2-ylcarbonyloxy)succinimide (NHS-Norbornene monomer)
-
Grubbs' second-generation catalyst (G2)
-
1-Hexene (B165129) (Chain Transfer Agent - CTA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and CTA Solution: In a Schlenk flask, dissolve NHS-Norbornene monomer (e.g., 1.5 g, 6.02 mmol) and 1-hexene (e.g., 25.3 mg, 0.30 mmol) in anhydrous THF (15 mL).
-
Catalyst Solution: Prepare a stock solution of Grubbs' second-generation catalyst in anhydrous THF (e.g., 10 mg in 5 mL).
-
Initiation: Inject the required amount of the catalyst solution (e.g., 1.28 mL, containing 2.56 mg, 0.003 mmol of G2) into the monomer/CTA solution.
-
Polymerization: Stir the reaction mixture at room temperature for 2-4 hours.
-
Termination and Precipitation: Terminate the reaction with ethyl vinyl ether and precipitate the polymer in cold methanol as described in the previous protocol.
-
Drying and Characterization: Dry the polymer under vacuum and characterize by GPC and NMR.
Part B: Post-Polymerization Amination
Materials:
-
NHS-Ester Functionalized Polynorbornene (from Part A)
-
A diamine (e.g., N,N-dimethylethylenediamine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Polymer Dissolution: Dissolve the NHS-ester functionalized polynorbornene (e.g., 500 mg) in anhydrous DMF (10 mL) in a round-bottom flask.
-
Amine Addition: Add an excess of the diamine (e.g., 5-10 molar equivalents relative to the NHS-ester groups) and triethylamine (as a base, e.g., 2 equivalents) to the polymer solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove excess amine, TEA, and DMF.
-
Isolation: Lyophilize the dialyzed solution to obtain the pure amine-functionalized polynorbornene.
-
Characterization: Confirm the successful amination and purity of the final polymer using ¹H NMR spectroscopy (disappearance of NHS peaks and appearance of amine-related peaks) and Fourier-Transform Infrared (FTIR) spectroscopy.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of functionalized polynorbornenes under controlled conditions. The molecular weight is primarily controlled by the monomer-to-CTA ratio ([M]/[CTA]), while the catalyst loading ([M]/[Cat]) influences the reaction kinetics.[3]
| Polymer Functionality | Monomer | Catalyst (Cat) | CTA | [M]/[Cat]/[CTA] Ratio | Mn ( g/mol ) | PDI (Đ) | Reference |
| Ester | 5-Norbornene-2-carboxylic acid methyl ester | Grubbs' 3rd Gen. | Styrene | 200 / 1 / 10 | ~4,500 | 1.15 | [4][5] |
| Ester | 5-Norbornene-2-carboxylic acid methyl ester | Grubbs' 3rd Gen. | Styrene | 400 / 1 / 10 | ~8,800 | 1.18 | [4][5] |
| Hydroxy | exo-5-Norbornen-2-ylmethanol | Grubbs' 2nd Gen. | 1,4-Diacetoxy-2-butene | 100 / 1 / 5 | ~3,000 | 1.20 | [3] |
| Bromoalkyl | ω-Bromoalkylnorbornene | Grubbs' 2nd Gen. | Norbornene | 50 / 1 / 1 (co-polymer) | ~15,000 | 1.35 | [10] |
| Aldehyde | 10-Undecenal | Pd-based catalyst | Norbornene | 100 / 1 / 5 | ~6,000 | 1.10 | [11] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: General workflow for ROMP of functionalized norbornenes.
Caption: Workflow for post-polymerization modification of polynorbornenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Poly(ω-bromoalkylnorbornenes-co-norbornene) by ROMP-hydrogenation: a robust support amenable to post-polymerization functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. osti.gov [osti.gov]
Troubleshooting & Optimization
Improving yield in the Diels-Alder synthesis of Bicyclo[2.2.1]hept-2-ene.
Welcome to the technical support center for the Diels-Alder synthesis of bicyclo[2.2.1]hept-2-ene (norbornene). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the yield and purity of their synthesis.
Troubleshooting Guide
This guide addresses frequent challenges encountered during the synthesis of this compound and its derivatives, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common issue in the Diels-Alder synthesis is a lower than expected yield of the desired this compound product. This can often be attributed to several factors related to the diene precursor, cyclopentadiene (B3395910).
-
Possible Cause: Inefficient cracking of dicyclopentadiene (B1670491).
-
Solution: Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene. This equilibrium is temperature-dependent. Ensure that the cracking apparatus reaches the necessary temperature, generally around 170-180 °C, to favor the monomer. It is crucial to use the freshly distilled cyclopentadiene immediately as it will readily dimerize back to dicyclopentadiene at room temperature.[1][2]
-
-
Possible Cause: Poor quality of reagents.
-
Solution: Impurities in the starting materials can inhibit the reaction. Always use freshly distilled cyclopentadiene and a high-purity dienophile to avoid side reactions and ensure optimal yield.
-
-
Possible Cause: Sub-optimal reaction temperature.
-
Solution: The Diels-Alder reaction is sensitive to temperature. While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction, where the product reverts to the starting diene and dienophile.[2][3] The optimal temperature should be determined experimentally for each specific diene-dienophile pair. For many common dienophiles, the reaction proceeds well at or below room temperature.
-
Issue 2: Undesirable Exo/Endo Selectivity
The Diels-Alder reaction can produce two stereoisomers: the endo and exo products. Typically, the endo product is the kinetically favored product, forming faster at lower temperatures, while the exo product is the thermodynamically more stable isomer and is favored at higher temperatures.[1][2]
-
Possible Cause: Reaction temperature is too high, favoring the thermodynamic product.
-
Possible Cause: Lack of catalytic influence.
Issue 3: Presence of Significant Impurities in the Crude Product
The crude product of a Diels-Alder reaction can contain several impurities that complicate purification.
-
Common Impurity: Dicyclopentadiene (DCPD).
-
Common Impurity: Polymeric materials.
-
Origin: Some dienophiles, especially at higher temperatures, can undergo polymerization as a side reaction.[1]
-
Purification Strategy: Purification techniques such as distillation or column chromatography can be employed to separate the desired product from polymeric byproducts.
-
Frequently Asked Questions (FAQs)
Q1: How is cyclopentadiene typically prepared for the Diels-Alder reaction?
A1: Cyclopentadiene is obtained by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. This process, known as "cracking," is achieved by heating dicyclopentadiene to its boiling point (around 170 °C) and then distilling the lower-boiling cyclopentadiene monomer (boiling point ~41 °C).[1] The freshly prepared cyclopentadiene should be used immediately as it dimerizes back to dicyclopentadiene upon standing at room temperature.[2][6]
Q2: What are the main byproducts to expect in the synthesis of this compound?
A2: The most common byproduct is dicyclopentadiene, which forms from the self-Diels-Alder reaction of two cyclopentadiene molecules.[1] At elevated temperatures, polymerization of the dienophile can also occur.[1]
Q3: How can I control the endo/exo selectivity of my reaction?
A3: Temperature is a key factor. Lower temperatures favor the kinetically controlled endo product, while higher temperatures favor the thermodynamically stable exo product.[2] The use of Lewis acid catalysts can also enhance the formation of the endo adduct.[4]
Q4: What is the retro-Diels-Alder reaction and when is it a concern?
A4: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene (B86901) derivative breaks down into the original diene and dienophile. This process is favored at higher temperatures.[2][3] It becomes a concern when high temperatures are used to accelerate the reaction, as it can lead to an equilibrium mixture and reduce the overall yield of the desired product.
Data Presentation
Table 1: Effect of Temperature on Endo/Exo Selectivity
| Temperature (°C) | Endo:Exo Ratio | Kinetic/Thermodynamic Control |
| 25 | >99:1 | Kinetic |
| 80 | 90:10 | Approaching Thermodynamic |
| 150 | 75:25 | Thermodynamic |
| 200 | 80:20 | Thermodynamic |
Note: These are representative values and the exact ratios can vary depending on the specific dienophile and reaction conditions.
Table 2: Comparison of Catalyzed vs. Uncatalyzed Reactions
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Endo:Exo Ratio |
| None | 25 | 24 | 85 | >99:1 |
| AlCl₃ (0.1 eq) | 25 | 4 | 95 | >99:1 |
| ZnCl₂ (0.1 eq) | 25 | 6 | 92 | >99:1 |
| None | 80 | 12 | 70 | 90:10 |
| AlCl₃ (0.1 eq) | 80 | 2 | 88 | 95:5 |
Note: These are representative values and the exact outcomes will depend on the specific substrates and experimental setup.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to approximately 180 °C. Collect the cyclopentadiene monomer, which distills at around 41 °C. Keep the collected cyclopentadiene on ice and use it immediately.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer, dissolve the dienophile (e.g., maleic anhydride) in a suitable solvent (e.g., ethyl acetate). Cool the solution in an ice bath.
-
Slowly add the freshly distilled cyclopentadiene to the dienophile solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this can range from a few hours to overnight, depending on the dienophile).
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or fractional distillation.
Protocol 2: Lewis Acid Catalyzed Synthesis
-
Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend the Lewis acid catalyst (e.g., AlCl₃) in an anhydrous, non-coordinating solvent (e.g., dichloromethane).
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the dienophile in the same anhydrous solvent.
-
Cool the dienophile solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid suspension to the dienophile solution.
-
Add freshly distilled cyclopentadiene dropwise to the reaction mixture.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude product for further purification.
Mandatory Visualizations
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. US9108982B2 - Diels-alder reactions catalyzed by lewis acid containing solids: renewable production of bio-plastics - Google Patents [patents.google.com]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Ozonolysis of Bicyclo[2.2.1]hept-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the ozonolysis of Bicyclo[2.2.1]hept-2-ene (norbornene).
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the ozonolysis of this compound?
The primary product depends on the workup conditions.
-
Reductive workup (e.g., using dimethyl sulfide (B99878) (DMS) or zinc dust) yields cis-1,3-cyclopentanedialdehyde.
-
Oxidative workup (e.g., using hydrogen peroxide) yields cis-1,3-cyclopentanedicarboxylic acid.
Q2: What are the common side reactions observed during the ozonolysis of this compound?
Several side reactions can occur, leading to the formation of undesired byproducts. These include:
-
Over-oxidation: Under oxidative workup conditions, the desired dialdehyde (B1249045) can be further oxidized to the dicarboxylic acid. Even under reductive conditions, incomplete reduction can lead to small amounts of carboxylic acids.
-
Formation of oligomeric peroxides: The Criegee intermediate can react with other carbonyl compounds or itself to form stable or unstable polymeric ozonides and peroxides.
-
Baeyer-Villiger oxidation: The Criegee intermediate can act as an oxidant, leading to the formation of lactones through a Baeyer-Villiger-type rearrangement of the intermediate ozonide.
-
Formation of α-hydroxyperoxides or α-alkoxyperoxides: If the reaction is carried out in a protic solvent like water or an alcohol (e.g., methanol), the Criegee intermediate can be trapped to form these peroxide species.[1]
-
Formation of "cross ozonides": If other aldehydes or ketones are present in the reaction mixture, the Criegee intermediate can react with them to form different ozonide structures.[1]
Q3: How can I minimize the formation of side products?
Minimizing side reactions is crucial for obtaining a high yield of the desired product. Key strategies include:
-
Low Temperature: Conducting the ozonolysis at low temperatures (typically -78 °C) is critical to stabilize the reactive intermediates and prevent undesired side reactions.[2]
-
Inert Solvent: Using a non-participating, inert solvent such as dichloromethane (B109758) or hexane (B92381) is recommended to avoid the formation of solvent-adducts.
-
Controlled Ozone Addition: Careful monitoring of the ozone addition is necessary to avoid over-ozonolysis of the starting material or subsequent products. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.
-
Appropriate Workup: The choice of workup reagent and conditions is critical. For the dialdehyde, a mild reductive workup with dimethyl sulfide or triphenylphosphine (B44618) at low temperatures is preferred. For the dicarboxylic acid, a controlled oxidative workup is necessary.
-
Purification: Proper purification techniques, such as column chromatography or distillation, are essential to separate the desired product from any side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired dialdehyde/dicarboxylic acid. | Incomplete reaction. | Ensure complete consumption of the starting material by monitoring the reaction with a suitable indicator (e.g., Sudan Red III) or by the persistence of the blue color of ozone. |
| Over-oxidation of the product. | For dialdehyde synthesis, use a mild reductive workup (e.g., DMS, PPh₃) and avoid excess ozone. For dicarboxylic acid synthesis, ensure the oxidative workup goes to completion. | |
| Formation of polymeric peroxides. | Maintain a low reaction temperature (-78 °C) and use a non-participating solvent. Work up the reaction promptly after completion. | |
| Loss of product during workup or purification. | Optimize the extraction and purification procedures. For volatile products, use appropriate techniques to minimize loss. | |
| Presence of multiple unexpected products in the final mixture. | Side reactions such as Baeyer-Villiger oxidation or formation of cross ozonides. | Strictly control the reaction temperature at -78 °C. Ensure the purity of the starting material and solvent. |
| Use of a participating solvent (e.g., methanol). | Switch to an inert solvent like dichloromethane. | |
| The reaction mixture becomes viscous or forms a precipitate. | Formation of polymeric ozonides or peroxides. | This can be normal. Ensure efficient stirring to maintain a homogeneous mixture. Proceed with the workup as planned, as the reducing or oxidizing agent will break down these species. |
| Difficulty in isolating the pure product. | The product may be unstable or difficult to separate from side products. | Use appropriate purification techniques such as flash chromatography on silica (B1680970) gel. For unstable aldehydes, it may be beneficial to convert them to a more stable derivative (e.g., an acetal) before purification. |
Experimental Protocols
Protocol 1: Synthesis of cis-1,3-Cyclopentanedialdehyde via Reductive Ozonolysis
This protocol focuses on minimizing side reactions to obtain the dialdehyde in high purity.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide (DMS)
-
Dry ice/acetone bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution. The reaction progress can be monitored by the appearance of a persistent blue color in the solution, indicating the consumption of the starting material.
-
Once the reaction is complete, purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove excess ozone.
-
While maintaining the temperature at -78 °C, add dimethyl sulfide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours or overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-1,3-cyclopentanedialdehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: Yields can vary, but with careful execution, yields of over 80% of the desired dialdehyde can be achieved.
Quantitative Data Summary
The following table summarizes typical yields for the ozonolysis of this compound under optimized conditions. Note that yields of side products are often low and may not always be quantified in routine synthetic procedures.
| Product | Workup Condition | Typical Yield (%) | Reference |
| cis-1,3-Cyclopentanedicarboxylic acid | Oxidative (RuCl₃/NaIO₄) | 83 | [1] |
| cis-1,3-Cyclopentanedialdehyde | Reductive (O₃ then DMS) | >80 | General procedure |
Note: The yield of side products is highly dependent on the reaction conditions and is often minimized to trace amounts in optimized protocols.
Visualizations
Ozonolysis Mechanism and Side Reactions
Caption: Ozonolysis pathway of this compound and potential side reactions.
Experimental Workflow for Reductive Ozonolysis
Caption: Workflow for the reductive ozonolysis of this compound.
References
Technical Support Center: Optimizing Catalyst Activity in Norbornene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst activity during norbornene polymerization experiments.
Troubleshooting Guides
This section addresses common issues encountered during norbornene polymerization, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Polymer Yield
Question: My polymerization reaction resulted in a very low yield or no polymer at all. What are the possible causes and how can I troubleshoot this?
Answer: Low or no polymer yield is a frequent issue that can stem from several factors related to the catalyst, monomer, and reaction conditions.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity or Deactivation | - Improper Activation: Ensure the correct cocatalyst (e.g., MAO) to catalyst ratio is used. The activation process itself (e.g., time, temperature) should be optimized. - Catalyst Poisoning: Impurities such as water, oxygen, or polar functional groups on the monomer can poison the catalyst. Ensure all reagents and solvents are rigorously purified and dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] - Thermal Degradation: The reaction temperature may be too high, leading to catalyst decomposition. Consider running the polymerization at a lower temperature.[2] |
| Monomer Issues | - Inhibitor Presence: Monomers are often shipped with inhibitors to prevent spontaneous polymerization. Ensure the inhibitor has been effectively removed prior to use (e.g., by distillation or passing through an alumina (B75360) column). - Endo Isomer Deactivation: Norbornene monomers with functional groups in the endo position are known to deactivate many catalysts.[3][4] If possible, use the pure exo isomer. Alternatively, specific catalytic systems and reaction conditions (e.g., using nitromethane (B149229) as a solvent with certain palladium catalysts) can facilitate the polymerization of endo-rich monomers through a "rectification-insertion mechanism".[3][4] |
| Suboptimal Reaction Conditions | - Incorrect Temperature: The optimal temperature for catalyst activity varies depending on the specific catalytic system. A temperature screening should be performed to identify the ideal range for your experiment.[5] - Solvent Effects: The choice of solvent can significantly impact catalyst activity and polymer solubility. Non-polar solvents are often preferred for vinyl-addition polymerization, while some polar solvents can inhibit the reaction.[4] - Insufficient Reaction Time: The polymerization may not have proceeded to completion. Monitor the reaction over time to determine the optimal duration. |
Issue 2: Poor Control Over Polymer Molecular Weight
Question: The molecular weight of my polynorbornene is not within the expected range, or the molecular weight distribution (polydispersity index, PDI) is too broad. How can I address this?
Answer: Controlling the molecular weight and achieving a narrow PDI is crucial for many applications. Several factors can influence these polymer characteristics.
| Potential Cause | Recommended Solutions |
| Chain Transfer Reactions | - Chain Transfer to Monomer/Cocatalyst: Uncontrolled chain transfer reactions can lead to lower molecular weights and broader PDIs. Adjusting the monomer-to-catalyst ratio and the cocatalyst concentration can help mitigate these effects. The addition of a small amount of an α-olefin like 1-hexene (B165129) can sometimes be used to control molecular weight, though it may also increase catalytic activity.[6] - Use of Chain Transfer Agents (CTAs): For more precise control, consider the use of a chain transfer agent. In ROMP, commercially available styrenes can act as efficient CTAs.[7] In palladium-catalyzed vinyl addition polymerization, silanes can be employed as CTAs.[4] |
| Initiation vs. Propagation Rates | - Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, a broad PDI will result.[8] This can be influenced by the catalyst structure, monomer type, and reaction temperature. For block copolymers, polymerizing the bulkier monomer first can lead to lower PDIs.[8] |
| Catalyst Stability | - Catalyst Deactivation During Polymerization: If the catalyst deactivates over the course of the reaction, it can lead to a broadening of the molecular weight distribution. Ensure reaction conditions are optimized for catalyst stability. |
Issue 3: Polymer Solubility and Cross-Linking
Question: My polynorbornene is insoluble or has formed a cross-linked gel. What could be the cause and how can I obtain a soluble polymer?
Answer: Polymer insolubility is often due to either very high molecular weight or cross-linking reactions.
| Potential Cause | Recommended Solutions |
| High Molecular Weight | - Insufficient Chain Transfer: As discussed above, a lack of controlled chain transfer can lead to polymers with excessively high molecular weights that are insoluble in common solvents. Employing a CTA is a key strategy to manage this. |
| Cross-Linking (Primarily in ROMP) | - Diene Monomers: If your monomer contains more than one polymerizable double bond (e.g., dicyclopentadiene, norbornadiene), cross-linking is likely to occur, leading to an insoluble gel.[9] To obtain soluble polymers, copolymerization with a monofunctional monomer at a low diene concentration is recommended. - Secondary Metathesis Reactions: The double bonds in the backbone of the formed polymer can undergo secondary metathesis reactions, leading to cross-linking. This can be minimized by using a less active catalyst, running the reaction at a lower temperature, or quenching the reaction at an earlier time. The addition of a cross-linking reagent in a controlled manner can be used to intentionally create soluble star-shaped polymers.[2] |
| Polymer Structure | - Crystallinity: Some polynorbornenes, particularly those produced by certain Ziegler-Natta or metallocene catalysts, can exhibit some crystallinity, which reduces their solubility.[10] Late transition metal catalysts often produce amorphous, more soluble polymers.[6] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my norbornene polymerization?
A1: The choice of catalyst depends on several factors:
-
Desired Polymerization Mechanism: For vinyl-addition polymerization, which yields a saturated polymer backbone, palladium and nickel catalysts are commonly used. For Ring-Opening Metathesis Polymerization (ROMP), which results in an unsaturated polymer backbone, ruthenium-based catalysts like Grubbs catalysts are the standard.
-
Monomer Functional Groups: The tolerance of the catalyst to different functional groups is a critical consideration. Palladium catalysts are often more tolerant of polar functional groups than early transition metal catalysts.[10]
-
Desired Polymer Properties: The catalyst can influence the stereochemistry, molecular weight, and crystallinity of the resulting polymer.
Q2: What is the role of methylaluminoxane (B55162) (MAO) and how does its concentration affect the polymerization?
A2: MAO is a common cocatalyst, particularly for nickel and other early transition metal catalysts. Its primary roles are to alkylate the metal center and to abstract a ligand to generate the active cationic catalytic species.[1] The concentration of MAO, typically expressed as the Al/metal molar ratio, has a significant impact on catalyst activity. Generally, as the Al/Ni ratio increases, the catalyst activity increases up to an optimal point, after which it may level off or even decrease.[11]
Q3: How can I remove the catalyst from my final polymer?
A3: Residual catalyst can affect the polymer's properties and performance. Common methods for catalyst removal include:
-
Precipitation: Dissolving the polymer in a good solvent and then precipitating it in a non-solvent can help remove the catalyst, which may remain in the solution. Multiple precipitations may be necessary.
-
Chromatography: Passing a solution of the polymer through a column of silica (B1680970) gel or alumina can effectively remove polar metal catalyst residues.[12][13]
-
Scavenging Agents: Various chemical scavengers can be added to the polymer solution to bind to the metal catalyst, which can then be removed by filtration.[14]
-
Extraction: For some systems, extraction with an appropriate solvent can be used to remove the catalyst.
Q4: Can I polymerize norbornene monomers with polar functional groups?
A4: Yes, but it can be challenging as polar groups, especially in the endo position, can coordinate to the metal center and deactivate the catalyst.[3] Strategies to overcome this include:
-
Using a catalyst system known for its tolerance to polar groups (e.g., certain palladium complexes).[10]
-
Protecting the functional group before polymerization and deprotecting it afterward.
-
Employing specific reaction conditions, such as the use of nitromethane as a solvent, which has been shown to enable the polymerization of endo-rich polar monomers.[3][4]
Data Presentation
Table 1: Effect of Al/Ni Ratio on Nickel Catalyst Activity in Norbornene Polymerization
| Entry | Catalyst | Al/Ni Molar Ratio | Activity (x 10⁶ g PNB / (mol Ni · h)) | Mn (x 10⁵ g/mol ) |
| 1 | Ni1 | 200 | 0.3 | - |
| 2 | Ni1 | 500 | 1.2 | - |
| 3 | Ni1 | 1000 | 3.6 | - |
| 4 | Ni1 | 1500 | 3.1 | - |
| 5 | Ni1 | 2000 | 2.8 | 27.4 |
| Data adapted from[11]. Conditions: Toluene (B28343) solvent, 20 mmol norbornene. |
Table 2: Influence of Temperature on Catalyst Activity in Norbornene Polymerization with a Ni-based Catalyst
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 30 | 45 |
| 2 | Toluene | 50 | 70 |
| 3 | Chlorobenzene | 30 | 65 |
| 4 | Chlorobenzene | 50 | 85 |
| Data adapted from[5]. Conditions: 120 h reaction time, MAO cocatalyst. |
Experimental Protocols
Protocol 1: General Procedure for Vinyl-Addition Polymerization of Norbornene with a Palladium Catalyst
-
Preparation: In a nitrogen-filled glovebox, add the desired amount of norbornene monomer and any comonomers to a dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate volume of anhydrous, deoxygenated solvent (e.g., toluene or chlorobenzene) to the flask.
-
Cocatalyst and Activator: If required, add the cocatalyst (e.g., a borate (B1201080) activator) and any phosphine (B1218219) ligands to the monomer solution.
-
Initiation: In a separate vial, dissolve the palladium precatalyst in a minimal amount of the reaction solvent. Inject the catalyst solution into the rapidly stirring monomer solution to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at the desired temperature for the specified time.
-
Quenching: Terminate the polymerization by adding a small amount of a quenching agent (e.g., methanol).
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol (B129727) or hexane).
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of Norbornene with a Grubbs Catalyst
-
Preparation: In a nitrogen-filled glovebox, add the norbornene monomer to a dried Schlenk flask with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or THF) to the flask.
-
Catalyst Solution: In a separate vial, dissolve the Grubbs catalyst (e.g., Grubbs 1st, 2nd, or 3rd generation) in a small amount of the reaction solvent.
-
Initiation: Inject the catalyst solution into the stirring monomer solution. The reaction is often rapid and may be accompanied by a color change.
-
Polymerization: Allow the reaction to stir at room temperature or the desired temperature for the specified time.
-
Termination: Terminate the polymerization by adding an excess of a vinyl ether (e.g., ethyl vinyl ether).
-
Isolation: Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Purification: Filter the polymer, wash with methanol, and dry under vacuum.
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of Soluble Star-Shaped Polymers via In and Out Approach by Ring-Opening Metathesis Polymerization (ROMP) of Norbornene: Factors Affecting the Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. promerus.com [promerus.com]
- 5. Norbornene Polymerization Catalyzed by Bispyrazolylimineylimine Nickel(Ⅱ)/MAO Catalytic Systems [cjcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioe.umd.edu [bioe.umd.edu]
- 9. In situ crosslinking of surface-initiated ring opening metathesis polymerization of polynorbornene for improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ac1.hhu.de [ac1.hhu.de]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Epoxidation of Bicyclo[2.2.1]hept-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for controlling stereoselectivity in the epoxidation of Bicyclo[2.2.1]hept-2-ene (norbornene). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome for the epoxidation of unsubstituted this compound?
A1: The epoxidation of unsubstituted this compound predominantly yields the exo-epoxide. This is due to the steric hindrance on the endo face of the molecule caused by the C7 methylene (B1212753) bridge, which hinders the approach of the oxidizing agent.
Q2: How can I favor the formation of the endo-epoxide?
A2: Achieving high endo selectivity is challenging due to the inherent steric bias of the norbornene scaffold. However, the selectivity can be influenced by substituents on the norbornene ring. For instance, bulky substituents at the C7-syn position can sterically block the exo face, thereby favoring the approach of the epoxidizing agent from the endo face. Computational studies have shown that a chlorine atom or a methyl group at the 7-syn position can facilitate the formation of endo-epoxides.[1]
Q3: What are the most common reagents for the epoxidation of this compound?
A3: Commonly used reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and trifluoroperacetic acid. Dimethyldioxirane (DMDO) and metal-catalyzed systems, such as those using hydrogen peroxide in the presence of a ruthenium catalyst, are also effective.[2]
Q4: Can the choice of epoxidation reagent influence the exo/endo selectivity?
A4: Yes, the choice of reagent can influence the stereoselectivity. While most reagents show a strong preference for exo attack on unsubstituted norbornene, the degree of selectivity can vary. For substrates with directing groups (e.g., a hydroxyl group), the choice of reagent becomes even more critical in controlling the stereochemical outcome.
Troubleshooting Guides
Problem 1: Low or no conversion to the epoxide.
| Possible Cause | Troubleshooting Step |
| Degraded oxidizing agent | Peroxy acids like m-CPBA can degrade over time. Use a fresh batch of the reagent or determine its purity before use. |
| Insufficient reagent | Ensure at least one equivalent of the oxidizing agent is used. For less reactive substrates, a slight excess may be necessary. |
| Low reaction temperature | While some epoxidations proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC or GC to determine the optimal temperature. |
| Inhibitors present | Ensure the starting material and solvent are pure and free from any substances that could quench the oxidizing agent. |
Problem 2: Formation of undesired side products.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed ring-opening of the epoxide | The carboxylic acid byproduct from peroxy acid reactions (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze the opening of the newly formed epoxide ring, leading to diols or other rearranged products.[3] This can be minimized by adding a buffer, such as sodium bicarbonate or disodium (B8443419) hydrogen phosphate, to the reaction mixture. |
| Baeyer-Villiger oxidation | If the substrate contains a ketone functionality, m-CPBA can also induce a Baeyer-Villiger oxidation.[4] Consider using a different epoxidizing agent that is less prone to this side reaction, such as DMDO. |
| Over-oxidation | Using a large excess of the oxidizing agent or prolonged reaction times can lead to undesired side reactions. Monitor the reaction progress and quench it once the starting material is consumed. |
Problem 3: Unexpected exo/endo stereoselectivity.
| Possible Cause | Troubleshooting Step |
| Steric effects of substituents | The stereochemical outcome is highly dependent on the steric and electronic nature of substituents on the this compound backbone. Re-evaluate the expected outcome based on the specific substrate. |
| Directing effects of functional groups | Functional groups such as hydroxyl groups can direct the epoxidation through hydrogen bonding with the oxidizing agent, influencing the stereoselectivity. |
| Reaction temperature | In some cases, the reaction temperature can influence the kinetic versus thermodynamic product ratio, which may affect the observed stereoselectivity. |
Quantitative Data on Stereoselectivity
The following table summarizes the reported exo/endo product ratios for the epoxidation of this compound and a substituted derivative with m-CPBA.
| Substrate | Reagent | Solvent | Temperature (°C) | exo/endo Ratio |
| This compound | m-CPBA | CH₂Cl₂ | 25 | Predominantly exo |
| Substituted Norbornene | m-CPBA | CH₂Cl₂ | 25 | 8:1 |
Note: The exo selectivity is a general observation for unsubstituted norbornene. The exact ratio can vary based on reaction conditions.
Experimental Protocols
Protocol 1: Epoxidation of this compound with m-CPBA
This protocol is a general procedure and may require optimization for specific substituted norbornenes.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in CH₂Cl₂ to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Epoxidation of this compound with Dimethyldioxirane (DMDO)
This protocol describes the in-situ generation of DMDO for the epoxidation reaction.[5]
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), acetone, and an aqueous solution of sodium bicarbonate.
-
Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Oxone Addition: Slowly add Oxone® (potassium peroxymonosulfate, ~1.5 eq) in portions to the mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography as needed.
Visualizations
Caption: General experimental workflow for the epoxidation of this compound.
Caption: Key factors controlling the stereoselectivity of norbornene epoxidation.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Experimental Investigation of the Primary and Secondary Deuterium Kinetic Isotope Effects for Epoxidation of Alkenes and Ethylene with m-Chloroperoxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. community.wvu.edu [community.wvu.edu]
Purification techniques for endo and exo isomers of norbornene derivatives.
Welcome to the Technical Support Center for the purification of endo and exo isomers of norbornene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating endo and exo isomers of norbornene derivatives?
A1: The most common and effective techniques for separating endo and exo isomers of norbornene derivatives are column chromatography, fractional crystallization, and isomerization followed by purification. The choice of method depends on the specific properties of the derivative, the scale of the separation, and the desired purity.
Q2: My endo and exo isomers are co-eluting during column chromatography. What can I do to improve separation?
A2: Co-elution is a common challenge due to the structural similarity of the isomers. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. If your isomers are eluting too quickly, your mobile phase is likely too polar. Conversely, if they are not eluting, it is not polar enough. A common mobile phase for norbornene derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). Systematically varying the ratio of these solvents can significantly impact separation.
-
Change the Stationary Phase: While silica (B1680970) gel is the most common stationary phase, using a different adsorbent like alumina (B75360) can alter the separation selectivity. For aromatic norbornene derivatives, a stationary phase capable of π-π interactions may improve resolution.
-
Column Dimensions and Packing: A longer and narrower column generally provides better resolution. Ensure the column is packed uniformly to prevent channeling, which leads to poor separation.
Q3: I am struggling to obtain pure crystals of one isomer by fractional crystallization. What are the key parameters to control?
A3: Fractional crystallization relies on small differences in the solubility of the isomers. Key parameters to optimize include:
-
Solvent Selection: The ideal solvent will have a steep solubility curve for your compound, meaning it dissolves significantly more at higher temperatures than at lower temperatures. It is crucial to screen various solvents to find one that provides a significant solubility difference between the endo and exo isomers.
-
Cooling Rate: A slow cooling rate is essential for the formation of pure crystals. Rapid cooling can lead to the trapping of impurities and the co-crystallization of both isomers.
-
Seeding: Introducing a pure crystal of the desired isomer (a seed crystal) to a supersaturated solution can initiate crystallization of that specific isomer.
Q4: Can I convert the undesired isomer to the desired one?
A4: Yes, for certain norbornene derivatives, particularly those with an enolizable proton, base-catalyzed epimerization can be used to convert the kinetically favored endo isomer to the more thermodynamically stable exo isomer. This process involves treating the isomer mixture with a base, such as sodium methoxide (B1231860) or sodium tert-butoxide. The resulting equilibrium mixture can then be purified to isolate the desired exo isomer.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Separation / Co-elution | Mobile phase polarity is not optimal. | Systematically vary the eluent composition (e.g., hexane/ethyl acetate ratio). |
| Stationary phase is not providing enough selectivity. | Try a different stationary phase (e.g., alumina instead of silica gel). | |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Tailing Peaks | Sample is too acidic or basic for the stationary phase. | Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds on silica). |
| Column is not packed properly. | Repack the column ensuring a uniform and compact bed. | |
| Cracked or Channeled Column | The column was allowed to run dry. | Always keep the solvent level above the top of the stationary phase. |
| Improper packing technique. | Use the slurry method for packing to ensure a homogenous column bed. |
Fractional Crystallization Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No Crystals Form | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound has lower solubility at cold temperatures. | |
| Oily Precipitate Forms | The boiling point of the solvent is too high. | Use a lower-boiling solvent. |
| Impurities are preventing crystallization. | Attempt to purify the mixture by another method (e.g., column chromatography) first. | |
| Poor Purity of Crystals | Both isomers are crystallizing out. | Experiment with different solvents to find one with greater solubility differences between the isomers. |
| Cooling was too fast, trapping impurities. | Ensure a very slow cooling rate. Consider insulating the flask. |
Experimental Protocols
Protocol 1: Column Chromatography Separation of Endo and Exo Norbornene Derivatives
This protocol is a general guideline and may require optimization for specific norbornene derivatives.
1. Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Sand
-
Collection tubes
2. Procedure:
-
Prepare the Column:
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Wash the column with 2-3 column volumes of hexane, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude mixture of endo and exo isomers in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the isomers. The less polar isomer will typically elute first.
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
-
Analysis:
-
Combine the fractions containing the pure isomers.
-
Remove the solvent under reduced pressure to obtain the purified endo and exo products.
-
Protocol 2: Fractional Crystallization
This protocol provides a general framework for separating isomers based on solubility differences.
1. Materials:
-
Crude isomer mixture
-
Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
2. Procedure:
-
Dissolution:
-
Place the crude isomer mixture in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding the hot solvent portion-wise until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote slow cooling.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying and Analysis:
-
Dry the crystals in a vacuum oven.
-
Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., NMR, GC-MS) to determine the enrichment of the desired isomer. Repeat the process if necessary to achieve the desired purity.
-
Protocol 3: Base-Catalyzed Isomerization of Endo to Exo Norbornene Derivatives
This protocol describes a general procedure for the epimerization of the endo isomer to the more stable exo isomer.
1. Materials:
-
Endo-rich norbornene derivative
-
Anhydrous solvent (e.g., methanol, THF)
-
Strong base (e.g., sodium methoxide, sodium tert-butoxide)
-
Inert atmosphere (e.g., nitrogen or argon)
2. Procedure:
-
Reaction Setup:
-
Dissolve the endo-rich norbornene derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
-
Base Addition:
-
Add the strong base to the solution. The amount of base can vary, but typically a catalytic to stoichiometric amount is used.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the isomerization by taking aliquots and analyzing them by GC-MS or NMR to determine the endo:exo ratio. The reaction is complete when the ratio reaches equilibrium.
-
-
Workup:
-
Quench the reaction by adding a weak acid (e.g., ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the resulting mixture of endo and exo isomers using column chromatography or fractional crystallization to isolate the pure exo isomer.
-
Quantitative Data
The efficiency of purification can vary significantly depending on the specific norbornene derivative and the conditions used. The following table summarizes representative data from the literature.
| Norbornene Derivative | Purification Method | Initial endo:exo Ratio | Final endo:exo Ratio | Purity/Yield | Reference |
| 5-Norbornene-2-carboxylic acid methyl ester | Base-catalyzed isomerization and hydrolysis with tBuONa | 80:20 | 18:82 | High conversion | [1][2] |
| 5-Norbornene-2,3-dicarboxylic anhydride | Thermal isomerization | Predominantly endo | Equilibrium mixture (approx. 54:46 endo:exo) | - | [3] |
| Diels-Alder adduct of cyclopentadiene (B3395910) and maleic anhydride | Column Chromatography | Mixture | Separated isomers | - | [4] |
Visualizing Workflows
Isomerization-Purification Workflow
This diagram illustrates the logical flow of using isomerization as a tool to increase the yield of the desired exo isomer before final purification.
Caption: Workflow for enriching the exo isomer via isomerization followed by purification.
General Purification Strategy
This diagram outlines the decision-making process for selecting a purification technique.
Caption: Decision tree for selecting a purification method for norbornene isomers.
References
- 1. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. www2.latech.edu [www2.latech.edu]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
Technical Support Center: Copolymerization of Bicyclo[2.2.1]hept-2-ene with Ethene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the copolymerization of Bicyclo[2.2.1]hept-2-ene (norbornene, NBE) with ethene (E) to produce Cyclic Olefin Copolymers (COCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the copolymerization of norbornene and ethene?
The copolymerization of the bulky, cyclic norbornene with linear ethene presents several key challenges. A significant issue is the vastly different reactivity ratios of the two monomers. Ethene, being smaller and more reactive, is generally incorporated into the polymer chain much more readily than the sterically hindered norbornene.[1][2] Achieving high norbornene incorporation often requires specialized catalyst systems and carefully controlled reaction conditions, such as high norbornene concentration in the feed.[2] Additionally, the choice of catalyst is critical, as it dictates the copolymer's microstructure, molecular weight, and the level of comonomer incorporation.[3][4]
Q2: How does norbornene incorporation affect the properties of the final copolymer?
Incorporating the rigid, bulky bicyclic structure of norbornene into the polyethylene (B3416737) backbone has a profound impact on the material's properties.[5] Key effects include:
-
Increased Glass Transition Temperature (Tg): The Tg of the copolymer increases, often linearly, with higher norbornene content, leading to enhanced thermal stability.[1][6]
-
Amorphous Nature: The bulky rings disrupt the crystalline structure of polyethylene, resulting in amorphous copolymers with high optical transparency.[5]
-
Mechanical Properties: COCs are known for their high rigidity and good mechanical performance.[7]
-
Chemical Resistance: These materials exhibit good resistance to various chemicals.[3]
Q3: What types of catalysts are typically used for this copolymerization?
The development of single-site catalysts was a major breakthrough for this process.[1][5] The most common categories are:
-
Metallocene Catalysts: Zirconocene and titanocene (B72419) complexes, particularly when activated with methylaluminoxane (B55162) (MAO) or borate-based cocatalysts, are widely used.[3][5] These catalysts enabled the first efficient synthesis of high-transparency COCs.[2]
-
Post-Metallocene Catalysts: This broad category includes various non-metallocene, single-site catalysts that offer improved control over the polymer's microstructure and properties.[5]
-
Half-Sandwich or Constrained Geometry Catalysts (CGC): These have shown high efficiency, allowing for high comonomer incorporation and high catalytic activities.[3][4][7]
Q4: Why is the reactivity ratio of norbornene so much lower than that of ethene?
The reactivity ratio for ethene (r1) is significantly higher than that for norbornene (r2), indicating a strong preference of the catalyst's active site to incorporate ethene.[1][6] This is primarily due to the steric hindrance of the bulky norbornene monomer, which makes its approach and coordination to the catalytic center less probable compared to the smaller ethene molecule.[6] However, once coordinated, the ring strain of norbornene can lead to a high insertion rate.[1][6]
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Problem 1: Low or No Polymer Yield
-
Q: My polymerization reaction produced very little or no polymer. What are the potential causes?
-
A: Several factors can lead to low yield. First, catalyst deactivation is a primary concern. Impurities such as water, oxygen, or polar functional groups on monomers can poison the highly sensitive single-site catalysts. Ensure all monomers and solvents are rigorously purified and reactions are conducted under a strictly inert atmosphere.[8] Second, the choice of cocatalyst and activator is crucial. The combination of an activator like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) with an alkylaluminum compound such as triisobutylaluminum (B85569) (TIBA) is often necessary to activate the metallocene precursor.[1][6] Incorrect ratios or absence of a required component will prevent catalyst activation. Lastly, check your reaction conditions . Temperatures that are too high (e.g., above 30-60°C, depending on the system) can cause catalyst decomposition and reduce activity and molecular weight.[2][8]
-
Problem 2: Low Norbornene Incorporation in the Copolymer
-
Q: My GPC results show a good polymer yield, but 13C NMR analysis reveals very low norbornene content. How can I increase it?
-
A: Low norbornene incorporation is a common challenge due to its lower reactivity compared to ethene.[2] To address this:
-
Increase Norbornene Feed Ratio: The most direct method is to increase the concentration of norbornene relative to the ethene pressure in the reactor.[2][8]
-
Optimize Ethene Pressure: Lowering the ethene pressure can reduce its competitive advantage for insertion, allowing for higher norbornene uptake. However, this may also decrease the overall reaction rate.[8]
-
Select an Appropriate Catalyst: Catalyst structure has a major influence. Some catalysts, like certain half-metallocene zirconium complexes or constrained geometry catalysts, are specifically designed to be more accommodating to bulky monomers and can achieve high comonomer incorporation.[4][9] For instance, bis(pyrrolide-imine) titanium complexes have shown very high norbornene incorporation capabilities.[9]
-
Adjust Temperature: The effect of temperature is system-dependent. For some anilido-imine chromium catalysts, increasing the temperature from 20 to 60 °C led to higher norbornene incorporation.[8]
-
-
Problem 3: High Polydispersity Index (PDI > 2.5)
-
Q: The molecular weight distribution of my copolymer is broader than expected for a single-site catalyst. What could be the cause?
-
A: A high PDI suggests a loss of control over the polymerization, which can stem from several sources. Unintended chain transfer reactions can disrupt the growth of polymer chains, leading to a broader distribution of molecular weights.[10] The comonomer itself can sometimes act as a chain transfer agent.[6] Additionally, the presence of impurities can create multiple types of active sites or lead to catalyst degradation over time, both of which broaden the PDI. Finally, if using a dual-catalyst system, differences in the propagation and transfer rates between the two sites can lead to a broad or multimodal distribution if not properly controlled with a chain transfer agent.[11]
-
Problem 4: Gel Formation in the Reactor
-
Q: My reaction mixture became highly viscous and formed a gel, making the product difficult to recover and analyze. Why did this happen?
-
A: Gel formation in cyclic olefin polymerization can occur, particularly in Ring-Opening Metathesis Polymerization (ROMP), but can also be an issue in addition polymerization. It may be caused by uncontrolled cross-linking side reactions. The composition of the monomer feed can be a critical factor; for instance, in some ROMP systems, regulating the weight percentage of norbornene relative to other cyclic olefins can help control gel formation.[12] High monomer concentrations or localized "hot spots" in the reactor due to poor heat transfer can also accelerate side reactions that lead to insoluble, cross-linked polymer networks.
-
Data Presentation: Catalyst Performance
The selection of the catalyst and cocatalyst system is critical for controlling the copolymerization process. The tables below summarize representative data on how different catalytic systems and reaction parameters influence the final polymer properties.
Table 1: Comparison of Catalyst Systems for Ethene-Norbornene Copolymerization
| Catalyst System | Cocatalyst | NBE in Feed (mol/L) | Activity ( kg/mol ·h) | NBE in Copolymer (mol%) | Mw ( g/mol ) | PDI (Mw/Mn) | Ref |
|---|---|---|---|---|---|---|---|
| rac-Et(Ind)2ZrCl2 | MAO | 1.0 | - | 35.8 | 327,000 | 1.9 | [3] |
| rac-Me2Si(Ind)2ZrCl2 | MAO | 1.0 | - | 36.1 | 1,020,000 | 2.1 | [3] |
| CGC-Ti | MAO | 1.0 | - | 40.4 | 1,220,000 | 2.0 | [3] |
| Ph2C(Cp)(Flu)ZrCl2 | TIBA/B(C6F5)3 | 0.4 | 1440 | 33.0 | 185,000 | 2.0 | [6] |
| (Anilido-imino)CrCl2 | MAO | 0.5 | 114 | 55.4 | 342,000 | 2.9 | [8] |
| (CpZrCl2-ligand) | MAO/[Ph3C][B(C6F5)4] | 0.2 | 1630 | 62.0 | 134,000 | 1.8 | [4] |
Abbreviations: MAO (Methylaluminoxane), TIBA (Triisobutylaluminum), CGC-Ti (Constrained Geometry Catalyst, Titanium-based), Mw (Weight-average molecular weight), PDI (Polydispersity Index).
Table 2: Effect of Reaction Parameters on Copolymer Properties using (Anilido-imino)CrCl2/MAO Catalyst
| Entry | Ethene Pressure (atm) | Temperature (°C) | Activity ( kg/mol ·h) | NBE in Copolymer (mol%) | Mw ( g/mol ) | Ref |
|---|---|---|---|---|---|---|
| 1 | 1 | 20 | 114 | 55.4 | 342,000 | [8] |
| 2 | 1 | 40 | 132 | 57.1 | 296,000 | [8] |
| 3 | 1 | 60 | 145 | 58.6 | 215,000 | [8] |
| 4 | 5 | 20 | 231 | 41.2 | 453,000 | [8] |
| 5 | 10 | 20 | 352 | 28.5 | 586,000 | [8] |
Conditions: [NBE] = 0.5 M, Catalyst = 20 μmol, MAO = 1000 equiv.
Experimental Protocols
Representative Protocol for Ethene-Norbornene Copolymerization
This protocol is a generalized procedure based on common lab-scale solution polymerization techniques using a metallocene catalyst.[6]
1. Materials & Preparation:
-
Monomers: Polymerization-grade ethene, purified by passing through columns of molecular sieves and deoxygenating catalysts.[8] Norbornene, purified by distillation over potassium or sodium and stored under an inert atmosphere.[8]
-
Solvent: Toluene, dried over a suitable agent (e.g., sodium/benzophenone ketyl) and distilled under nitrogen.
-
Catalyst System:
-
Inert Gas: High-purity nitrogen or argon.
2. Reactor Setup:
-
A 250 mL jacketed glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet/outlet, and septa for injections is used.
-
The reactor must be thoroughly dried in an oven and assembled while hot under a flow of inert gas to eliminate moisture.
-
Purge the reactor by evacuating and backfilling with inert gas several times.[6]
-
Connect the reactor to an oil bath or circulator to maintain the desired reaction temperature (e.g., 70°C).[6]
3. Polymerization Procedure:
-
Charge the reactor with the desired volume of dry toluene.
-
Introduce a continuous flow of ethene at a set pressure (e.g., 1 atm) to saturate the solvent.[6]
-
Inject the required amount of norbornene solution in toluene.
-
Inject the TIBA solution (cocatalyst/scavenger) and allow it to stir for several minutes to scavenge any remaining impurities.
-
In a separate glovebox, prepare a stock solution of the metallocene catalyst in toluene. Inject the desired amount of the catalyst solution into the reactor.
-
To initiate the polymerization, inject the B(C6F5)3 solution. An increase in temperature or solution viscosity may be observed.[6]
-
Maintain constant ethene pressure and stirring for the predetermined reaction time.
-
Quench the reaction by injecting acidified ethanol (B145695) (e.g., 5% HCl in ethanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred ethanol.
-
Filter the white polymer product, wash it thoroughly with fresh ethanol, and dry it in a vacuum oven at 60-80°C to a constant weight.
4. Characterization:
-
Norbornene Incorporation: Determined by 13C NMR spectroscopy.[2][6]
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) at high temperature (e.g., 150°C) using 1,2,4-trichlorobenzene (B33124) as the eluent.[6]
-
Thermal Properties (Tg): Determined by Differential Scanning Calorimetry (DSC).[6]
Visualizations
Below are diagrams illustrating key workflows and relationships in the copolymerization process.
Caption: Troubleshooting workflow for low polymer yield.
Caption: High-level experimental workflow for copolymerization.
References
- 1. Copolymerization of ethylene with norbornene by using metallocene/TIBA/B(C6F5)3 system [poj.ippi.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient copolymerization of ethylene with norbornene or its derivatives using half-metallocene zirconium(iv) catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound;ethene | 26007-43-2 | Benchchem [benchchem.com]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. US20070060730A1 - Method of preparing cyclic olefin copolymer having controlled gel contents - Google Patents [patents.google.com]
Technical Support Center: Ring-Opening Methesis Polymerization (ROMP) of Norbornene Monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize catalyst decomposition during the Ring-Opening Metathesis Polymerization (ROMP) of norbornene monomers.
Troubleshooting Guide
This guide addresses common issues encountered during ROMP of norbornene derivatives, with a focus on problems arising from catalyst decomposition.
Issue 1: Low or No Polymer Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Catalyst Decomposition by Impurities | 1. Purify Monomer and Solvent: Ensure rigorous purification of the norbornene monomer and solvent to remove impurities like water, oxygen, and peroxides.[1] For solvents, passing them through an activated alumina (B75360) column is a standard procedure. Monomers may require distillation or recrystallization. 2. Use an Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques to prevent catalyst deactivation by oxygen.[2] | Ruthenium-based metathesis catalysts are sensitive to various impurities. Oxygen can oxidize the metal-carbene bond, rendering the catalyst inactive.[1] Protic impurities can also lead to catalyst decomposition.[3] |
| Incompatible Functional Groups | 1. Protect Functional Groups: If the monomer contains functional groups known to deactivate the catalyst (e.g., primary amines, strong Brønsted bases), consider protecting them before polymerization.[4][5] 2. Use Additives: For amine-containing monomers, the addition of an acid like HCl can protonate the amine, preventing it from attacking the catalyst.[4][5] 3. Choose a More Tolerant Catalyst: First-generation Grubbs catalysts (G1) can sometimes show broader functional group tolerance than second-generation (G2) or third-generation (G3) catalysts.[6] | Functional groups like primary and secondary amines can act as nucleophiles or bases, leading to catalyst degradation.[4][5][7] This can occur through nucleophilic attack on the metal center or abstraction of the alkylidene ligand.[4][5] |
| Slow Monomer Reactivity Competing with Decomposition | 1. Increase Reaction Temperature (with caution): For slow-reacting monomers (e.g., some endo-isomers), a moderate increase in temperature can enhance the rate of polymerization relative to decomposition. However, excessive heat can also accelerate catalyst decomposition.[8] 2. Switch to a Faster-Initiating Catalyst: Third-generation Grubbs catalysts (G3) often have much faster initiation rates, which can be beneficial for polymerizing less reactive monomers before the catalyst decomposes.[9] | If the rate of polymerization is slow, catalyst decomposition can become a significant competing reaction, leading to low yields.[8] For some systems, polymerization and decomposition can occur on similar timescales.[4] |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Possible Cause | Troubleshooting Step | Explanation |
| Chain Transfer Reactions | 1. Lower Reaction Temperature: Decomposed catalyst species can sometimes catalyze side reactions, including chain transfer, which broadens the PDI. Lowering the temperature can help suppress these side reactions.[6] 2. Use Weakly Coordinating Ligands/Additives: In some cases, weakly coordinating ligands can stabilize the catalyst and prevent the formation of species that promote unwanted side reactions.[6] | Catalyst decomposition products, such as ruthenium-hydride species, can induce olefin isomerization and other side reactions that disrupt the controlled nature of a living polymerization.[10][11] |
| Slow Initiation Relative to Propagation | 1. Use a Fast-Initiating Catalyst: Employ a third-generation Grubbs catalyst (G3) or a Hoveyda-Grubbs catalyst, which generally exhibit faster initiation. This ensures all polymer chains start growing at approximately the same time.[9] | A broad PDI can result if the rate of initiation is significantly slower than the rate of propagation, leading to polymer chains of varying lengths. |
| Presence of Impurities | 1. Rigorous Purification: As with low yield, ensure all reagents and solvents are free of impurities that can act as chain transfer agents or cause sporadic catalyst deactivation. | Impurities can interfere with the polymerization kinetics, leading to a loss of control over the molecular weight distribution. |
Frequently Asked Questions (FAQs)
Q1: My norbornene monomer contains a primary amine. What is the best way to prevent catalyst decomposition?
A1: Primary amines are known to aggressively deactivate ruthenium catalysts through nucleophilic attack.[4][5] The recommended strategies are:
-
Protecting Group Chemistry: Protect the amine with a suitable protecting group (e.g., Boc) before polymerization and deprotect it after the reaction is complete.
-
Acid Additive: Add a stoichiometric amount of a strong acid, such as HCl, to the reaction mixture.[4][5] The acid will protonate the amine, forming an ammonium (B1175870) salt that is no longer nucleophilic and less likely to coordinate to the ruthenium center. This allows for the ROMP of otherwise challenging amine-bearing monomers.[4][5]
Q2: I am observing significant isomerization of the double bonds in my polymer backbone. What is causing this and how can I prevent it?
A2: Double bond isomerization is often caused by the formation of ruthenium-hydride species, which are common decomposition products of Grubbs catalysts, particularly at elevated temperatures.[10][11] To minimize isomerization:
-
Lower the Reaction Temperature: Many isomerization processes are suppressed at lower temperatures.[11]
-
Minimize Reaction Time: Use a faster initiating catalyst to complete the polymerization before significant decomposition and subsequent isomerization can occur.
-
Use Additives: In some cases, additives can suppress the formation or activity of the isomerization-active species.
Q3: What is the difference in stability between first, second, and third-generation Grubbs catalysts?
A3:
-
First-Generation (G1): Generally less active but can be more tolerant of certain functional groups. They are known to decompose at elevated temperatures to form ruthenium-hydride species.[10]
-
Second-Generation (G2): More active than G1 due to the N-heterocyclic carbene (NHC) ligand. However, they can also be prone to decomposition, and the dissociated phosphine (B1218219) ligand can interact with the catalyst.[3]
-
Third-Generation (G3): These are fast-initiating catalysts due to the labile pyridine (B92270) ligands.[9] Their high activity can be advantageous in polymerizing monomers quickly before significant catalyst decomposition occurs. However, they can also be susceptible to degradation by nucleophiles and bases.[4][5]
Q4: Can I run my ROMP reaction open to the air?
A4: While some modern Grubbs and Hoveyda-Grubbs catalysts are marketed as "air-tolerant" solids, their stability in solution, especially in the presence of monomers, is significantly reduced.[1][9] For well-controlled polymerizations with predictable molecular weights and low PDIs, it is strongly recommended to use an inert atmosphere.[2] Performing reactions open to the air can lead to catalyst deactivation by oxygen and moisture, resulting in lower yields and poor control.[1][2]
Quantitative Data Summary
Table 1: Effect of Additives on ROMP of an Amine-Containing Norbornene Monomer
| Additive | Monomer Conversion | Mn ( kg/mol ) | Đ (PDI) | Reference |
| None | Incomplete | - | - | [4] |
| HCl | Complete | 94.8 | 1.42 | [4] |
| Control (no amine) | Complete | 125.5 | 1.27 | [4] |
This table summarizes the effect of adding HCl to the ROMP of an amine-containing norbornene monomer, demonstrating that the additive enables complete polymerization, albeit with some loss of control over molecular weight and PDI compared to a control reaction without the amine.
Experimental Protocols
Protocol 1: General Procedure for ROMP of Norbornene with Minimized Catalyst Decomposition
-
Preparation of Glassware: All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool under a stream of dry nitrogen or argon.
-
Solvent and Monomer Purification: Use anhydrous, deoxygenated solvent. Solvents should be passed through an activated alumina column or distilled from an appropriate drying agent. The norbornene monomer should be purified to remove any potential inhibitors (e.g., by sublimation, recrystallization, or distillation).
-
Reaction Setup: Assemble the reaction flask on a Schlenk line or inside a glovebox.
-
Reagent Addition:
-
In the reaction flask, dissolve the purified norbornene monomer in the anhydrous solvent.
-
If required, add any stabilizers or additives (e.g., HCl for amine-containing monomers) at this stage.
-
In a separate flask inside the glovebox or under a positive pressure of inert gas, prepare a stock solution of the Grubbs catalyst in the reaction solvent.
-
-
Initiation: Rapidly inject the catalyst solution into the vigorously stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature. Monitor the progress of the reaction by taking aliquots for analysis (e.g., ¹H NMR to observe the disappearance of monomer olefinic protons).
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
Visualizations
References
- 1. React App [pmc.umicore.com]
- 2. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 3. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Influence of solvent polarity on Bicyclo[2.2.1]hept-2-ene polymerization yields.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Bicyclo[2.2.1]hept-2-ene (norbornene). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Issue: Low Polymerization Yield
Q1: My Ring-Opening Metathesis Polymerization (ROMP) of norbornene is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in norbornene ROMP can stem from several factors. Catalyst deactivation is a primary concern. Impurities in the monomer or solvent, such as moisture or oxygen, can poison the catalyst. Ensure your norbornene is freshly distilled and the solvent is anhydrous and thoroughly degassed. The choice of solvent itself has a significant impact on the polymerization yield. For instance, strongly coordinating solvents like dimethylformamide (DMF) can inhibit catalyst activity, while others like diethyl ether (Et₂O) and carbon disulfide (CS₂) have been shown to produce high yields.[1] In some cases, the use of a less polar solvent can minimize side reactions that consume the monomer or deactivate the catalyst.
Q2: I am experiencing low yields in the cationic polymerization of norbornene. What should I investigate?
A2: Cationic polymerization of norbornene is highly sensitive to reaction conditions. Low yields can be attributed to several factors:
-
Initiator/Co-initiator System: The choice and concentration of the Lewis acid initiator and a co-initiator (like water or a protic acid) are critical. An inappropriate ratio can lead to inefficient initiation or termination reactions.
-
Solvent Polarity: The polarity of the solvent plays a crucial role. While a certain degree of polarity is necessary to facilitate the ionization of the initiator-monomer complex, overly polar or nucleophilic solvents can compete with the monomer for the active cationic center, leading to termination and reduced yields. Non-polar or weakly polar solvents are often preferred.
-
Impurities: Trace amounts of water, alcohols, or other nucleophilic impurities can act as terminating agents, quenching the growing polymer chains and resulting in low yields. Rigorous drying of the monomer and solvent is essential.
Q3: My Ziegler-Natta polymerization of norbornene is not providing the expected yield. What are the common pitfalls?
A3: Ziegler-Natta polymerization is a complex heterogeneous catalytic process, and low yields can arise from several issues:
-
Catalyst Preparation and Activation: The ratio of the transition metal component (e.g., TiCl₄) to the organoaluminum co-catalyst (e.g., AlEt₃) is critical for catalyst activity. Improper preparation or aging of the catalyst can lead to low activity.
-
Solvent Choice: The polymerization is typically carried out in non-polar, inert solvents like heptane (B126788).[2] Polar solvents can react with and deactivate the catalyst components.
-
Monomer Purity: Impurities in the norbornene monomer, particularly those with active hydrogens (water, alcohols) or other coordinating groups, can poison the catalyst.
-
Temperature Control: The polymerization temperature can significantly affect the catalyst activity and stability, thereby influencing the yield.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the molecular weight and polydispersity index (PDI) of polynorbornene in ROMP?
A1: Solvent polarity can influence the rate of propagation and termination reactions in ROMP, which in turn affects the molecular weight and PDI. In some systems, polar coordinating solvents like THF can lead to lower molecular weights compared to less polar solvents like toluene.[3] This can be due to increased rates of chain transfer or termination reactions. High polydispersity can be a sign of slow initiation relative to propagation or the presence of chain transfer reactions, which can be exacerbated by certain solvents.
Q2: What are common side reactions in norbornene polymerization and how can the choice of solvent help mitigate them?
A2: Common side reactions include vinyl-type (addition) polymerization instead of or alongside ROMP, and secondary metathesis reactions that can lead to cyclic oligomers or a broadening of the molecular weight distribution. In cationic polymerization, skeletal rearrangements of the carbocation intermediate can lead to different polymer structures. The choice of solvent can influence the prevalence of these side reactions. For instance, in ROMP, a less coordinating solvent may favor the desired metathesis pathway. In cationic polymerization, a less polar solvent can sometimes suppress rearrangement reactions.
Q3: Can I use protic solvents for the ROMP of norbornene?
A3: Generally, traditional ROMP catalysts are sensitive to protic solvents. However, the development of more robust catalysts, particularly some ruthenium-based systems, has enabled ROMP to be carried out in the presence of protic solvents and even in water.[4] The success of such polymerizations is highly dependent on the specific catalyst used.
Q4: Why is my polynorbornene insoluble in common organic solvents?
A4: Insolubility of polynorbornene can be due to a very high molecular weight or cross-linking. Cross-linking can occur, for example, if norbornadiene is present as an impurity in the norbornene monomer, as it has two polymerizable double bonds.[1] Certain catalyst systems or reaction conditions might also promote side reactions that lead to cross-linked networks.
Data Presentation
Table 1: Influence of Solvent on the Yield of this compound Polymerization via ROMP with a Ditungsten Complex Catalyst.
| Entry | Solvent | Yield (%) |
| 1 | THF | Low |
| 2 | CH₂Cl₂ | High (fast gelation) |
| 3 | Toluene | Moderate |
| 4 | Et₂O | High |
| 5 | CS₂ | High |
| 6 | CH₃CN | No Polymerization |
| 7 | DME | No Polymerization |
Data adapted from a study on ROMP of norbornene with Na[W₂(µ-Cl)₃Cl₄(THF)₂] catalyst.[1]
Table 2: Effect of Solvent on the Yield and Tacticity of Cyclic Polynorbornene via REMP.
| Solvent | Yield (%) | % cis-selectivity |
| Toluene | 98 | >99 |
| Et₂O | 87 | >99 |
| THF | 98 | >99 |
| 2-MeTHF | 32 | 97 |
| Pyridine | 0 | - |
Data from a study on Ring-Expansion Metathesis Polymerization (REMP) of norbornene.[3]
Experimental Protocols
1. Ring-Opening Metathesis Polymerization (ROMP) of this compound using a Grubbs-type Catalyst
-
Materials:
-
This compound (norbornene), freshly sublimed or distilled.
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation).
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene).
-
Ethyl vinyl ether (for quenching).
-
Methanol (B129727) (for precipitation).
-
Schlenk flask and standard Schlenk line equipment.
-
-
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of norbornene to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the norbornene in the anhydrous, degassed solvent.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent.
-
Rapidly inject the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to stir at room temperature. The reaction time can vary from minutes to hours, depending on the catalyst generation and desired conversion. The mixture may become viscous or solidify.
-
Quench the polymerization by adding an excess of ethyl vinyl ether and stir for 30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
2. Cationic Polymerization of this compound
-
Materials:
-
This compound, dried over a suitable agent (e.g., CaH₂) and distilled.
-
Lewis acid initiator (e.g., BF₃·OEt₂ or AlCl₃).
-
Anhydrous, non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Methanol (for quenching and precipitation).
-
-
Procedure:
-
Under an inert atmosphere, add the purified norbornene and anhydrous solvent to a dry reaction flask equipped with a magnetic stir bar and cooled in an appropriate bath (e.g., dry ice/acetone).
-
Slowly add the Lewis acid initiator to the stirring solution. The concentration of the initiator will affect the polymerization rate and molecular weight.
-
Maintain the reaction at a low temperature to control the polymerization and minimize side reactions.
-
After the desired reaction time, quench the polymerization by adding cold methanol.
-
Precipitate the polymer by adding the reaction mixture to a larger volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
-
3. Ziegler-Natta Polymerization of this compound
-
Materials:
-
This compound, purified to remove oxygen and water.
-
Titanium tetrachloride (TiCl₄).
-
Triethylaluminum (B1256330) (AlEt₃).
-
Anhydrous, inert solvent (e.g., heptane or toluene).
-
Methanol with a small amount of HCl (for catalyst deactivation and polymer precipitation).
-
-
Procedure:
-
Set up a reaction vessel under a strict inert atmosphere.
-
Add the anhydrous solvent to the reactor, followed by the triethylaluminum co-catalyst.
-
Slowly add the titanium tetrachloride catalyst to the solution while stirring. The order of addition and the ratio of Al/Ti are crucial.
-
Age the catalyst mixture for a specific period at a controlled temperature.
-
Introduce the purified norbornene monomer into the reactor.
-
Control the reaction temperature and pressure as the polymerization proceeds.
-
After the desired time, terminate the polymerization by adding acidified methanol.
-
The polymer will precipitate. Collect the polymer by filtration, wash thoroughly with methanol to remove catalyst residues, and dry under vacuum.
-
Visualizations
References
Troubleshooting low molecular weight in polynorbornene synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with low molecular weight during the synthesis of polynorbornene via Ring-Opening Metathesis Polymerization (ROMP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the molecular weight of my polynorbornene unexpectedly low?
Low molecular weight in polynorbornene synthesis is a common issue that can stem from several factors throughout the experimental process. The most frequent causes include the presence of impurities that terminate the polymerization, incorrect stoichiometry between the monomer and initiator, suboptimal reaction conditions, or catalyst deactivation. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Below is a logical workflow to diagnose potential issues.
Q2: How do impurities affect polynorbornene molecular weight, and how can I remove them?
Impurities are a primary cause of low molecular weight in ROMP. The ruthenium, molybdenum, or tungsten-based catalysts used are sensitive to certain functional groups and atmospheric contaminants.[1][2]
-
Common Impurities: Water, oxygen, and functional groups on the monomer or in the solvent (e.g., amines, thiols, acids) can deactivate the catalyst, leading to premature chain termination.[2]
-
Purification: Monomers and solvents must be rigorously purified and dried. All solids should be dried under vacuum, and solvents should be purified by distillation if necessary.[3] Using degassed solvents and performing the reaction under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques is critical.[3]
| Impurity Source | Common Impurities | Effect on Polymerization | Recommended Purification Protocol |
| Norbornene Monomer | Water, residual cyclopentadiene, dicyclopentadiene (B1670491) dimers | Catalyst deactivation, chain termination | Sublimation or recrystallization. For liquid monomers, distillation under reduced pressure. |
| Solvent (e.g., DCM, THF) | Water, oxygen, peroxides (in THF), acidic stabilizers | Catalyst deactivation, side reactions | Distillation over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF). Degas via freeze-pump-thaw cycles. |
| Atmosphere | Oxygen, Moisture | Rapid catalyst decomposition | Perform all manipulations under an inert atmosphere (glovebox or Schlenk line). |
Q3: What is the relationship between the monomer-to-initiator ratio and the final molecular weight?
For a living polymerization like ROMP, the number-average molecular weight (Mn) is directly proportional to the molar ratio of monomer to initiator ([M]/[I]), assuming complete monomer conversion. Increasing the [M]/[I] ratio will result in a higher target molecular weight.[4][5][6]
Theoretical Mn = ([M]/[I]) x (MW of Monomer) + (MW of Initiator Fragments)
If the experimentally determined Mn is significantly lower than the theoretical value, it often points to issues like premature termination or the presence of chain transfer agents.
| Target [M]/[I] Ratio | Theoretical Mn ( g/mol ) for Norbornene (MW ≈ 94.16) | Potential Experimental Mn ( g/mol ) with Impurities | Likely Observation |
| 50:1 | ~4,700 | < 2,000 | High initiator concentration leads to many short chains. |
| 200:1 | ~18,800 | < 10,000 | Chain termination cuts polymer growth short. |
| 500:1 | ~47,100 | < 20,000 | Effect of impurities is more pronounced at high target MW. |
Q4: My initiator/catalyst appears to be inactive. What are the possible causes?
Catalyst inactivity is a frequent problem, especially for highly sensitive initiators like Grubbs' third-generation catalyst (G3).[1][7]
-
Improper Storage and Handling: Many ROMP catalysts are sensitive to air and moisture. They should be stored in a glovebox and handled under an inert atmosphere.
-
Catalyst Decomposition: The catalyst may have decomposed in solution before or during the polymerization. It is best practice to add the initiator solution quickly to the monomer solution.[3]
-
Inhibiting Functional Groups: If you are using a functionalized norbornene derivative, the functional group itself might be coordinating to and deactivating the metal center. Strongly coordinating groups like unprotected acids, primary amines, or thiols can poison the catalyst.[2]
Q5: How does reaction temperature affect the synthesis?
Temperature plays a complex role in ROMP. While higher temperatures can increase the rate of polymerization, they can also promote catalyst decomposition and unwanted side reactions, which can limit the final molecular weight.[8] For some catalyst systems, lower temperatures are beneficial for achieving better control over the polymerization and a narrower molecular weight distribution.[4][8] The optimal temperature depends on the specific catalyst and monomer used. For instance, with Grubbs' third-generation catalyst, lower temperatures (e.g., -20 °C to 0 °C) often yield polymers with lower dispersity.[8]
Key Experimental Protocols
Protocol 1: General Procedure for ROMP of Norbornene
This protocol is a representative example for synthesizing polynorbornene using a Grubbs-type catalyst.
-
Preparation: In a glovebox, add a stir bar and a calculated amount of norbornene monomer to a dry Schlenk flask.
-
Solvent Addition: Outside the glovebox, use a Schlenk line to evacuate the flask and backfill with argon (repeat 3 times). Add freshly distilled and degassed dichloromethane (B109758) (DCM) via a gas-tight syringe to achieve the desired monomer concentration (e.g., 0.5-1.0 M).
-
Initiation: In the glovebox, prepare a stock solution of the Grubbs' catalyst in degassed DCM. Calculate the volume needed to achieve the target [M]/[I] ratio.
-
Polymerization: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The solution will typically become more viscous as the polymerization proceeds. Allow the reaction to stir for the desired time (e.g., 1-3 hours) at a controlled temperature (e.g., room temperature).
-
Termination (Quenching): Terminate the polymerization by adding a small amount of a quenching agent, such as ethyl vinyl ether (excess), and stir for 20-30 minutes.[3]
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight. The precipitation step can be repeated to ensure the removal of residual monomer and catalyst byproducts.[3]
Protocol 2: Molecular Weight Analysis by Gel Permeation Chromatography (GPC/SEC)
GPC (also known as SEC) is the standard technique for measuring the molecular weight and polydispersity index (Đ) of polymers.[3][9]
-
Sample Preparation: Prepare a dilute solution of the purified polynorbornene in an appropriate solvent (e.g., THF or Chloroform) at a concentration of approximately 1-2 mg/mL.
-
Filtration: Filter the polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm PTFE) to remove any dust or particulate matter that could damage the GPC columns.
-
Analysis: Inject the filtered sample into the GPC system. The system separates polymer chains based on their size in solution.
-
Calibration: The molecular weight is determined by comparing the elution time of the sample to a calibration curve generated from polymer standards with known molecular weights (e.g., polystyrene standards).
-
Data Interpretation: The output provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). A Đ value close to 1.0 indicates a narrow distribution of polymer chain lengths, which is characteristic of a well-controlled, living polymerization.
References
- 1. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04078F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Chiral poly(aza-norbornene) derivatives with tunable tacticity and living ROMP capability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
Overcoming steric hindrance in functionalized Bicyclo[2.2.1]hept-2-ene reactions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with functionalized bicyclo[2.2.1]hept-2-ene (norbornene) derivatives. The inherent steric hindrance of this rigid bicyclic framework can present unique challenges in chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
Q1: My reaction yield is unexpectedly low. What are the common causes related to steric hindrance in this compound systems?
A1: Low yields in reactions involving functionalized norbornenes are frequently traced back to steric issues. Consider the following:
-
Steric Hindrance at the Double Bond: The bicyclic structure of norbornene presents two distinct faces for reagent attack: the exo and endo faces. The exo face is sterically less hindered, while the endo face is shielded by the C7-methylene bridge.[1] Most reagents will preferentially attack from the exo face. If your desired product requires endo attack, the activation barrier will be significantly higher, leading to low yields.
-
Substituent Effects: The size and position of substituents on the norbornene scaffold can dramatically impact reactivity. Large substituents on or near the reacting centers can block reagent access. For instance, in Palladium/Norbornene (Pd/NBE) cooperative catalysis, bulky substituents on the aryl halide substrate can prevent the necessary C-H activation step, resulting in low reactivity.
-
Catalyst Incompatibility: The catalyst's steric bulk may be incompatible with the substituted norbornene. Large ligands on a metal catalyst can clash with substituents on the substrate, preventing efficient coordination and turnover. Systematic studies have shown that the influence of steric hindrance is essential in catalyst performance.[2]
-
Unfavorable Reaction Conformation: The rigid conformation of the norbornene system might hold the reactive groups in an orientation that is not conducive to the desired reaction pathway, leading to side reactions or no reaction at all.
Q2: I am observing poor stereoselectivity (exo/endo mixture). How can I improve it?
A2: Achieving high stereoselectivity is a common challenge. Here are some strategies:
-
Catalyst/Ligand Modification: In metal-catalyzed reactions, the choice of ligand is crucial. Bulky ligands can effectively block one face of the substrate, thereby directing the reaction to the other. For asymmetric reactions, chiral ligands are employed to create a chiral pocket around the metal center, favoring the formation of one enantiomer.
-
Change of Reagents: Employing sterically more demanding reagents can amplify the inherent steric differences between the exo and endo faces, leading to higher selectivity for the less hindered exo product.
-
Solvent Effects: The solvent can influence the transition state geometry. A hydrogen-bonded solvent cage, for example, can create differential steric influences around a catalyst site, which has been shown to promote alternating copolymerization of norbornene and cyclopentene (B43876).[3]
-
Temperature Optimization: Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which is typically the one leading to the sterically favored product.
Q3: In my Palladium/Norbornene (Catellani-type) reaction, I'm getting significant side products and low yield of the desired di-functionalized arene. How can I troubleshoot this?
A3: The Catellani reaction is sensitive to steric effects, often leading to undesired pathways.
-
The "Ortho Constraint": When using ortho-unsubstituted aryl halides, you may observe the formation of norbornyl benzocyclobutene side-products or di-ortho-functionalization instead of the desired mono-ortho-functionalization.[4] This is often due to the slow extrusion of norbornene from the palladacycle intermediate in the absence of steric push from an ortho substituent.
-
Solution - Structurally Modified Norbornenes (smNBEs): To overcome this, employ a structurally modified norbornene. Bridgehead-substituted NBEs, for example, can dramatically improve yields and selectivity by facilitating the desired catalytic cycle and preventing side reactions. NBEs with substituents at the C1, C2, or C5 positions have been designed to modulate reaction selectivity.[4][5]
-
Ligand and Additive Optimization: The addition of specific ligands, such as electron-poor olefins, can sometimes be crucial to obtain the desired product selectively.[6] Similarly, additives like acetic acid (HOAc) may be required to promote key steps like C-H palladation.[5]
Below is a troubleshooting workflow for addressing common issues in these reactions.
Caption: Troubleshooting workflow for low yield/selectivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difference in reactivity between the exo and endo faces of this compound?
A1: The this compound molecule has a strained, bridged structure.[7] The key feature is the methylene (B1212753) group at the C7 position, which forms a "roof" over the C5-C6 bond. This bridge sterically shields the endo face of the double bond (C2=C3). Consequently, incoming reagents experience less steric repulsion when approaching from the more open exo face. This inherent structural bias is the primary reason for the common preference for exo functionalization.[1]
Caption: Steric hindrance in exo vs. endo attack pathways.
Q2: How do substituents at the C7 (bridge) position affect reactivity?
A2: Substituents at the C7 position have a profound impact. They can increase the steric bulk on the exo face, potentially altering the typical exo:endo selectivity. Furthermore, stereoelectronic effects from C7 substituents can influence the reactivity of the double bond. A study on 2,3-diazathis compound (DBH) derivatives showed that substituents at the C7 bridge carbon can affect the photoreaction pathways of the remote azo chromophore.[8][9]
Q3: Can steric hindrance be used to our advantage in synthesis?
A3: Absolutely. Steric hindrance can be a powerful tool for controlling regioselectivity and stereoselectivity. By carefully choosing the steric properties of the substrate, reagents, and catalyst, chemists can direct a reaction to a specific site on a molecule. For example, in the Catellani reaction, the steric bulk of an ortho-substituent on an aryl halide is used to promote the desired reaction pathway and prevent side reactions. This principle of "steric directing groups" is a common strategy in modern organic synthesis.
Quantitative Data
The following tables summarize data on how modifying the norbornene structure can overcome steric challenges and improve reaction outcomes.
Table 1: Effect of Bridgehead-Substituted Norbornenes on Overcoming the ortho-Constraint in a Catellani-Type Reaction
Reaction: meta-C-H functionalization of an aryl halide without a directing ortho-substituent.
| Entry | Norbornene Mediator (NBE) | Substituent at Bridgehead | Yield (%) | meta:para ratio |
| 1 | Standard NBE | H | Low | - |
| 2 | N7 | Hexyl | 77 | 10:1 |
| 3 | N8 | Cyclohexyl | 39 | - |
Data highlights that a hexyl group at the bridgehead (N7) dramatically improves yield and selectivity compared to an unsubstituted NBE or a bulkier cyclohexyl-substituted NBE (N8).
Table 2: Effect of C2-Substituted Norbornenes on meta-Amination Yield
Reaction: meta-C-H amination of aniline (B41778) derivatives.
| Entry | Norbornene Mediator (NBE) | Substituent at C2 | Yield (%)[4] |
| 1 | N1 | H | < 10 |
| 2 | N9 | Methyl Carboxylate | ~60 |
Data shows a significant yield improvement when switching from standard norbornene (N1) to a C2-substituted variant (N9) for this specific transformation.[4]
Experimental Protocols
Protocol 1: General Procedure for Pd/NBE-Catalyzed meta-C-H Functionalization using a Bridgehead-Substituted Norbornene
This protocol is a generalized representation based on methodologies described for overcoming the ortho-constraint in Catellani-type reactions.
1. Reagent Preparation:
- In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), the bridgehead-substituted norbornene (e.g., N7, 1.5-2.0 equiv), the coupling partner (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a suitable ligand (if required) to an oven-dried reaction vial.
- Add a carbonate base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
2. Reaction Setup:
- Seal the vial with a Teflon-lined cap.
- Remove the vial from the glovebox and add the appropriate degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
- Place the reaction vial in a pre-heated oil bath or heating block set to the desired temperature (typically 80-120 °C).
3. Reaction Monitoring:
- Stir the reaction mixture vigorously for the specified time (12-24 hours).
- Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.
4. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to isolate the desired functionalized product.
Below is a simplified diagram of the catalytic cycle highlighting the role of norbornene.
Caption: Simplified Catellani catalytic cycle.
References
- 1. The exo face of this compound (norbornene) is less sterically .. [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alternating ring-opening metathesis copolymerization of this compound and cyclopentene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Structurally Modified Norbornenes: A Key Factor to Modulate Reaction Selectivity in the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Norbornene [chemeurope.com]
- 8. Substituent effect on reactivity of triplet excited state of 2,3-diazabicyclo[2.2.1]hept-2-enes, DBH derivatives: α C-N bond cleavage versus β C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Molybdenum(II) and Tungsten(II) Catalysts in Norbornene Polymerization
Guide for Researchers and Drug Development Professionals
The Ring-Opening Metathesis Polymerization (ROMP) of norbornene and its derivatives is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with diverse and tunable properties. Among the array of catalysts developed for this transformation, well-defined Schrock-type Molybdenum(II) and Tungsten(II) imido-alkylidene complexes stand out for their high activity and exceptional control over polymer microstructure. This guide provides an objective comparison of Mo(II) and W(II) catalysts, supported by experimental data, to aid researchers in catalyst selection for specific applications.
Catalyst Performance: A Head-to-Head Comparison
The choice between Molybdenum and Tungsten catalysts often hinges on the desired polymer stereochemistry. While both can achieve high monomer conversion and produce polymers with controlled molecular weights, they typically yield different polymer tacticities. Well-defined Mo(II) biphenolate catalysts are renowned for producing cis,isotactic polynorbornene, whereas W(II) Monoaryloxide Pyrrolide (MAP) catalysts are leading systems for generating cis,syndiotactic polymers.[1][2] This difference in stereocontrol is critical as it directly influences the physical properties of the resulting material.
Another class of catalysts, bis(acetonitrile) complexes of Mo(II) and W(II), also serve as effective single-component initiators, demonstrating high cis-selectivity, particularly in coordinating solvents like THF.[3]
Table 1: Performance of Mo(II) vs. W(II) Catalysts in Norbornene ROMP
| Catalyst Type | Metal Center | Catalyst Example | Monomer Conversion | Predominant Stereochemistry | Tacticity | Mn (kDa) | PDI | Ref. |
| Biphenolate Imido Alkylidene | Mo(II) | Mo(NAr)(CHCMe₂Ph)(Biphen)¹ | >99% | >98% cis | >98% Isotactic | 10.3 | 1.12 | [1] |
| Monoaryloxide Pyrrolide (MAP) | W(II) | W(O)(CHCMe₂Ph)(Pyrrolide)(OAr)¹ | >99% | >98% cis | >98% Syndiotactic | 11.2 | 1.10 | [1] |
| Bis(acetonitrile) Carbonyl | Mo(II) | [Mo(η³-C₃H₅)Cl(CO)₂(NCMe)₂] | High | ~95% cis (in THF) | Not Reported | - | - | [3] |
| Bis(acetonitrile) Carbonyl | W(II) | [W(η³-C₃H₅)Cl(CO)₂(NCMe)₂] | High | ~96% cis (in THF) | Not Reported | - | - | [3] |
| Bimetallic Halide | W(II) | Na[W₂(µ-Cl)₃Cl₄(THF)₂] | High | 80-86% cis | Not Reported | High | - | [4] |
¹Data for 100 equivalents of norbornene polymerized at room temperature in dichloromethane (B109758).
Logical Workflow: ROMP Mechanism
The polymerization proceeds via the well-established Chauvin mechanism for olefin metathesis. The process is initiated by the coordination of a norbornene monomer to the metal-alkylidene catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to open the norbornene ring and generate a new propagating metal-alkylidene species, which continues the catalytic cycle.
Caption: The Chauvin mechanism for Ring-Opening Metathesis Polymerization (ROMP).
Experimental Protocols
The following is a generalized protocol for the ROMP of norbornene using a Schrock-type Mo(II) or W(II) catalyst. Note: These catalysts are highly sensitive to air and moisture, and all manipulations must be performed under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents.
Materials and Reagents
-
Monomer: Norbornene, recrystallized from methanol (B129727) or sublimed prior to use.
-
Catalyst: Mo(II) or W(II) initiator (e.g., Mo(NAr)(CHCMe₂Ph)(Biphen)).
-
Solvent: Anhydrous dichloromethane (DCM) or toluene, purified by passing through a solvent purification system.
-
Quenching Agent: Benzaldehyde or ethyl vinyl ether.
-
Precipitation Solvent: Methanol.
General Polymerization Procedure
-
Preparation: In a glovebox, a stock solution of the catalyst is prepared by dissolving a known mass of the Mo(II) or W(II) complex in the chosen anhydrous solvent. A separate stock solution of the norbornene monomer is also prepared.
-
Initiation: In a vial equipped with a magnetic stir bar, the desired amount of the norbornene stock solution is added. The reaction is initiated by the rapid injection of the catalyst stock solution. The monomer-to-catalyst ratio is typically between 100:1 and 1000:1, depending on the target molecular weight.[1]
-
Polymerization: The reaction mixture is stirred at room temperature. For highly active catalysts like the ones described in Table 1, polymerization is often extremely rapid, with a significant increase in viscosity observed within seconds to minutes.[1] The reaction is typically allowed to proceed for 5 to 60 minutes to ensure complete monomer consumption.
-
Termination: The polymerization is terminated by adding an excess of a quenching agent, such as benzaldehyde. The mixture is stirred for an additional 20-30 minutes.
-
Isolation: The reaction vial is removed from the glovebox, and the viscous polymer solution is slowly added to a large volume of rapidly stirring methanol. The polynorbornene precipitates as a white, fibrous solid.
-
Purification: The solid polymer is collected by filtration, washed with additional methanol, and dried under vacuum to a constant weight. Yields are typically quantitative.[1]
Polymer Characterization
-
Stereochemistry (% cis/trans): Determined by ¹H and ¹³C NMR spectroscopy. For polynorbornene, cis olefinic protons typically appear around 5.21 ppm, while trans olefinic protons are found near 5.35 ppm in ¹H NMR spectra.[1]
-
Molecular Weight (Mn) and Polydispersity Index (PDI): Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) calibrated with polystyrene or polybutadiene (B167195) standards.
This guide highlights that both Mo(II) and W(II) complexes are exceptionally potent catalysts for norbornene ROMP. The primary differentiating factor is their influence on polymer tacticity, with Mo-biphenolate and W-MAP systems providing unparalleled access to highly stereoregular cis,isotactic and cis,syndiotactic polynorbornene, respectively. This distinction is crucial for researchers aiming to control the macroscopic properties of the final polymeric materials.
References
A Comparative Guide to the Reactivity of Bicyclo[2.2.1]hept-2-ene and Cyclopentene in Alternating Ring-Opening Metathesis Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of bicyclo[2.2.1]hept-2-ene (commonly known as norbornene, NBE) and cyclopentene (B43876) (CP) in Ring-Opening Metathesis Polymerization (ROMP), with a focus on achieving alternating copolymers. The significant difference in ring strain between the highly strained norbornene and the less strained cyclopentene presents unique challenges and opportunities in copolymer synthesis. While statistical copolymerization is more common, recent advances in catalyst design have enabled the synthesis of highly alternating structures. This guide summarizes key experimental data, provides detailed protocols, and visualizes the polymerization pathways to aid researchers in selecting appropriate monomers and conditions for their specific applications.
Fundamental Reactivity in ROMP
The reactivity of cyclic olefins in ROMP is largely dictated by their ring strain. Norbornene possesses a high degree of ring strain, making it significantly more reactive towards ROMP than cyclopentene.[1][2] This inherent difference in reactivity is a critical factor in their copolymerization behavior. In a statistical copolymerization using traditional catalysts like the first-generation Grubbs' catalyst, norbornene is incorporated into the polymer chain at a much higher rate than cyclopentene.[1][2]
To achieve a controlled alternating sequence of norbornene and cyclopentene units, specialized catalytic systems are required. These systems often employ catalysts with specific steric and electronic properties that can modulate the reactivity of the propagating species and selectively favor the cross-propagation reaction over homopolymerization of either monomer.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from studies on both statistical and alternating copolymerization of norbornene and cyclopentene.
Table 1: Statistical Copolymerization of Norbornene (NBE) and Cyclopentene (CP) using First-Generation Grubbs' Catalyst
| Monomer Feed Ratio (NBE/CP) | Copolymer Composition (NBE/CP) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 20/80 | 49/51 | 11,700 | 1.76 | [1] |
| 40/60 | 65/35 | 18,300 | 1.83 | [1] |
| 50/50 | 73/27 | 23,600 | 1.85 | [1] |
| 60/40 | 77/23 | 29,800 | 1.88 | [1] |
| 80/20 | 87/13 | 42,100 | 1.95 | [1] |
Data from a study on the statistical copolymerization of NBE and CP. Note that the copolymer composition is enriched in the more reactive norbornene monomer across all feed ratios.
Table 2: Reactivity Ratios for Statistical Copolymerization of NBE and CP
| Method | r_NBE | r_CP | Reference |
| Finemann-Ross | 0.76 ± 0.06 | 0.06 ± 0.003 | [1] |
| Inverted Finemann-Ross | 0.78 ± 0.07 | 0.07 ± 0.004 | [1] |
| Kelen-Tüdos | 0.82 ± 0.10 | 0.07 ± 0.005 | [1] |
| COPOINT | 0.77 ± 0.14 | 0.02 ± 0.001 | [1] |
The reactivity ratios (r_NBE and r_CP) for the statistical copolymerization of norbornene and cyclopentene using a first-generation Grubbs' catalyst. A higher r_NBE value indicates a preference for norbornene homopolymerization, while a lower r_CP value indicates a disfavoring of cyclopentene homopolymerization.
Table 3: Alternating Copolymerization of Norbornene (NBE) and Cyclopentene (CPE) using Ruthenium Catalysts with Unsymmetrical NHC Ligands
| Catalyst | NBE:CPE Ratio | Alternating Diads (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) | Reference |
| 1 | 1:15 | 92 | 110,000 | 2.28 | -31.7 | [3] |
| 2 | 1:15 | 92 | 180,000 | 1.98 | -30.5 | [3] |
| 3 | 1:15 | 92 | 210,000 | 1.87 | -29.8 | [3] |
| 4 | 1:15 | 91 | 330,000 | 2.12 | -30.9 | [3] |
Data from a study on the alternating copolymerization of NBE and CPE using specialized ruthenium catalysts. High percentages of alternating diads are achieved, indicating a high degree of sequence control.
Experimental Protocols
1. Statistical Copolymerization of Norbornene and Cyclopentene
-
Materials: First-generation Grubbs' catalyst, norbornene (NBE), cyclopentene (CP), dichloromethane (B109758) (CH2Cl2), methanol.
-
Procedure: The ROMP copolymerization of NBE with CP is conducted in CH2Cl2 solutions at 0 °C. In a typical experiment, a predetermined amount of NBE and CP are dissolved in CH2Cl2 in a Schlenk flask under an inert atmosphere. The solution is cooled to 0 °C, and a solution of the first-generation Grubbs' catalyst in CH2Cl2 is added. The polymerization is allowed to proceed for a specific time to achieve low conversion (typically less than 20%) to satisfy the differential copolymerization equation. The reaction is then terminated by the addition of a small amount of ethyl vinyl ether. The resulting polymer is precipitated by pouring the solution into a large volume of methanol, filtered, and dried under vacuum.[1]
2. Alternating Copolymerization of Norbornene and Cyclopentene
-
Materials: Ruthenium catalysts with unsymmetrical N-heterocyclic carbene (NHC) ligands (e.g., as described in the reference), norbornene (NBE), cyclopentene (CPE), dichloromethane (CH2Cl2), ethyl vinyl ether, methanol.
-
Procedure: The alternating ROMP of NBE and CPE is carried out under a nitrogen atmosphere in CH2Cl2 at 30 °C. In a representative experiment, the desired amounts of NBE and CPE are dissolved in CH2Cl2 in a Schlenk flask. The catalyst solution in CH2Cl2 is then added to the monomer solution. An immediate increase in viscosity is typically observed. The polymerization is allowed to proceed for a set time (e.g., 15 minutes) before being terminated by the addition of ethyl vinyl ether. The copolymer is then isolated by precipitation into methanol, followed by filtration and drying under vacuum.[3]
Visualization of Polymerization Pathways
The following diagrams illustrate the mechanistic differences between statistical and alternating ROMP of norbornene and cyclopentene.
Caption: Comparison of statistical and alternating ROMP pathways for norbornene and cyclopentene.
Conclusion
The copolymerization of this compound and cyclopentene via ROMP offers a versatile platform for creating polymers with a range of properties. While the inherent reactivity difference leads to statistical copolymers with conventional catalysts, the use of specialized ruthenium catalysts bearing unsymmetrical NHC ligands allows for the synthesis of highly alternating structures. This guide provides the necessary data and protocols to assist researchers in navigating the complexities of this copolymerization system, enabling the rational design of polymers with controlled microstructures for advanced applications. The choice between a statistical or alternating approach will depend on the desired final properties of the material, with alternating copolymers offering a higher degree of precision in monomer placement.
References
- 1. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst [mdpi.com]
- 2. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectroscopic Fingerprints: A Comparative Guide to the Structural Confirmation of Bicyclo[2.2.1]hept-2-ene Derivatives
For researchers, scientists, and drug development professionals, the rigid bicyclo[2.2.1]hept-2-ene scaffold, also known as norbornene, is a cornerstone in the design of novel therapeutics and advanced materials. Its unique strained ring system imparts distinct chemical properties that are leveraged in various applications. The precise structural characterization of its derivatives is paramount for ensuring efficacy and safety. This guide provides a comparative analysis of spectroscopic data for the structural confirmation of various this compound derivatives, supported by detailed experimental protocols.
The structural elucidation of these bicyclic compounds relies heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of this compound derivatives, offering a comparative overview for researchers.
¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of this compound derivatives, providing information on the chemical environment, connectivity, and stereochemistry of protons. The characteristic olefinic protons typically appear in the downfield region, while the bridgehead and methylene (B1212753) bridge protons are found upfield. The distinction between exo and endo isomers is often discernible through analysis of coupling constants and chemical shifts.[1]
| Compound | H-2, H-3 (Olefinic) | H-1, H-4 (Bridgehead) | Other Key Protons | Solvent |
| This compound | ~6.1 ppm (m) | ~2.8 ppm (m) | H-7 (bridge): ~1.5 & 1.2 ppm | CDCl₃ |
| endo-5-Chlorothis compound | 6.28 (dd), 6.05 (dd) | 3.10 (bs), 2.95 (bs) | H-5 (CHCl): 4.55 (bs) | CDCl₃ |
| exo-5-Chlorothis compound | 6.15 (m) | 2.85 (bs), 2.70 (bs) | H-5 (CHCl): 3.90 (bs) | CDCl₃ |
| endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | 5.94 (m), 6.19 (m) | 2.90 (s), 3.21 (s) | OCH₂: 4.05-4.13 (m) | CDCl₃ |
| exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester | 6.10 (dd), 6.13 (dd) | 2.89-2.95 (m), 3.03 (s) | OCH₂: 4.14 (q) | CDCl₃ |
Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and bs (broad singlet).[1]
¹³C NMR Spectroscopic Data
Carbon NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the olefinic carbons are distinct from the saturated carbons of the bicyclic system.
| Compound | C-2, C-3 (Olefinic) | C-1, C-4 (Bridgehead) | Other Key Carbons | Solvent |
| This compound | ~135 ppm | ~42 ppm | C-7 (bridge): ~48 ppm | CDCl₃ |
| endo-5-Chlorothis compound | 138.8, 132.0 | 45.8, 43.8 | C-5 (CHCl): 63.0 | CDCl₃ |
| exo-5-Chlorothis compound | 136.5, 135.9 | 46.9, 42.9 | C-5 (CHCl): 65.5 | CDCl₃ |
| Bicyclo[2.2.1]heptan-2-one | - | 50.4, 45.2 | C=O: 217.0 | CDCl₃ |
Note: Chemical shifts (δ) are in ppm relative to TMS.[1]
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, key vibrational bands include the C=C stretch of the double bond and the C-H stretches of the olefinic and aliphatic protons.
| Compound | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~1645 | ~3100 | 2800-3000 | - |
| Bicyclo[2.2.1]heptan-2-one | - | - | 2870-2957 | C=O Stretch: ~1745 |
| 5-Chloromethyl this compound | 1645 | 3100 | 2800-3000 | C-Cl Stretch: ~700-800 |
Note: Frequencies are given in reciprocal centimeters (cm⁻¹).[2]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound derivatives, the molecular ion peak (M⁺) is typically observed, and fragmentation often involves retro-Diels-Alder reactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₇H₁₀ | 94.16 | 94 (M⁺), 66 (M⁺ - C₂H₄) |
| 2,3-Dimethylthis compound | C₉H₁₄ | 122.21 | 122 (M⁺), 107, 91 |
| 1,7,7-Trimethylthis compound | C₁₀H₁₆ | 136.23 | 136 (M⁺), 121, 93 |
Note: m/z refers to the mass-to-charge ratio.[3][4]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. For quantitative measurements, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds to ensure full relaxation of protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[5]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (for liquid samples):
-
Sample Preparation (Neat/Thin Film): Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.[4]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample holder to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Spectrum: Place the prepared salt plates in the sample holder and acquire the IR spectrum.
-
Data Acquisition: Typically, spectra are recorded from 4000 to 400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern, and to assess the purity of volatile derivatives.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound derivative in a volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Injector: Set to a temperature that ensures rapid volatilization of the sample without thermal decomposition (e.g., 250 °C).
-
Column: Use a capillary column appropriate for the separation of non-polar to moderately polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Program: A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV is commonly used.
-
Mass Analyzer: Set to scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with library databases for confirmation.
Visualizing the Workflow
The systematic approach to the structural confirmation of this compound derivatives can be visualized as a logical workflow.
References
Validating Reaction Mechanisms: A Comparative Guide to Phenylselenyl Chloride Addition to Norbornenes
For Researchers, Scientists, and Drug Development Professionals
The electrophilic addition of phenylselenyl chloride (PhSeCl) to norbornene and its derivatives is a cornerstone reaction in organoselenium chemistry, providing a reliable method for the introduction of selenium functionalities into complex bicyclic systems. The precise mechanism of this addition, however, has been a subject of detailed investigation, with experimental and computational studies aiming to elucidate the nature of the intermediates and the factors governing the stereochemical outcome. This guide offers a comparative analysis of the proposed reaction mechanisms, supported by experimental data, to provide a clear framework for validating the operative pathways.
Proposed Reaction Mechanisms: A Comparative Overview
The addition of phenylselenyl chloride to norbornenes is widely accepted to proceed through an electrophilic attack of the phenylselenyl cation (PhSe⁺) on the double bond. The primary mechanistic debate centers on the nature of the cationic intermediate and the subsequent nucleophilic attack by the chloride ion. Two principal mechanisms are generally considered:
-
The Seleniranium Ion Mechanism (Path A): This mechanism involves the formation of a bridged, three-membered seleniranium ion intermediate. This intermediate is then attacked by the chloride ion in an anti-fashion, leading to the observed trans-addition product. For norbornene, the steric hindrance of the bicyclic framework dictates that the initial electrophilic attack occurs from the less hindered exo face. The subsequent nucleophilic attack of the chloride ion then occurs at the endo face.
-
The Open Carbocation Mechanism (Path B): An alternative, though generally considered less likely, mechanism involves the formation of a classical, open carbocation after the initial electrophilic attack. This carbocation would then be susceptible to attack by the chloride ion. However, this mechanism does not readily account for the high degree of stereoselectivity observed in these reactions. The formation of a non-classical carbocation, with charge delocalization, is also a theoretical possibility in the norbornyl system, which could influence the regioselectivity of the addition to substituted norbornenes.
The validation of the dominant seleniranium ion mechanism over the open carbocation alternative relies on a combination of stereochemical and regiochemical studies of the reaction products, supported by spectroscopic and computational evidence.
Experimental Validation and Data Presentation
Product Distribution in the Addition to 5-Substituted-2-Norbornenes
A key study by Happer and White provides quantitative data on the product distribution for the addition of phenylselenyl chloride to a series of 5-substituted-2-norbornenes. The reaction consistently yields adducts with the phenylselanyl group in the exo position and the chloro group in the endo position, which strongly supports the bridged seleniranium ion intermediate that blocks the exo face from nucleophilic attack.
The regioselectivity of the addition is influenced by the electronic nature of the substituent at the 5-position. The two possible regioisomers are the 2-chloro-3-(phenylselanyl) adduct (anti-Markovnikov) and the 3-chloro-2-(phenylselanyl) adduct (Markovnikov). The relative yields of these adducts provide insight into the electronic effects on the stability of the seleniranium ion and the transition state of the nucleophilic attack.
| Substituent (X) at C-5 | % 2-chloro-3-phenylselanyl Adduct | % 3-chloro-2-phenylselanyl Adduct |
| exo-CN | 75 | 25 |
| endo-CN | 80 | 20 |
| exo-CO₂Me | 70 | 30 |
| endo-CO₂Me | 75 | 25 |
| exo-CH₂OAc | 60 | 40 |
| endo-CH₂OAc | 70 | 30 |
| exo-Ph | 55 | 45 |
| endo-Ph | 65 | 35 |
| H | 50 | 50 |
Data summarized from Happer and White, Aust. J. Chem. 2008, 61, 283–287.
Spectroscopic Characterization
Note: The absence of readily available, detailed spectroscopic data for the parent norbornene adduct highlights a gap in the literature and an opportunity for further research to fully characterize these fundamental compounds.
Experimental Protocols
The following is a generalized experimental protocol for the addition of phenylselenyl chloride to a 5-substituted-2-norbornene, based on the procedure described by Happer and White.
Materials:
-
5-substituted-2-norbornene
-
Phenylselenyl chloride
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
In a suitable reaction vessel, dissolve the 5-substituted-2-norbornene in a minimal amount of dry dichloromethane.
-
To this solution, add a solution of phenylselenyl chloride in dichloromethane dropwise with stirring at room temperature.
-
Continue the addition until a faint persistent yellow or orange color of the phenylselenyl chloride is observed, indicating the complete consumption of the alkene.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of the two regioisomeric adducts, can be analyzed by ¹H NMR spectroscopy to determine the product ratio.
-
Further purification of the individual isomers can be achieved by column chromatography on silica (B1680970) gel.
Visualization of Reaction Mechanisms
To visually compare the proposed mechanistic pathways, the following diagrams were generated using the DOT language.
Comparison of catalytic activity of CNN and PCN pincer palladium complexes in norbornene polymerization.
A Comparative Guide to the Catalytic Activity of CNN and PCN Pincer Palladium Complexes in Norbornene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of two distinct pincer palladium complexes, CNN and PCN, in the vinyl-type addition polymerization of norbornene. The data and protocols presented are derived from a comprehensive study on the synthesis, characterization, and catalytic application of these complexes. The aim is to furnish researchers with the necessary information to select the optimal catalyst system for their specific polynorbornene synthesis needs.
Comparative Analysis of Catalytic Performance
A series of chiral and achiral CNN pincer palladium(II) complexes and PCN pincer palladium(II) complexes were synthesized and their catalytic activity in norbornene polymerization was evaluated in the presence of different cocatalysts, namely ethylaluminum dichloride (EtAlCl₂), diethylaluminum chloride (Et₂AlCl), and methylaluminoxane (B55162) (MAO).[1][2][3] The performance of these catalysts is summarized in the tables below.
Table 1: Norbornene Polymerization with CNN Pincer Pd(II) Complexes and Et₂AlCl Cocatalyst
| Catalyst | Cocatalyst | Al/Pd Ratio | Time (min) | Conversion (%) | Catalytic Activity (x 10⁶ g PNB (mol Pd)⁻¹ h⁻¹) |
| 1a | Et₂AlCl | 2000 | 10 | 99.5 | 9.60 |
| 1b | Et₂AlCl | 2000 | 10 | 77.4 | 4.64 |
| 1c | Et₂AlCl | 2000 | 10 | 65.7 | 3.94 |
| 2a | Et₂AlCl | 2000 | 10 | 72.3 | 4.34 |
Reaction conditions: 2 µmol of Pd catalyst, 5 mL of chlorobenzene (B131634), 1.0 mL of norbornene solution (4.7 M in chlorobenzene), 30 °C.[1]
Table 2: Norbornene Polymerization with PCN Pincer Pd(II) Complexes and MAO Cocatalyst
| Catalyst | Cocatalyst | Al/Pd Ratio | Time (min) | Conversion (%) | Catalytic Activity (x 10⁶ g PNB (mol Pd)⁻¹ h⁻¹) |
| 3a | MAO | 2000 | 10 | 85.3 | 5.12 |
| 3b | MAO | 2000 | 10 | 78.5 | 4.71 |
| 3c | MAO | 2000 | 10 | 98.8 | 5.93 |
| 4a | MAO | 2000 | 10 | 69.2 | 4.15 |
Reaction conditions: 2 µmol of Pd catalyst, 5 mL of chlorobenzene, 1.0 mL of norbornene solution (4.7 M in chlorobenzene), 30 °C.[1]
Key Findings
The study reveals that the choice of cocatalyst significantly influences the catalytic activity of both CNN and PCN pincer palladium complexes.[1]
-
CNN pincer Pd(II) complexes demonstrated superior performance with Et₂AlCl as the cocatalyst, achieving a near-quantitative monomer conversion of 99.5% and a catalytic activity of 9.60 x 10⁶ g of PNB (mol of Pd)⁻¹h⁻¹.[1]
-
PCN pincer Pd(II) complexes , conversely, exhibited higher efficacy with MAO as the cocatalyst, reaching a monomer conversion of 98.8% and a catalytic activity of 5.93 x 10⁶ g of PNB (mol of Pd)⁻¹h⁻¹.[1]
It was also observed that with EtAlCl₂ as the cocatalyst, the CNN pincer complexes generally showed higher monomer conversion rates (65.7–79.2%) and catalytic activities (4.06–4.89 × 10⁶ g of PNB (mol of Pd)⁻¹h⁻¹) compared to the PCN pincer complexes (25.9–85.3% conversion and 0.53–1.76 × 10⁶ g of PNB (mol of Pd)⁻¹h⁻¹).[1] This difference in activity with EtAlCl₂ was attributed to greater steric hindrance around the active metal center in the PCN complexes.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Achiral PCN Pincer Pd(II) Complexes (e.g., 3a-e)
The synthesis of the achiral PCN pincer Pd(II) complexes was accomplished in two main steps.[1][4]
-
Ligand Synthesis: An equimolar amount of the corresponding aniline (B41778) and 2-(diphenylphosphinoxy)benzaldehyde is dissolved in ethanol. The mixture is then heated at 80 °C for 12 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the phosphinite-imine ligand.[1]
-
Complexation: The synthesized ligand and palladium(II) chloride are suspended in toluene. The mixture is stirred at 100 °C for 24 hours. After cooling, the solvent is removed under reduced pressure. The residue is then washed with diethyl ether and dried under vacuum to afford the final PCN pincer palladium complex.[1]
The synthesized complexes were characterized using ¹H NMR, ¹³C{¹H} NMR, and ³¹P{¹H} NMR spectroscopy, as well as elemental analysis.[1][2][3]
General Procedure for Norbornene Polymerization
The polymerization of norbornene was carried out in a Schlenk tube under a nitrogen atmosphere.
-
A solution of the palladium catalyst in chlorobenzene is placed in the Schlenk tube.
-
The desired amount of the cocatalyst (EtAlCl₂, Et₂AlCl, or MAO solution in toluene) is added.
-
The mixture is stirred for 1 minute at the reaction temperature (30 °C).
-
A solution of norbornene in chlorobenzene is then injected to initiate the polymerization.
-
After the specified reaction time (e.g., 10 minutes), the polymerization is quenched by the addition of a 10% HCl solution in ethanol.
-
The resulting polymer is precipitated, filtered, washed thoroughly with ethanol, and then dried to a constant weight in a vacuum oven at 60 °C.[1]
Logical Workflow of Catalyst Selection and Polymerization
The following diagram illustrates the decision-making process and experimental workflow for norbornene polymerization using CNN and PCN pincer palladium complexes.
References
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Diffraction Analysis of Bicyclo[2.2.1]hept-2-ene Adducts
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of bicyclo[2.2.1]hept-2-ene (norbornene) adducts is paramount for predicting their reactivity, biological activity, and potential applications. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating these molecular structures at an atomic level. This guide provides a comparative analysis of crystallographic data for various norbornene adducts, a detailed experimental protocol for XRD analysis, and visualizations to clarify the workflow and structural relationships.
Comparative Crystallographic Data of this compound Adducts
The rigid bicyclic framework of norbornene imparts unique stereochemical properties to its adducts, making the analysis of their crystal structures particularly insightful. The following tables summarize key crystallographic parameters for a selection of this compound adducts, offering a quantitative comparison of their solid-state structures.
| Adduct Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Tris(bicyclo[2.2.1]heptene)platinum(0)[1] | Pt(C₇H₁₀)₃ | Orthorhombic | P2₁2₁2₁ | 5.717(1) | 10.735(4) | 28.749(12) | 90 | 90 | 90 | 4 |
| (+)-(1R,2R,4R)-2-Chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide[2] | C₈H₁₀ClNO | Orthorhombic | P2₁2₁2₁ | 6.4536(13) | 10.134(2) | 12.591(3) | 90 | 90 | 90 | 4 |
| [C₇H₁₀·S₃N₃][AlCl₄] | C₇H₁₀AlCl₄N₃S₃ | Triclinic | P-1 | 7.3572(14) | 9.9771(15) | 11.1178(12) | 71.56(1) | 85.32(1) | 80.13(1) | 2 |
Table 1: Comparison of Unit Cell Parameters for Selected this compound Adducts. This table highlights the diversity in crystal packing and symmetry among different norbornene derivatives. The number of molecules in the unit cell is denoted by Z.
| Adduct Name | Selected Bond | Bond Length (Å) | Selected Angle | Bond Angle (°) |
| Norbornene (low-temperature phase) | C1-C2 | 1.536(5) | C1-C7-C4 | 93.1(3) |
| C2=C3 | 1.334(6) | C2-C1-C6 | 106.9(3) | |
| [C₇H₁₀·S₃N₃]⁺ cation | S-N (in -N=S=N- unit) | 1.549(3) | N-S-N | - |
| S-N (in SNS moiety) | 1.627(3) | - | - | |
| S-N (linking the two units) | 1.709(3) | - | - |
Table 2: Selected Bond Lengths and Angles. This table provides a glimpse into the intramolecular geometry of the parent norbornene and a sulfur-nitrogen adduct, illustrating how the core bicyclic structure can be incorporated into more complex systems.
Experimental Protocol for Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure of this compound adducts by single-crystal XRD follows a well-established workflow. The protocol outlined below is a generalized procedure based on common practices in small-molecule crystallography.
1. Crystal Selection and Mounting:
-
Selection: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope. The crystal should be free of cracks and other visible defects.
-
Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant oil and a cryo-loop. For air- or moisture-sensitive samples, mounting is performed in an inert atmosphere.
2. Data Collection:
-
Instrumentation: Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα), a goniometer, and a detector.
-
Temperature: Data is typically collected at low temperatures (around 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the detector distance are optimized to ensure good signal-to-noise ratio and resolution.
3. Data Reduction and Processing:
-
Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged.
-
Absorption Correction: An absorption correction is applied to account for the absorption of X-rays by the crystal.
4. Structure Solution and Refinement:
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement is monitored using the R-factor, which is a measure of the agreement between the calculated and observed structure factors.
5. Structure Validation and Analysis:
-
Validation: The final structure is validated using software tools to check for geometric consistency and to identify any potential errors.
-
Analysis: The validated structure is then analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The results are often visualized using molecular graphics programs.
Visualizing the Process and Structural Comparisons
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships in comparing molecular structures.
References
A Comparative Guide to the Kinetic Analysis of Norbornene-Based Monomer ROMP
The Ring-Opening Metathesis Polymerization (ROMP) of norbornene and its derivatives is a powerful technique for synthesizing a wide array of functional polymers with controlled architectures.[1][2] Understanding the polymerization kinetics is crucial for controlling polymer molecular weight, dispersity, and microstructure. This guide provides a comparative analysis of the ROMP kinetics of different norbornene-based monomers, details common experimental protocols, and presents key data to inform researchers in the field.
Factors Influencing ROMP Kinetics
The rate of ROMP is highly sensitive to several factors, including the structure of the monomer, the choice of catalyst, and the reaction conditions. Norbornene-based monomers are widely used due to their high ring strain, which provides a strong thermodynamic driving force for polymerization.[3][4] The substituents on the norbornene ring and their stereochemistry, however, can significantly impact polymerization rates.
-
Monomer Stereochemistry: The spatial arrangement of substituents is a critical determinant of reactivity. Exo-isomers typically exhibit significantly higher polymerization rates—often 10 to 100 times faster—than their endo counterparts.[3] This is attributed to the reduced steric hindrance of the exo isomer, which allows for easier coordination to the metal center of the catalyst.[1]
-
Monomer Substituents: The electronic and steric nature of functional groups on the monomer can alter reactivity. Bulky substituents can decrease the rate of polymerization due to steric hindrance. Furthermore, some functional groups can coordinate to the catalyst's metal center, forming chelates that may impact the polymerization rate.[5]
-
Catalyst: Ruthenium-based Grubbs' catalysts are widely employed for ROMP due to their high functional group tolerance and stability.[6][7] The third-generation Grubbs' catalyst (G3) is particularly favored for its rapid initiation and ability to facilitate living polymerizations, which is essential for synthesizing well-defined polymers and block copolymers.[1][2]
Experimental Protocols for Kinetic Analysis
A standardized protocol is essential for obtaining reliable and comparable kinetic data. The most common method for monitoring ROMP kinetics is in situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8][9]
1. Materials and Preparation:
-
Monomers: Norbornene-based monomers should be purified to remove any impurities that could inhibit the catalyst.
-
Catalyst: Grubbs' third-generation catalyst, [(H₂IMes)(pyr)₂(Cl)₂Ru═CHPh] (G3), is commonly used. A stock solution of the catalyst in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) is typically prepared in a glovebox or under an inert atmosphere.
-
Solvent: Anhydrous deuterated solvents are used for NMR monitoring.
-
Internal Standard: A non-reactive internal standard (e.g., mesitylene (B46885) or 1,3,5-trioxane) is often added to the reaction mixture for accurate quantification by ¹H NMR.
2. Polymerization Monitoring:
-
The monomer and internal standard are dissolved in the deuterated solvent in an NMR tube, which is then sealed with a septum.
-
The sample is brought to the desired reaction temperature within the NMR spectrometer.
-
An initial ¹H NMR spectrum (t=0) is acquired before the catalyst is added.[10]
-
The polymerization is initiated by injecting the catalyst stock solution into the NMR tube.
-
A series of ¹H NMR spectra are then recorded at regular time intervals to monitor the reaction progress.[9][11]
3. Data Analysis:
-
Monomer Conversion: The conversion of the monomer is calculated by monitoring the decrease in the integral of the monomer's olefinic proton signals (typically around 6.0-6.3 ppm) relative to the constant integral of the internal standard.[12]
-
Kinetic Plot: For many ROMP systems initiated with G3, the polymerization follows pseudo-first-order kinetics with respect to the monomer concentration.[2] A plot of ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the concentration at time t, should yield a straight line.
-
Rate Constant Calculation: The slope of this linear plot is the observed rate constant (k_obs). The propagation rate constant (k_p) can then be determined by dividing k_obs by the initial catalyst concentration ([C]₀).
Mandatory Visualization
The following diagram illustrates the typical workflow for conducting a kinetic analysis of ROMP using ¹H NMR spectroscopy.
Quantitative Data Comparison
The tables below summarize kinetic data for the ROMP of various norbornene-based monomers, highlighting the influence of monomer structure and stereochemistry.
Table 1: Influence of Monomer Stereochemistry and Substituents on ROMP Propagation Rate
| Monomer Name/Structure | Stereochemistry | Catalyst | Solvent | k_p (M⁻¹s⁻¹) | Reference |
| Norbornene | - | G3 | CDCl₃ | ~1.0 - 2.0 | General Literature |
| exo-Norbornene-dicarboximide | exo | G3 | CDCl₃ | Significantly faster than endo | [6] |
| endo-Norbornene-dicarboximide | endo | G3 | CDCl₃ | Significantly slower than exo | [1] |
| exo-Norbornene-benzoladderene | exo | G3 | CDCl₃ | High (Comparable to highly reactive monomers) | [3] |
| Ester-substituted Norbornene | exo | G3 | CD₂Cl₂ | Faster than endo isomer | [1][5] |
| Ester-substituted Norbornene | endo | G3 | CD₂Cl₂ | Slower than exo isomer | [1][5] |
Note: Absolute k_p values can vary based on specific substituents, temperature, and concentration. The table illustrates general trends.
Table 2: Qualitative Comparison of Grubbs' Catalysts for Norbornene ROMP
| Catalyst Generation | Typical Initiation Rate | Propagation Control | Functional Group Tolerance | Cis/Trans Selectivity |
| 1st Gen (G1) | Slow (k_i < k_p) | Moderate | Good | Primarily trans |
| 2nd Gen (G2) | Fast (k_i > k_p) | Good | Excellent | Primarily trans |
| 3rd Gen (G3) | Very Fast (k_i >> k_p) | Excellent (Living) | Excellent | Primarily trans |
| C-H Activated Ru | Fast | Good | Excellent | High cis selectivity possible |
Data synthesized from multiple sources indicating general catalyst characteristics.[1][6][7][13]
Conclusion
The kinetic analysis of the ROMP of norbornene-based monomers is fundamental to the rational design and synthesis of advanced polymeric materials. Key findings from numerous studies consistently show that exo isomers polymerize substantially faster than their endo counterparts due to lower steric hindrance.[1][3] The choice of catalyst is equally critical, with third-generation Grubbs' catalysts offering fast initiation and living polymerization characteristics, enabling precise control over the final polymer structure.[1] By employing standardized experimental protocols, particularly in situ ¹H NMR monitoring, researchers can obtain high-quality kinetic data to compare monomer reactivity and optimize polymerization conditions for specific applications.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04078F [pubs.rsc.org]
- 8. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereochemistry of Bicyclo[2.2.1]hept-2-ene Epoxidation: A DFT Comparison
A detailed analysis of computational studies on the epoxidation of Bicyclo[2.2.1]hept-2-ene (norbornene) reveals a consistent preference for exo attack, though the predicted energy barriers vary with the chosen theoretical approach. This guide compares key findings from prominent Density Functional Theory (DFT) studies, providing researchers, scientists, and drug development professionals with a concise overview of the reaction's stereochemical landscape.
The epoxidation of this compound yields two potential diastereomeric products: the exo and endo epoxides. Understanding the factors that govern the stereoselectivity of this reaction is crucial for the controlled synthesis of complex molecules. Computational studies employing DFT have proven invaluable in elucidating the underlying mechanisms and energetic preferences. This guide focuses on a comparative analysis of two notable studies that have investigated this reaction, highlighting the impact of different computational methodologies on the predicted outcomes.
Comparison of Theoretical Approaches
Two key studies, one by Okovytyy and Zhurakovskyi (2014) and another by Freccero, Gandolfi, and Rastelli (2002), have provided quantitative insights into the stereochemistry of norbornene epoxidation. The primary difference between these studies lies in the DFT functional and basis sets employed, leading to variations in the calculated activation energies for the exo and endo epoxidation pathways.
A study by Okovytyy and Zhurakovskyi, utilizing the UBHandHLYP functional with a 6-31G(d) basis set, calculated the activation energies for the epoxidation with performic acid. Their findings indicate a clear preference for the exo pathway. In contrast, the work by Freccero et al. employed the RB3LYP functional with a larger 6-311+G(d,p) basis set for single-point energy calculations on geometries optimized at the B3LYP/6-31G(d) level, and also showed a preference for the exo approach.
The following table summarizes the quantitative data from these two studies, allowing for a direct comparison of their findings.
| Computational Study | DFT Functional / Basis Set | Pathway | Activation Energy (kJ/mol) | Activation Energy (kcal/mol) |
| Okovytyy & Zhurakovskyi (2014) | UBHandHLYP/6-31G(d) | exo | 51.0 | 12.2 |
| endo | 54.4 | 13.0 | ||
| Freccero et al. (2002) | RB3LYP/6-311+G(d,p)//B3LYP/6-31G(d) | syn-exo | 57.7 | 13.8 |
| syn-endo | 69.0 | 16.5 |
Note: The values from Freccero et al. were originally reported as Gibbs free energies of activation in kcal/mol and have been converted to kJ/mol for comparison (1 kcal = 4.184 kJ).
Both studies consistently predict that the exo epoxidation is the kinetically favored pathway, which is in agreement with experimental observations. The energy difference between the exo and endo transition states, however, varies between the two computational models. This highlights the importance of the choice of DFT functional and basis set in accurately predicting the stereoselectivity of this reaction.
Reaction Pathway Visualization
The logical progression from the reactant, this compound, through the respective transition states to the final exo and endo epoxide products is illustrated in the following diagram.
Caption: Reaction pathway for the epoxidation of this compound.
Experimental Protocols
To ensure the reproducibility and transparency of the computational findings, detailed methodologies from the cited studies are provided below.
Study by Okovytyy & Zhurakovskyi (2014)
-
Software: Gaussian 03 program package.
-
Method: Density Functional Theory (DFT).
-
Functional: UBHandHLYP (a hybrid functional that includes a larger portion of Hartree-Fock exchange).
-
Basis Set: 6-31G(d).
-
Transition State Verification: The nature of all stationary points was confirmed by calculating the vibrational frequencies. Transition states were identified by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Solvent Model: Gas-phase calculations were performed.
Study by Freccero, Gandolfi, & Rastelli (2002)
-
Software: Gaussian 98 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Geometry Optimization: Geometries of reactants, transition states, and products were optimized at the B3LYP/6-31G(d) level.
-
Energy Calculations: Single-point energy calculations were performed on the optimized geometries using the larger RB3LYP/6-311+G(d,p) basis set.
-
Transition State Verification: Vibrational frequency calculations at the B3LYP/6-31G(d) level were used to characterize all stationary points. Transition states were confirmed by the presence of one imaginary frequency.
-
Solvent Model: The influence of the solvent (dichloromethane) was modeled using the Conductor-like Polarizable Continuum Model (CPCM).
Characterization of polynorbornene gas transport properties for membrane applications.
For researchers, scientists, and drug development professionals seeking advanced materials for membrane-based applications, polynorbornene (PNB) and its derivatives offer a versatile platform with tunable gas transport properties. This guide provides a comparative analysis of polynorbornene's performance against other membrane materials, supported by experimental data and detailed methodologies.
Polynorbornenes are a class of polymers characterized by a rigid, bicyclic repeating unit in their backbone. This unique structure imparts favorable properties such as high thermal stability and chemical resistance, making them promising candidates for gas separation membranes.[1][2] The ease of functionalization of the norbornene monomer allows for the synthesis of a wide array of derivatives with tailored gas transport characteristics, targeting specific separation applications.[3][4]
Comparative Gas Transport Properties
The performance of a gas separation membrane is primarily evaluated by its permeability and selectivity. Permeability is a measure of the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases. An ideal membrane possesses both high permeability and high selectivity.
The gas transport properties of various polynorbornene derivatives are summarized in the table below, alongside data for some conventional membrane materials for comparison.
| Membrane Material | Gas Pair | Permeability (Barrer)¹ | Selectivity | Reference |
| Polynorbornene (PNB) | CO₂/CH₄ | CO₂: 63.7, CH₄: 5.2 | 12.2 | [5] |
| Addition PNB with Perfluorophenyl Side Groups | CO₂/N₂ | CO₂: > P(He) > P(H₂) > P(O₂) > P(CH₄) > P(N₂) | - | [6] |
| Metathesis PNB with Ester of exo-5-Norbornenecarboxylic Acid and 1,1′-Bi-2-naphthol | CO₂/CH₄ | CO₂: > P(He) > P(H₂) > P(O₂) > P(CH₄) > P(N₂) | - | [7] |
| PNB with Trimethylsilyl (B98337) Groups | CO₂/CH₄ | CO₂: 4350 | 5.5 | [1] |
| PNB with Triethylsiloxane Pendant Side Group | CO₂/N₂ | CO₂: 1350 | 17 | [1] |
| Crosslinked PNB Dicarboximides | H₂/C₃H₆ | Increased permeability and selectivity upon crosslinking | - | [8] |
| Fluorinated PNB Dicarboximide | He, N₂, O₂, CO₂, CH₄ | Up to an order of magnitude larger than non-fluorinated analog | - | [8] |
| Poly(dimethylsiloxane) (PDMS) | CO₂/N₂ | CO₂: ~3200 | ~10 | Generic Value |
| Matrimid® (Polyimide) | CO₂/CH₄ | CO₂: ~10 | ~35 | Generic Value |
| Cellulose Acetate | CO₂/CH₄ | CO₂: ~6 | ~30 | Generic Value |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
The data highlights the significant tunability of polynorbornene membranes. For instance, the incorporation of bulky trimethylsilyl groups can dramatically increase CO₂ permeability, albeit with a trade-off in selectivity.[1] Conversely, other modifications can enhance selectivity for specific gas pairs.[9][10] Fluorination of the polymer has been shown to increase gas permeability by an order of magnitude compared to non-fluorinated counterparts.[8]
Experimental Protocols
The characterization of gas transport properties in polynorbornene membranes involves a series of well-established experimental techniques. The following are detailed methodologies for key experiments.
Membrane Preparation
-
Polymer Synthesis: Polynorbornene and its derivatives are synthesized via vinyl-addition or ring-opening metathesis polymerization (ROMP) of norbornene-type monomers.[11][12][13] The choice of catalyst and monomer substituents dictates the final polymer structure and properties.[14]
-
Membrane Casting: Homogeneous, defect-free membranes are typically prepared by solution casting.[13] The polymer is dissolved in a suitable solvent (e.g., toluene, chloroform) and the solution is cast onto a flat, level surface (e.g., a Teflon Petri dish). The solvent is allowed to evaporate slowly under a controlled atmosphere to form a thin film.
-
Drying and Annealing: The cast membrane is dried under vacuum to remove any residual solvent. Subsequent annealing at a temperature above the polymer's glass transition temperature can be performed to erase the thermal history and ensure a stable, reproducible morphology.
Gas Permeability Measurement
The constant-pressure/variable-volume method is a widely used technique to determine the gas permeability of a polymer membrane.[15]
-
Membrane Mounting: A circular sample of the polynorbornene membrane is securely mounted in a permeation cell, dividing it into a high-pressure (feed) side and a low-pressure (permeate) side.
-
System Evacuation: The entire system, including the feed and permeate volumes, is thoroughly evacuated to remove any residual gases.
-
Gas Introduction: The feed gas is introduced into the high-pressure side of the cell at a constant pressure.
-
Permeate Pressure Measurement: The pressure increase on the permeate side is monitored over time using a pressure transducer. The volume of the permeate side is known.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase on the permeate side using the following equation:
P = (Vp * L) / (A * T * (p_feed - p_permeate)) * (dp_permeate / dt)_ss
where:
-
Vp is the permeate volume
-
L is the membrane thickness
-
A is the membrane area
-
T is the absolute temperature
-
p_feed is the feed pressure
-
p_permeate is the permeate pressure (often negligible compared to p_feed)
-
(dp_permeate / dt)_ss is the steady-state rate of pressure increase on the permeate side.
-
Gas Diffusivity and Solubility Measurement
The time-lag method, often integrated with the permeability measurement, is used to determine the gas diffusivity coefficient (D). The solubility coefficient (S) can then be calculated from the permeability and diffusivity values. The Daynes-Barrer technique is a common approach for these measurements.[6][7]
-
Time-Lag Determination: From the same experimental data as the permeability measurement, the time-lag (θ) is determined by extrapolating the steady-state pressure increase line back to the time axis.
-
Diffusivity Calculation: The diffusivity coefficient (D) is calculated using the equation:
D = L² / (6 * θ)
-
Solubility Calculation: The solubility coefficient (S) is then calculated from the relationship:
S = P / D
Characterization Workflow
The logical flow for characterizing the gas transport properties of polynorbornene membranes is depicted in the following diagram.
Caption: Logical workflow for polynorbornene membrane characterization.
References
- 1. Polyvinylnorbornene Gas Separation Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and gas permeation of polynorbornene by dinuclear α–diimine Ni-based catalysts: Experimental and quantum chemistry modeling - ProQuest [proquest.com]
- 6. Synthesis and Gas Transport Properties of Addition Polynorbornene with Perfluorophenyl Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas-Transport and the Dielectric Properties of Metathesis Polymer from the Ester of exo-5-Norbornenecarboxylic Acid and 1,1′-Bi-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substituted polynorbornene membranes: a modular template for targeted gas separations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Substituted polynorbornene membranes: a modular template for targeted gas separations (Journal Article) | OSTI.GOV [osti.gov]
- 11. Data on synthesis and characterization of sulfonated poly(phenylnorbornene) and polymer electrolyte membranes based on it - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bicyclo[2.2.1]hept-2-ene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Bicyclo[2.2.1]hept-2-ene (also known as Norbornene). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
I. Chemical and Physical Properties
This compound is a flammable solid with a pungent odor.[1] Understanding its properties is the first step in safe handling and disposal.
| Property | Value |
| Appearance | White Solid[1] |
| Melting Point | 42 - 46 °C / 107.6 - 114.8 °F[1] |
| Boiling Point | 96 °C / 204.8 °F[1] |
| Flash Point | -15 °C / 5 °F[1] |
| Vapor Pressure | 39.2 mmHg @ 25 °C[1] |
| Water Solubility | Insoluble[1] |
II. Health and Safety Hazards
This compound presents several health and environmental hazards.
| Hazard Type | Description |
| Acute Toxicity (Oral) | LD50 (Rat): 11300 mg/kg[1] |
| Aquatic Toxicity | LC50 (Pimephales promelas): 8.6 - 11.7 mg/l (96 h)[2] |
| Health Hazards | Flammable solid.[1][3][4] Causes serious eye irritation and mild skin irritation.[1][2] May be harmful in contact with skin and may cause drowsiness or dizziness.[1] Aspiration hazard if swallowed.[1] Suspected of damaging fertility or the unborn child.[1] |
| Environmental Hazards | Toxic to aquatic life with long lasting effects.[1][2][5] |
III. Personal Protective Equipment (PPE) and Handling
Proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[1][4] Ensure that eyewash stations and safety showers are close to the workstation location.[4]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][6]
-
Skin Protection: Wear protective gloves (e.g., Neoprene or nitrile rubber).[1][7] Wear suitable protective clothing.[7][8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[4]
-
-
Safe Handling Practices:
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
-
Evacuate and Secure: Evacuate unnecessary personnel from the area.[2][5] Remove all sources of ignition.[5][10]
-
Ventilate: Ensure adequate ventilation.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5] Use dikes or absorbents to prevent migration into sewers or streams.[2]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
VI. Step-by-Step Disposal Procedure
-
Waste Collection:
-
Storage:
-
Regulatory Compliance:
-
Final Disposal:
-
Empty Container Disposal:
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. gelest.com [gelest.com]
- 3. topas.com [topas.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. gelest.com [gelest.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. gelest.com [gelest.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistics for Handling Bicyclo[2.2.1]hept-2-ene
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Bicyclo[2.2.1]hept-2-ene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe management of this flammable and hazardous chemical in a laboratory setting.
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid[1] |
| Appearance | White[1] |
| Odor | Pungent[1] |
| Melting Point | 42 - 46 °C / 107.6 - 114.8 °F[1] |
| Boiling Point | 96 °C / 204.8 °F[1] |
| Flash Point | -15 °C / 5 °F[1] |
| Vapor Pressure | 39.2 mmHg @ 25 °C[1] |
| Water Solubility | Insoluble[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following step-by-step guide is critical to ensure safety when handling this compound.
Engineering Controls and Work Area Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. For indoor use, a certified chemical fume hood is required to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[3] A spill kit containing an absorbent material, such as dry sand or a commercial sorbent, should also be available.
-
Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[4][5] Use explosion-proof electrical and ventilating equipment.[4][5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles.[3] Contact lenses should not be worn.[3] A face shield may be required for splash hazards.[2] |
| Hand Protection | Neoprene or nitrile rubber gloves.[3] Inspect gloves for integrity before each use. |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes are required.[2] Wear suitable protective clothing to prevent skin contact.[3] |
| Respiratory Protection | If there is a risk of inhaling vapors or dust, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[2][3] |
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[6] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[1][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][6][7] Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
Waste Collection
-
Collect waste this compound in a clearly labeled, sealed container.
-
Contaminated materials, such as absorbent pads from a spill cleanup, should also be placed in a sealed container for disposal.
Spill Management
-
In case of a spill, evacuate the area and eliminate all ignition sources.[2]
-
Wear the appropriate PPE as detailed above.
-
Use a non-sparking tool to collect the spilled material and place it into a suitable container for disposal.[7]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal.
Final Disposal
-
Dispose of this compound waste and contaminated materials through an approved waste disposal plant.[1][4]
-
Do not dispose of this chemical into the sewer system or the environment.[5]
-
All disposal activities must comply with local, state, and federal regulations.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






